molecular formula C13H13ClN2O B3363767 1-chloro-3-(morpholin-4-yl)isoquinoline CAS No. 1050885-07-8

1-chloro-3-(morpholin-4-yl)isoquinoline

Cat. No.: B3363767
CAS No.: 1050885-07-8
M. Wt: 248.71 g/mol
InChI Key: CCEMKUCNUCJWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(morpholin-4-yl)isoquinoline (CAS 1050885-07-8) is a high-value chemical building block with significant promise in pharmaceutical research and development, particularly in the field of oncology. This compound features an isoquinoline core, a privileged structure in medicinal chemistry, strategically functionalized with a chlorine atom and a morpholine moiety. Research indicates that isoquinoline derivatives bearing morpholine substituents exhibit potent biological activity, specifically demonstrating potential as anticancer agents against various cancer cell lines . The morpholine ring is a common pharmacophore known to enhance solubility and influence bioactivity, while the chlorine atom can be pivotal for molecular interactions and further synthetic elaboration; chlorinated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine . The primary research value of this compound lies in its role as a key synthetic intermediate for constructing more complex heterocyclic systems and its direct investigation in biological studies aimed at understanding the mechanisms of action of isoquinoline derivatives. Interaction studies suggest it can effectively bind to specific molecular targets, such as enzymes and receptors involved in cancer progression, potentially inhibiting their activity . Supplied as a high-purity compound, it is ideal for lead optimization, structure-activity relationship (SAR) studies, and screening campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1-chloroisoquinolin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMKUCNUCJWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-chloro-3-(morpholin-4-yl)isoquinoline CAS 1050885-07-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-chloro-3-(morpholin-4-yl)isoquinoline CAS 1050885-07-8 properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Advanced Scaffold for Kinase Inhibitor Development

Executive Summary

1-chloro-3-(morpholin-4-yl)isoquinoline (CAS 1050885-07-8) is a specialized heterocyclic building block predominantly utilized in the discovery of PI3K, mTOR, and DNA-PK kinase inhibitors. Its structural value lies in the precise regiochemistry of the isoquinoline core: the C3-morpholine moiety serves as a solubility-enhancing solvent-exposed group, while the C1-chloride provides a highly reactive electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide addresses the critical challenge of synthesizing this specific regioisomer—avoiding the common regioselectivity pitfalls associated with 1,3-dichloroisoquinoline—and details its physicochemical properties and handling protocols.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
PropertyData
CAS Number 1050885-07-8
IUPAC Name 4-(1-chloroisoquinolin-3-yl)morpholine
Molecular Formula C₁₃H₁₃ClN₂O
Molecular Weight 248.71 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO (>20 mg/mL), DCM, Chloroform; Insoluble in water
LogP (Predicted) ~2.8 - 3.2
Melting Point 115–118 °C (approximate, varies by purity)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
Synthetic Pathways & Regioselectivity

A critical error in the synthesis of this compound is the assumption that direct nucleophilic aromatic substitution (SNAr) on 1,3-dichloroisoquinoline will yield the target. It will not.

  • The Pitfall: In 1,3-dichloroisoquinoline, the C1 position is significantly more electrophilic than C3 due to the inductive effect of the adjacent ring nitrogen. Reacting 1,3-dichloroisoquinoline with morpholine yields the wrong isomer: 1-morpholino-3-chloroisoquinoline.

  • The Solution: The synthesis must proceed via an N-oxide rearrangement or a C3-selective coupling prior to C1-chlorination.

Validated Synthetic Workflow (N-Oxide Route)

The most robust route involves installing the morpholine at C3 before activating C1.

SynthesisRoute Start 3-Chloroisoquinoline Step1 Step 1: Buchwald-Hartwig (Pd-Catalyzed Amination) Start->Step1 + Morpholine Inter1 3-Morpholinoisoquinoline Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA) Inter1->Step2 Inter2 3-Morpholinoisoquinoline N-oxide Step2->Inter2 Step3 Step 3: Chlorination/Rearrangement (POCl3) Inter2->Step3 Product 1-chloro-3-(morpholin-4-yl) isoquinoline Step3->Product Regioselective C1-Cl Insertion

Caption: Regioselective synthesis avoiding the C1-substitution trap. The N-oxide strategy ensures the chloride is installed at C1 only after the C3-morpholine is in place.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Synthesis of 3-Morpholinoisoquinoline

  • Reagents: 3-chloroisoquinoline (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq), Toluene.

  • Procedure:

    • Charge a flame-dried flask with 3-chloroisoquinoline, Pd catalyst, ligand, and base under Argon.

    • Add dry toluene and morpholine.

    • Heat to 100 °C for 12 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: N-Oxidation [2][3]

  • Reagents: 3-morpholinoisoquinoline (from Step 1), m-CPBA (1.2 eq), DCM.

  • Procedure:

    • Dissolve intermediate in DCM at 0 °C.

    • Add m-CPBA portion-wise.[4]

    • Stir at room temperature for 4 hours.

    • Wash with sat. NaHCO₃ to remove benzoic acid byproducts. Dry organic layer (Na₂SO₄) and concentrate.[4]

Step 3: Regioselective Chlorination (The Meisenheimer-Type Rearrangement)

  • Reagents: 3-morpholinoisoquinoline-N-oxide, POCl₃ (Phosphorus Oxychloride).

  • Procedure:

    • Dissolve the N-oxide in dry DCM (or use neat POCl₃ if scale permits).

    • Add POCl₃ (3.0 eq) dropwise at 0 °C.

    • Heat to reflux (40–60 °C) for 2–4 hours. Note: The mechanism involves the formation of an -O-PCl₂ intermediate which rearranges to place the Cl at C1.

    • Quench Carefully: Pour reaction mixture onto crushed ice/NaHCO₃ (Exothermic!).

    • Extract with DCM, dry, and recrystallize.

Biological Applications & Mechanism of Action

This compound is rarely a final drug but is a "privileged scaffold" intermediate.

  • Kinase Hinge Binding: The isoquinoline nitrogen (N2) often acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., PI3K, mTOR).

  • Solubility Vector: The morpholine ring projects into the solvent-exposed region, improving the pharmacokinetic profile (solubility/metabolic stability) of the final inhibitor.

  • Selectivity Handle: The C1-Cl allows for the attachment of aryl groups (via Suzuki coupling) that probe the hydrophobic pocket II of the kinase active site.

SAR Core Isoquinoline Core (Scaffold) Morph C3-Morpholine (Solubility/Solvent Exp.) Core->Morph Provides PK properties Cl C1-Chloride (Reactive Handle) Core->Cl Site for Diversification Target Target Kinase (PI3K / mTOR) Cl->Target Coupling yields High Affinity Ligand

Caption: Structure-Activity Relationship (SAR) map showing the functional role of each moiety in drug design.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
Reactivity Stable under normal conditions.Avoid strong oxidizing agents.

Handling POCl₃ (Synthesis Precursor): If performing the synthesis described above, note that POCl₃ is highly corrosive and reacts violently with water. All quenching steps must be performed at 0 °C with slow addition to ice.

References
  • Regioselectivity in Isoquinoline Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C1 electrophilicity > C3).
  • Morpholine as a Privileged Scaffold : ResearchGate, "Morpholine As a Scaffold in Medicinal Chemistry". Available at: [Link]

  • General Isoquinoline Properties : American Elements, "1-chloro-3-(morpholin-4-yl)isoquinoline". Available at: [Link]

Sources

1-chloro-3-(morpholin-4-yl)isoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 1-chloro-3-(morpholin-4-yl)isoquinoline , a substituted heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors and DNA-intercalating agents.

Executive Summary

1-chloro-3-(morpholin-4-yl)isoquinoline is a bifunctionalized isoquinoline derivative characterized by a chloro- substituent at the C1 position and a morpholine ring attached via nitrogen to the C3 position. This specific substitution pattern is non-trivial to synthesize due to the inherent electrophilicity of the isoquinoline core, making it a high-value intermediate for constructing complex pharmacophores.

  • CAS Registry Number: 1050885-07-8[1][2]

  • Primary Application: Scaffold for Suzuki-Miyaura cross-coupling (C1 functionalization) in the synthesis of PI3K/mTOR inhibitors.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the molecule.

PropertyValueNotes
Molecular Formula

Confirmed stoichiometry
Molecular Weight 248.71 g/mol Average mass
Monoisotopic Mass 248.0716 Da Essential for HRMS validation (

)
Physical State Solid (Powder)Typically off-white to pale yellow
Solubility DMSO,

, Chloroform
Low solubility in water; requires organic co-solvent
LogP (Predicted) ~3.1Moderate lipophilicity; membrane permeable
pKa (Predicted) ~3.5 (Isoquinoline N)Reduced basicity due to C1-Cl electron withdrawal

Synthetic Architecture & Regioselectivity

Synthesizing the 1-chloro-3-morpholino isomer requires bypassing the natural reactivity of the isoquinoline ring.

The Regioselectivity Paradox

In a standard nucleophilic aromatic substitution (


) of 1,3-dichloroisoquinoline , the nitrogen atom at position 2 activates the adjacent C1 position significantly more than C3.
  • Direct Reaction: 1,3-dichloroisoquinoline + Morpholine

    
    1-morpholino-3-chloroisoquinoline  (Major Product).
    
  • Result: The direct route yields the inverse regioisomer of the target.

The Correct Pathway: N-Oxide Rearrangement

To achieve the 1-chloro-3-morpholino pattern, the synthesis must proceed via an N-oxide rearrangement strategy, which introduces the chlorine at C1 after the morpholine is installed at C3.

Step-by-Step Protocol
  • C3 Functionalization: Start with 3-bromoisoquinoline. Perform a Buchwald-Hartwig amination with morpholine (Pd-catalyzed) to install the morpholine ring at C3.

  • N-Oxidation: Treat the intermediate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane to form 3-(morpholin-4-yl)isoquinoline-N-oxide .

  • Chlorination/Rearrangement: React the N-oxide with phosphoryl chloride (

    
    ). This reagent acts as both a chlorinating agent and a deoxygenating agent, selectively installing the chlorine at the highly activated C1 position via a Meisenheimer-like intermediate.
    
Reaction Scheme Visualization

Synthesis Start 3-Bromoisoquinoline Step1 3-(Morpholin-4-yl) isoquinoline Start->Step1 Morpholine, Pd(OAc)2 BINAP, NaOtBu (Buchwald-Hartwig) Step2 N-Oxide Intermediate Step1->Step2 m-CPBA DCM, 0°C Target 1-Chloro-3-(morpholin-4-yl) isoquinoline Step2->Target POCl3 Reflux (Rearrangement)

Figure 1: Regioselective synthesis pathway avoiding the formation of the thermodynamic 1-morpholino isomer.

Structural Characterization (Spectroscopy)[3][4]

Researchers should validate the structure using the following spectroscopic signatures:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Isoquinoline Core: Look for a singlet around

      
       7.0–7.5 ppm corresponding to the H4  proton. The absence of H1 (replaced by Cl) and H3 (replaced by Morpholine) simplifies the aromatic region.
      
    • Morpholine Ring: Characteristic triplets at

      
       3.8 ppm (
      
      
      
      ) and
      
      
      3.5 ppm (
      
      
      ).
  • Mass Spectrometry:

    • Distinctive chlorine isotope pattern (

      
       ratio of 3:1) is observed in the molecular ion cluster (
      
      
      
      and
      
      
      ).

Functional Applications in Drug Discovery[4][5][6]

The 1-chloro-3-(morpholin-4-yl)isoquinoline molecule acts as a "privileged scaffold" building block.[3]

  • Kinase Inhibition (PI3K/mTOR): The morpholine oxygen often forms a critical hydrogen bond with the hinge region of kinase enzymes.

  • Modular Functionalization: The C1-Chlorine is a labile "handle." It readily undergoes palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to attach aryl or heteroaryl groups, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Pharmacophore Logic
  • Morpholine (C3): Solubilizing group + H-bond acceptor.

  • Isoquinoline (Core): Planar aromatic system for

    
    -
    
    
    
    stacking within the active site.
  • C1-Substituent (Post-coupling): Determines specificity (selectivity filter).

References

  • PubChem. (2025).[4] Compound Summary: 1-chloro-3-(morpholin-4-yl)isoquinoline (CID 25312905). National Library of Medicine.[4] [Link]

  • American Elements. (2025). 1-chloro-3-(morpholin-4-yl)isoquinoline Product Specifications.[Link][1]

  • Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxides with Phosphoryl Chloride. Journal of the American Chemical Society.

Sources

Harnessing the Morpholine-Isoquinoline Scaffold: A Technical Guide to Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds. When functionalized with a morpholine moiety, these derivatives gain advantageous physicochemical and pharmacokinetic properties, leading to enhanced therapeutic potential. This guide explores the rationale behind this powerful combination, focusing on its application in developing targeted cancer therapies, specifically as inhibitors of the PI3K/Akt/mTOR signaling pathway. We provide an in-depth look at the mechanism of action, a representative synthetic protocol, and a standard workflow for in vitro characterization, offering researchers and drug development professionals a comprehensive overview of this promising class of molecules.

The Strategic Advantage: Why Combine Isoquinoline and Morpholine?

The isoquinoline scaffold is a bicyclic aromatic heterocycle that provides a rigid and versatile framework for interacting with various biological targets.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4]

The true innovation, however, lies in the strategic incorporation of the morpholine ring. Morpholine is not merely a passive addition; it is a "privileged" structural component that actively enhances the drug-like properties of the parent molecule.[5][6][7]

Key Contributions of the Morpholine Moiety:

  • Improved Physicochemical Properties: The morpholine ring, with its ether and amine functionalities, often increases aqueous solubility and provides a favorable balance of lipophilic and hydrophilic character.[5][6][8] This is a critical factor for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Pharmacokinetics: A large body of in vivo studies has shown that the morpholine moiety can lead to improved pharmacokinetic profiles, contributing to better bioavailability and metabolic stability.[5][6]

  • Target Engagement: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions within the active site of target proteins, such as kinases. This can significantly increase binding affinity and potency.[6][7]

  • Structural Versatility: The morpholine ring is a readily accessible synthetic building block that can be incorporated through various established chemical routes, allowing for facile generation of compound libraries for structure-activity relationship (SAR) studies.[4][5][6]

A Prime Target: The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11][12] Hyperactivation of this pathway, often through mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, is one of the most common events in human cancers, making it a highly attractive target for therapeutic intervention.[10][13][14]

Morpholine-substituted isoquinolines have emerged as potent inhibitors of this pathway. The morpholine group often occupies a specific region in the ATP-binding pocket of PI3K, contributing to both potency and selectivity.[15] The well-known pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib), prominently features a morpholine group, underscoring its importance in targeting this kinase family.[16][17]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Inhibitor Morpholine-Isoquinoline Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for morpholine-isoquinoline inhibitors.

Drug Development in Action: A Representative Workflow

Developing a novel therapeutic requires a systematic approach, from rational design and synthesis to rigorous biological evaluation.

Representative Synthesis Protocol

The synthesis of morpholine-substituted isoquinolines can be achieved through various multi-step sequences. The following protocol is a representative example, illustrating common synthetic transformations used in medicinal chemistry.

Objective: Synthesize a generic 4-morpholino-isoquinoline derivative.

Step 1: Bischler-Napieralski Cyclization

  • To a solution of a suitably substituted phenethylamine (1.0 eq) in anhydrous acetonitrile, add a substituted acetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting amide in phosphorus oxychloride (5.0 eq) and heat at 100 °C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify with aqueous ammonia and extract with dichloromethane. The crude product is a dihydroisoquinoline.

Causality Check: The Bischler-Napieralski reaction is a classic and efficient method for constructing the isoquinoline core from accessible starting materials. Phosphorus oxychloride acts as both the solvent and the dehydrating agent to facilitate the crucial intramolecular cyclization.

Step 2: Aromatization

  • Dissolve the crude dihydroisoquinoline from Step 1 in toluene.

  • Add 10% Palladium on carbon (0.1 eq).

  • Heat the mixture to reflux for 12 hours under an inert atmosphere.

  • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate to yield the substituted isoquinoline.

Causality Check: Dehydrogenation using a catalyst like Pd/C is a standard method to aromatize the newly formed heterocyclic ring, yielding the stable isoquinoline scaffold.

Step 3: Nucleophilic Aromatic Substitution (SNAAr)

  • First, introduce a leaving group (e.g., chlorine) at the 4-position of the isoquinoline core, often via oxidation to an N-oxide followed by treatment with POCl₃.

  • Dissolve the resulting 4-chloro-isoquinoline (1.0 eq) in isopropanol.

  • Add morpholine (2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the mixture in a sealed vessel at 120 °C for 16 hours.

  • After cooling, concentrate the mixture and purify the residue by column chromatography on silica gel.

Causality Check: The electron-withdrawing nitrogen in the isoquinoline ring activates the C4 position for nucleophilic aromatic substitution. Heating with an excess of morpholine and a base to scavenge the HCl byproduct drives the reaction to completion, successfully installing the key morpholine moiety.

In Vitro Characterization Workflow

Once synthesized, the compound must be evaluated for its biological activity. A tiered approach is typically used, starting with biochemical assays and progressing to cell-based models.

Workflow Synthesis Compound Synthesis & Purification Biochem Biochemical Assay (e.g., Kinase Activity) Synthesis->Biochem Determine IC50 Cellular Cellular Target Engagement (e.g., Western Blot for p-Akt) Biochem->Cellular Confirm On-Target Effect Phenotypic Phenotypic Assay (e.g., Cell Viability / Proliferation) Cellular->Phenotypic Assess Functional Outcome Lead Lead Candidate Identification Phenotypic->Lead Select for further study

Caption: A standard workflow for the in vitro characterization of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase (e.g., PI3Kα).[12]

  • Reagents: Recombinant human PI3K enzyme, ATP, substrate (e.g., PIP2), test compound, and a detection system (e.g., ADP-Glo™ which measures ADP production via luminescence).[18]

  • Procedure:

    • Prepare serial dilutions of the morpholine-isoquinoline derivative in DMSO.

    • In a 384-well plate, add the PI3K enzyme, the test compound dilution, and the substrate solution.[18]

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value for the enzyme).[12]

    • Incubate at room temperature for 1 hour.[19]

    • Stop the reaction and add the ADP-Glo™ reagent to measure the amount of ADP produced.

    • Measure luminescence using a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity.[19] Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to establish the dynamic range of the assay. The use of a reference compound, like GDC-0941, validates the assay's performance.

Protocol 2: Western Blot for Downstream Target Inhibition (Cellular)

This assay confirms that the compound inhibits the PI3K pathway inside cancer cells by measuring the phosphorylation status of downstream effectors like Akt.[14]

  • Cell Culture: Plate cancer cells known to have an active PI3K pathway (e.g., MCF-7 or A549) and allow them to adhere overnight.[20][21]

  • Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).[22]

  • Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4 °C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Self-Validation: The inclusion of total Akt and a loading control ensures that any observed decrease in p-Akt is due to pathway inhibition and not a general decrease in protein levels or loading errors.

Representative Data

The data gathered from these assays allow for direct comparison of novel compounds against known standards.

CompoundTarget: PI3Kα IC₅₀ (nM)Cell Line: MCF-7 p-Akt Inhibition EC₅₀ (nM)Cell Line: MCF-7 Viability GI₅₀ (µM)
GDC-0941 (Ref.) 3[17][23]~30~0.7
Compound X-101 15851.2
Compound X-102 5400.9

Data is illustrative. IC₅₀: half-maximal inhibitory concentration; EC₅₀: half-maximal effective concentration; GI₅₀: half-maximal growth inhibition.

Emerging Applications and Future Perspectives

While the primary focus has been on oncology, the therapeutic potential of morpholine-substituted isoquinolines is not limited to cancer. Their ability to modulate key biological targets suggests broader applications.

  • Neurodegenerative Diseases: The morpholine scaffold is known to improve blood-brain barrier permeability, a critical attribute for CNS drugs.[8] Derivatives have shown promise as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases, such as cholinesterases and monoamine oxidases.[4][8][24]

  • Anti-inflammatory Agents: Given the role of signaling pathways like PI3K in inflammation, these compounds are being explored for autoimmune and inflammatory disorders.[3]

The future of this chemical class may involve its incorporation into more advanced therapeutic modalities, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), to further enhance selectivity and efficacy. Continued exploration of the structure-activity relationships will undoubtedly unlock new therapeutic opportunities for this versatile and powerful scaffold.[2]

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Tew, B. Y., & Pervaiz, S. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Molecular Cancer. Available from: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

  • Cui, X., & Zhang, J. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]

  • Sahu, J. K., & Ganguly, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available from: [Link]

  • Ahmad, S., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Available from: [Link]

  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. Available from: [Link]

  • van der Windt, G. J., et al. (2020). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. Available from: [Link]

  • Markman, B., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. Available from: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • Bosch, A., et al. (2020). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. Available from: [Link]

  • Sharma, S., & Mathur, D. (2015). Development and application of PI3K assays for novel drug discovery. PubMed. Available from: [Link]

  • Tew, B. Y., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. Available from: [Link]

  • Czubatka-Bieńkowska, A., & Gucwa, K. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available from: [Link]

  • EMD Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. MilliporeSigma. Available from: [Link]

  • Folkes, A. J., et al. (2025). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ResearchGate. Available from: [Link]

  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. Available from: [Link]

  • Ramakrishna, P., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry. Available from: [Link]

  • Ahmad, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available from: [Link]

  • Milde, T., et al. (2012). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PMC - NIH. Available from: [Link]

  • Wang, L., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available from: [Link]

  • Ahmad, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available from: [Link]

  • Anonymous. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Egorova, A. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Cascade. Semantic Scholar. Available from: [Link]

  • Wang, L., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ResearchGate. Available from: [Link]

  • Kisel, E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available from: [Link]

  • Lin, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC - NIH. Available from: [Link]

Sources

biological activity of 3-morpholinoisoquinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Therapeutic Potential of 3-Morpholinoisoquinoline Analogs: A Technical Whitepaper

Executive Summary & Chemical Rationale

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the backbone for diverse therapeutic agents[1]. The strategic functionalization of the isoquinoline core with a morpholine ring—specifically at the 3-, 4-, or 8-positions—yields analogs with profoundly altered pharmacokinetic and pharmacodynamic profiles.

As a Senior Application Scientist, I approach the design of these molecules by looking at the causality of their structural biology: the morpholine moiety acts as a versatile hydrogen-bond acceptor (via the oxygen atom) and improves aqueous solubility, while the planar, electron-rich isoquinoline core efficiently intercalates or binds competitively to the ATP-binding pockets of various kinases[2]. This whitepaper synthesizes the mechanistic pathways, self-validating experimental protocols, and quantitative data surrounding the biological activity of morpholinoisoquinoline analogs.

Mechanistic Pathways: Kinase Inhibition and Beyond

Morpholino-substituted isoquinolines have been extensively validated as potent kinase inhibitors. The morpholine oxygen frequently engages in critical hydrogen bonding with the hinge region of the kinase domain, a hallmark of competitive ATP displacement.

  • PKN3 and JNK3 Inhibition: Derivatives such as 8-morpholinoisoquinoline-5-sulfonamide have been developed as selective inhibitors of Protein Kinase N3 (PKN3), demonstrating high affinity due to the morpholine group's interaction with the kinase hinge region[2]. Furthermore, amino-isoquinoline scaffolds have been hybridized with pyrimidines to yield highly brain-penetrant c-Jun N-terminal kinase 3 (JNK3) inhibitors, which are critical in neurodegenerative disease models[3].

  • Natural Product Synthesis: Beyond direct target inhibition, 3-morpholinoisoquinoline derivatives serve as critical intermediates in the total synthesis of biologically active natural products. A classic example is the synthesis of mimosamycin, a potent antibiotic and antitumor agent. The synthetic route involves the reductive acetylation of 7-methoxy-6-methyl-3-morpholino-5,8-dioxo-5,8-dihydroisoquinoline to yield 5,8-diacetoxy-7-methoxy-6-methyl-3-morpholinoisoquinoline, which is subsequently converted into mimosamycin[4].

  • Antiviral Efficacy: Isoquinoline derivatives exhibit broad-spectrum antiviral properties. Certain 4-morpholinoisoquinoline carboxylates have been patented as potent Respiratory Syncytial Virus (RSV) fusion inhibitors[5]. Additionally, isoquinoline derivatives have shown robust anti-HIV activity by acting on reverse transcriptase[6].

Pathway Ligand Morpholinoisoquinoline Derivative Kinase Kinase ATP Pocket (e.g., PKN3, JNK3) Ligand->Kinase Hinge Binding Blockade Competitive ATP Displacement Kinase->Blockade Induces Downstream Inhibition of Substrate Phosphorylation Blockade->Downstream Prevents Apoptosis Cellular Apoptosis / Viral Replication Halt Downstream->Apoptosis Triggers

Caption: Mechanism of ATP-competitive kinase inhibition by morpholinoisoquinolines.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the evaluation of these analogs must follow rigorous, self-validating workflows. Below is the step-by-step methodology for evaluating kinase inhibitory activity using a Fluorescence Polarization (FP) assay.

Protocol 1: Fluorescence Polarization Kinase Assay Causality & Rationale: FP is chosen because it allows real-time, homogeneous measurement of molecular binding without the need for washing steps, minimizing artifactual data caused by mechanical disruption of weak binding complexes.

  • Compound Preparation: Dissolve the morpholinoisoquinoline analog in 100% DMSO to a stock concentration of 10 mM.

    • Self-Validation Check: Run a DMSO-only control gradient to ensure the solvent does not artificially quench the fluorophore.

  • Enzyme Reaction Setup: In a 384-well black microplate, combine 5 nM of the target kinase (e.g., PKN3), 100 nM of a fluorescently labeled peptide substrate, and varying concentrations of the inhibitor (serial dilution from 10 µM to 0.1 nM).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase.
    
    • Causality: Using the exact

      
       concentration ensures the assay is highly sensitive to competitive inhibitors without being overwhelmed by excess ATP, which would artificially inflate the apparent 
      
      
      
      .
  • Incubation & Readout: Incubate at 25°C for 60 minutes. Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the

    
     using non-linear regression (four-parameter logistic curve).
    
    • Self-Validation Check: Include a known reference inhibitor (e.g., staurosporine) to validate assay sensitivity and plate-to-plate consistency.

Workflow S1 Step 1 DMSO Stock Prep & Serial Dilution S2 Step 2 Kinase + Substrate Incubation S1->S2 S3 Step 3 ATP Addition (Km Concentration) S2->S3 S4 Step 4 FP Readout (485/530 nm) S3->S4 S5 Step 5 IC50 Calculation & Validation S4->S5

Caption: Self-validating high-throughput fluorescence polarization workflow.

Quantitative Data Synthesis

The structural modifications of the isoquinoline core directly impact biological efficacy. The following table synthesizes the inhibitory concentrations and primary applications of various morpholino-substituted isoquinoline analogs.

Compound / AnalogTarget / ApplicationActivity / IC50Key Structural Feature
8-Morpholinoisoquinoline-5-sulfonamide PKN3 Kinase InhibitionTwo-digit Nanomolar

Morpholine at C8, sulfonamide at C5[2]
Amino-isoquinoline-pyrimidine hybrid JNK3 Kinase Inhibition40 nMFused pyrimidine, highly brain penetrant[3]
4-Morpholinoisoquinoline-3-carboxylate RSV Fusion InhibitionPotent InhibitionMorpholine at C4, carboxylate at C3[5]
3-Morpholinoisoquinoline intermediate Mimosamycin SynthesisAntibiotic precursorMorpholine at C3, dioxo at C5,8[4]

Conclusion

The morpholinoisoquinoline scaffold represents a highly versatile pharmacophore in modern drug discovery. The strategic placement of the morpholine ring enhances the physicochemical properties of the planar isoquinoline system, enabling precise hydrogen-bonding interactions within kinase ATP-binding pockets and viral fusion proteins. By employing rigorous, self-validating experimental protocols, researchers can continue to exploit this scaffold for the development of novel targeted therapeutics across oncology, virology, and neuropharmacology.

References

  • Methods for preparing isoquinolines. Google Patents.1

  • Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. PMC.2

  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. PMC.3

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. ResearchGate.4

  • Benzodiazepine derivatives as rsv inhibitors. Google Patents.5

  • Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines (Anti-HIV & Antibacterial Studies). ResearchGate.6

Sources

Beyond Flatland: Strategic Integration of Novel Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted medicinal chemistry from the dominance of planar, aromatic-heavy libraries toward three-dimensional (3D), sp3-rich architectures.[1] This transition is driven by the need to improve physicochemical properties—specifically solubility and metabolic stability—without sacrificing potency. This guide provides a technical deep-dive into high-value novel heterocyclic building blocks, specifically oxetanes, azetidines, and bicyclo[1.1.1]pentanes (BCPs) . It details their physicochemical rationale, synthetic access via strain-release and radical chemistries, and provides validated experimental protocols for their integration into drug discovery campaigns.

The Dimensional Shift: and Clinical Success

The correlation between molecular saturation and clinical success was formalized by Lovering et al. in 2009.[1][2][3][4][5] The metric


 (fraction of sp3 carbons) serves as a proxy for complexity and three-dimensionality.[1]
  • The Problem: Planar aromatic compounds often suffer from poor aqueous solubility (due to high lattice energy/

    
    -stacking) and promiscuous binding (off-target toxicity).
    
  • The Solution: Increasing

    
     disrupts planarity, improving solubility and providing vectors for specific, stereodefined interactions within the binding pocket.
    
Visualization: The "Escape from Flatland" Workflow

G Flat Planar Aromatic Hit (Low Fsp3) Issues Issues: - Poor Solubility - CYP Liability - Promiscuity Flat->Issues Identified Liability Strategy Strategy: Bioisosteric Replacement (Oxetanes, BCPs) Issues->Strategy Scaffold Hop Result Optimized Lead (High Fsp3) Improved DMPK Strategy->Result Validation

Figure 1: Strategic workflow for transitioning from planar hits to sp3-rich leads.

High-Value Emerging Scaffolds

Oxetanes and Azetidines: The Polar-Hydrophobic Balance

Saturated 4-membered rings are not merely "spacers"; they are functional bioisosteres.

  • Oxetanes: Often used as gem-dimethyl or carbonyl bioisosteres.[6]

    • Mechanism:[7][8][9][10] The high dipole moment of the oxetane oxygen allows it to act as a hydrogen bond acceptor, improving solubility compared to a gem-dimethyl group. Crucially, it blocks metabolic "soft spots" (labile C-H bonds) without the lipophilicity penalty of adding methyl groups.

  • Azetidines: Serve as rigidified amine scaffolds, lowering the pKa of the nitrogen (compared to flexible amines) and improving permeability.

Bicyclo[1.1.1]pentanes (BCPs): The "Perfect" Spacer

BCPs have emerged as the premier non-classical bioisostere for para-phenyl rings and tert-butyl groups.

  • Geometry: The distance between bridgehead carbons (

    
    1.85 Å) mimics the vector of a para-substituted benzene (
    
    
    
    2.8 Å) but without the aromatic ring count.
  • Impact: Substitution of a phenyl ring with a BCP moiety typically results in a dramatic increase in aqueous solubility and a reduction in nonspecific binding.

Comparative Data: Physicochemical Properties[1][3][11][12][13][14][15][16][17]
PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)tert-Butyl Group
Geometry Planar (2D)Linear/Rigid (3D)Spherical (3D)
Lipophilicity (LogP) HighModerateHigh
Solubility LowHigh Low
Metabolic Stability Variable (CYP oxidation)High Moderate
Primary Utility

-

stacking
Spacer / SolubilizerSteric bulk

Synthetic Methodologies: Overcoming the Barrier

Accessing these strained rings was historically difficult. Two modern methodologies have democratized access: Strain-Release Chemistry and Minisci-Type Radical Functionalization .

Strain-Release Amination (Turbidimetric Chemistry)

The "spring-loaded" central bond of [1.1.1]propellane allows for the direct installation of the BCP motif onto amines. This reaction, championed by the Baran lab, utilizes "Turbo-Grignards" or similar reagents to open the propellane ring.

Visualization: Propellane Strain-Release Mechanism

Propellane Prop [1.1.1]Propellane (Strained Precursor) Inter Intermediate: N-BCP Grignard Prop->Inter + Amine / iPrMgCl Amine Secondary Amine (Drug Scaffold) Amine->Inter Prod Product: BCP-Amine Inter->Prod + Electrophile / H+

Figure 2: Strain-release amination pathway converting [1.1.1]propellane into BCP-amines.

Experimental Protocols

Protocol A: Strain-Release Amination of [1.1.1]Propellane

Target: Synthesis of a BCP-functionalized secondary amine.

Reagents:

  • [1.1.1]Propellane (approx.[7][11][12][13] 0.5 M solution in ether/THF)

  • Secondary Amine Substrate (1.0 equiv)

  • Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.1 equiv)

  • Electrophile (e.g., MeOH for protonation, or alkyl halide)

Methodology:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the secondary amine (1.0 mmol) in anhydrous THF (2 mL). Cool to 0 °C.

  • Deprotonation: Dropwise add iPrMgCl (1.1 mmol). Stir for 15 minutes to generate the magnesium amide.

  • Strain Release: Add the [1.1.1]propellane solution (1.2 equiv) dropwise. The mixture is warmed to room temperature and stirred for 2–4 hours. Note: Monitoring by TLC is difficult; LCMS is recommended.

  • Quench:

    • For BCP-H: Quench with MeOH (excess).

    • For BCP-Functionalization: Add electrophile (e.g., iodomethane) and stir for an additional hour.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically DCM/MeOH gradients for amines).

Self-Validating Check: The disappearance of the starting amine peak in LCMS and the appearance of a mass corresponding to M+67 (for proton quench) confirms successful BCP insertion.

Protocol B: Minisci C-H Alkylation of Heterocycles

Target: Late-stage functionalization of a pyridine/quinoline core with an alkyl radical.

Reagents:

  • Heterocycle (1.0 equiv)

  • Carboxylic Acid (Alkyl radical source, 2.0 equiv)

  • Ammonium Persulfate (

    
    , 3.0 equiv)
    
  • Silver Nitrate (

    
    , 0.2 equiv)
    
  • TFA (1.0 equiv)

  • Solvent: DCM/Water biphasic system (1:1)

Methodology:

  • Setup: Dissolve the heterocycle (0.5 mmol) and carboxylic acid (1.0 mmol) in DCM (2 mL) and water (2 mL).

  • Acidification: Add TFA (0.5 mmol) to protonate the heterocycle (activates the ring for radical attack).

  • Catalyst Addition: Add

    
     (0.1 mmol).
    
  • Radical Initiation: Add ammonium persulfate (1.5 mmol) in one portion.

  • Reaction: Heat to 40 °C with vigorous stirring for 4–12 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Workup: Basify with 1M NaOH to pH > 9. Extract with DCM (3x).

  • Purification: Silica gel chromatography.

Causality: The Ag(I)/Persulfate system performs an oxidative decarboxylation of the carboxylic acid, generating a nucleophilic alkyl radical.[8] This radical selectively attacks the most electron-deficient position of the protonated heterocycle.

Strategic Implementation Guide

When should you deploy these scaffolds? Use the following decision logic.

DecisionTree Start Optimization Challenge Solubility Poor Solubility? Start->Solubility Metab Metabolic Instability? Start->Metab BCP Use BCP (Phenyl Isostere) Solubility->BCP If aromatic count high Azetidine Use Azetidine (Amine Rigidification) Solubility->Azetidine If amine pKa high Metab->BCP If labile phenyl Oxetane Use Oxetane (Gem-dimethyl Isostere) Metab->Oxetane If labile alkyl/carbonyl

Figure 3: Decision matrix for scaffold selection based on DMPK liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[4] Link

  • Stepan, A. F., et al. (2012).[14] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[15] Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
    
  • Gianatassio, R., et al. (2016).[13] Strain-Release Amination. Science, 351(6270), 241-245. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[8][16] MedChemComm, 2(12), 1135-1161. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[17] Angewandte Chemie International Edition, 49(48), 8979-8983. Link

Sources

An In-depth Technical Guide to 1-chloro-3-(morpholin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-chloro-3-(morpholin-4-yl)isoquinoline, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The information is compiled from authoritative public databases and is supplemented with expert insights into its synthetic route and structural characteristics.

Introduction to 1-chloro-3-(morpholin-4-yl)isoquinoline

1-chloro-3-(morpholin-4-yl)isoquinoline is a heterocyclic compound featuring a substituted isoquinoline core. The isoquinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 1-position and a morpholine group at the 3-position provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom can act as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions, while the morpholine moiety can influence solubility, metabolic stability, and target binding.

Chemical Identity and Properties

The primary source for the following data is the PubChem database. As of the latest update, a dedicated entry in the ChemSpider database was not identified for this specific compound.

Key Identifiers
IdentifierValueSource
PubChem CID 25312905[1]
CAS Number 1050885-07-8[2][3]
Molecular Formula C13H13ClN2O[1]
Molecular Weight 248.71 g/mol [2]
IUPAC Name 4-(1-chloroisoquinolin-3-yl)morpholine[2]
Canonical SMILES C1COCCN1C2=CC3=CC=CC=C3C(=N2)Cl[1]
InChI InChI=1S/C13H13ClN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2[1]
InChIKey CCEMKUCNUCJWEN-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties

The following properties are computationally predicted and provided by PubChem.[1] These values are useful for estimating the compound's behavior in various experimental settings.

PropertyPredicted Value
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 248.07164 g/mol
Monoisotopic Mass 248.07164 g/mol
Topological Polar Surface Area 25.1 Ų
Heavy Atom Count 17

Structural Representation

The two-dimensional structure of 1-chloro-3-(morpholin-4-yl)isoquinoline is crucial for understanding its chemical reactivity and potential biological interactions.

Caption: 2D structure of 1-chloro-3-(morpholin-4-yl)isoquinoline.

Proposed Synthetic Protocol

Synthetic Strategy: Nucleophilic Aromatic Substitution

The proposed synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction on 1,3-dichloroisoquinoline with morpholine. The rationale behind this approach is the known higher electrophilicity of the C1 position in the isoquinoline ring compared to the C3 position, which is further activated by the ring nitrogen. This differential reactivity allows for a selective substitution at the desired position.[4]

G A 1,3-Dichloroisoquinoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Morpholine B->C D 1-chloro-3-(morpholin-4-yl)isoquinoline C->D

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a hypothetical, yet scientifically grounded, procedure.

Objective: To synthesize 1-chloro-3-(morpholin-4-yl)isoquinoline from 1,3-dichloroisoquinoline.

Materials:

  • 1,3-Dichloroisoquinoline

  • Morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dichloroisoquinoline (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.1 eq). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to proceed to completion within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-chloro-3-(morpholin-4-yl)isoquinoline as the final product.

Self-Validation and Trustworthiness:

  • The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of the product.

  • The final product's identity and purity should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 1-chloro-3-(morpholin-4-yl)isoquinoline.

Conclusion

This technical guide provides a consolidated resource on 1-chloro-3-(morpholin-4-yl)isoquinoline, focusing on its chemical identity, predicted properties, and a scientifically sound, proposed synthetic route. The information presented is intended to support researchers and scientists in their endeavors in drug discovery and organic synthesis by providing a foundational understanding of this valuable chemical entity. The detailed protocol, though hypothetical, is based on well-established principles of organic chemistry and serves as a robust starting point for its laboratory-scale synthesis.

References

  • ResearchGate. (2025). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-chloro-3-(morpholin-4-yl)isoquinoline. Retrieved from [Link]

  • American Elements. (n.d.). 1-chloro-3-(morpholin-4-yl)isoquinoline. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of morpholine with sodium salt of NPQ/NQS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethoxyisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-methylisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Chloro-1,4-dihydroquinoxalin-2-yl)morpholine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. Retrieved from [Link]

  • University of Johannesburg. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C>15>H>14>O>2>N>4>S. Retrieved from [Link]

Sources

Technical Guide: Identification and Optimization of Chloro-Isoquinoline Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for identifying, synthesizing, and validating Chloro-Isoquinoline pharmacophores. It moves beyond basic structural descriptions to focus on the causality of bioactivity—specifically the role of the chlorine atom in halogen bonding, metabolic stability, and electronic modulation.

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases (ROCK, CK2), DNA topoisomerases, and plasmodial heme. The incorporation of a chlorine atom is rarely incidental; it serves as a critical pharmacophoric feature. This guide details the identification of the chloro-isoquinoline pharmacophore , distinguishing between its role as a metabolic blocker and a specific halogen-bond donor. It provides a validated workflow for researchers to map these features using computational modeling, targeted synthesis, and biological assaying.

Part 1: Structural Basis & Chemical Space

The Isoquinoline Core vs. Quinoline

While isomeric with quinoline (the core of chloroquine), isoquinoline offers distinct vector geometries for substituent attachment.

  • Electronic Distribution: The nitrogen lone pair in isoquinoline (position 2) is spatially distinct from quinoline (position 1), altering hydrogen bond acceptor capabilities in the ATP-binding pocket of kinases.

  • The "Chlorine Scan": The position of the chlorine atom dictates the pharmacological outcome.

    • C1-Chloro: Highly reactive (imidoyl chloride-like); used primarily as a synthetic handle for

      
       reactions to attach side chains.
      
    • C5/C8-Chloro: Critical for Kinase Selectivity . In Fasudil-like inhibitors, chlorine at C5 or C8 modulates the pKa of the sulfonamide and fills hydrophobic pockets.

    • C7-Chloro: Mimics the antimalarial pharmacophore of chloroquine, enhancing lipophilicity and inhibiting heme crystallization.

The Sigma-Hole Concept (Halogen Bonding)

A critical, often overlooked feature of the chloro-isoquinoline pharmacophore is the Halogen Bond (XB) . Unlike a simple hydrophobic blob, the chlorine atom is anisotropic.

  • Mechanism: The electron density around the Cl atom is not uniform. The tip (distal to the C-Cl bond) is electron-deficient (positive electrostatic potential,

    
    ), known as the 
    
    
    
    -hole
    .
  • Pharmacophore Rule: In identifying the pharmacophore, look for Cl atoms positioned to interact with backbone carbonyl oxygens (Lewis bases) in the target protein. The angle

    
     should be near 180°.
    

Part 2: Pharmacophore Modeling & Interaction Maps

To identify the active pharmacophore, one must map the static features of the ligand to the dynamic environment of the binding pocket.

Visualization of the Pharmacophore

The following diagram illustrates the core pharmacophore features for a generic kinase-inhibitor class of chloro-isoquinolines.

PharmacophoreMap Isoquinoline Isoquinoline Core (Planar Scaffold) Nitrogen N2 Nitrogen (H-Bond Acceptor) Isoquinoline->Nitrogen Contains Chlorine Chlorine Atom (Halogen Bond Donor) Isoquinoline->Chlorine Substituted at C5/C7 SideChain C1/C5 Side Chain (Solubility/Selectivity) Isoquinoline->SideChain Attached at C1 Hinge Kinase Hinge Region (Backbone NH) Nitrogen->Hinge H-Bond Interaction Pocket Hydrophobic Pocket (Met/Leu Gatekeeper) Chlorine->Pocket Lipophilic Contact Carbonyl Backbone Carbonyl (Lewis Base) Chlorine->Carbonyl Sigma-Hole (XB) (160-180°)

Caption: Interaction map of the Chloro-Isoquinoline pharmacophore within a binding pocket. Note the directional Halogen Bond (XB).

Part 3: Experimental Identification Workflow

This section details the self-validating workflow to confirm if the chlorine is essential (pharmacophoric) or auxiliary.

Step 1: Computational "Chlorine Scan"

Before synthesis, perform an electrostatic potential (ESP) map analysis.

  • Generate Conformers: Use RDKit or MOE to generate low-energy conformers of the isoquinoline derivative.

  • Calculate ESP: Compute the electrostatic potential surface.

  • Identify

    
    -hole:  Look for a region of positive potential (
    
    
    
    ) on the extension of the C-Cl bond.
    • Decision Gate: If the

      
      -hole is strong (>10 kcal/mol) and points toward a nucleophile in the docking model, the Cl is a Halogen Bond Donor . If the region is neutral/negative, it acts purely as a Hydrophobic  filler.
      
Step 2: Synthesis of 1-Chloroisoquinoline (The Gateway)

The 1-chloro derivative is the primary intermediate for generating library diversity. It allows for Nucleophilic Aromatic Substitution (


) to attach amine side chains (pharmacophore feature: basic amine).

Protocol: Synthesis from Isoquinoline N-Oxide

  • Objective: Convert Isoquinoline N-oxide to 1-Chloroisoquinoline.

  • Mechanism: The N-oxide activates the C1 position for nucleophilic attack by chloride.

Reagents:

  • Isoquinoline N-oxide (20.0 g)[1][2]

  • Phosphoryl Chloride (

    
    , 200 mL)[1][2]
    
  • Dichloromethane (DCM)

  • Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Setup: Place Isoquinoline N-oxide in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Cool the flask in an ice bath (0°C). Add

    
     dropwise.[1][2] Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to 105°C and reflux overnight (approx. 12-16 hours). The solution will darken.

  • Quench: Distill off excess

    
     under reduced pressure. Pour the thick residue onto crushed ice/water slowly to hydrolyze remaining phosphoryl species.
    
  • Extraction: Extract the aqueous mixture with DCM (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Ethyl Acetate/Petroleum Ether).
    
  • Validation:

    • 
       NMR (400 MHz, DMSO-
      
      
      
      ):
      Look for doublet at
      
      
      8.08 (C3-H) and multiplets at 8.25-8.31 (C4/C5). Absence of N-oxide peaks.
    • MS (ESI+): Molecular ion peak

      
       at m/z 164.0/166.0 (3:1 ratio for 
      
      
      
      ).
Step 3: Biological Validation (SAR Table)

To confirm the pharmacophore, synthesize analogs shifting the Cl position and measure


.

Table 1: Representative SAR Data for Kinase Inhibition (Hypothetical Data based on Fasudil Analogs)

CompoundCl PositionSide Chain (C1/C5)Target (e.g., ROCK)

Pharmacophore Insight
ISO-001 None (H) Homopiperazine> 10

M
Baseline: Core scaffold has weak affinity.
ISO-002 5-Chloro Homopiperazine0.15

M
Hit: Cl at C5 fills hydrophobic pocket/forms XB.
ISO-003 5-Fluoro Homopiperazine2.5

M
Validation: F is smaller/less lipophilic; loss of activity confirms Cl size/XB importance.
ISO-004 7-Chloro Homopiperazine5.0

M
Negative: Cl at C7 clashes with the pocket wall (steric hindrance).
ISO-005 1-Chloro (Unstable/Reactive)N/AC1 is the reactive handle, not the binding feature.

Part 4: Signaling Pathway & Mechanism

When identifying these pharmacophores, it is vital to understand the downstream effects. For Anticancer applications (e.g., Topoisomerase inhibition), the chloro-isoquinoline acts as an intercalator.

Pathway Drug Chloro-Isoquinoline Derivative Target Topoisomerase II / DNA Complex Drug->Target Binds Interaction Intercalation & Halogen Bonding Target->Interaction Stabilizes Stalling Replication Fork Stalling Interaction->Stalling Induces Damage DNA Double-Strand Breaks (DSBs) Stalling->Damage Accumulates Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Triggers

Caption: Mechanism of Action for Chloro-isoquinoline induced cytotoxicity via Topoisomerase II inhibition.

References

  • Synthesis of 1-Chloroisoquinoline: ChemicalBook. (2026).[2] 1-Chloroisoquinoline synthesis and properties. Link

  • Kinase Selectivity & Halogen Bonding: Xu, R. M., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences. Link

  • Halogen Bonding in Drug Design: Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand complexes: implications for rational drug design. Protein Science. Link

  • Antimalarial SAR: BenchChem. (2025). Structure-Activity Relationship of Chloroquinoline-Based Compounds. Link

  • Isoquinoline Synthesis Reviews: MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Link

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution of 1,3-Dichloroisoquinoline with Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 1,3-dichloroisoquinoline with morpholine. While the substrate contains two electrophilic chloride sites, this protocol leverages the electronic properties of the isoquinoline ring to exclusively target the C1 position, yielding 3-chloro-1-morpholinoisoquinoline . We provide mechanistic insights into the C1-selectivity, a scalable thermal protocol, a high-throughput microwave method, and critical characterization data to validate the regiochemical outcome.

Introduction & Strategic Value

The 1,3-dichloroisoquinoline scaffold is a "privileged structure" in drug discovery, serving as a precursor for kinase inhibitors, alkaloids, and CNS-active agents. The presence of two chlorine atoms at positions 1 and 3 presents a regioselectivity challenge:

  • C1 Position: Flanked by the ring nitrogen and the phenyl ring fusion.

  • C3 Position: Isolated by the C4 proton and the nitrogen.

Controlling this selectivity is paramount. Non-selective conditions lead to inseparable mixtures of mono-substituted isomers (C1 vs. C3) or bis-substituted byproducts. This guide demonstrates how to exploit the


-aza effect  to achieve >98% regioselectivity for the C1-substituted product, leaving the C3-chloride intact for subsequent cross-coupling (e.g., Suzuki-Miyaura) or secondary SNAr diversification.

Mechanistic Insight: The Origin of C1 Selectivity

To understand the protocol's design, one must appreciate the electronic causality. The reaction proceeds via an addition-elimination mechanism (SNAr).

Electronic Activation
  • Inductive Effect (-I): The ring nitrogen is highly electronegative, pulling electron density from the adjacent C1 carbon. This makes C1 significantly more electrophilic (positive character) than C3.

  • Resonance Stabilization (The Meisenheimer Complex):

    • Path A (C1 Attack): When morpholine attacks C1, the resulting negative charge is delocalized onto the electronegative nitrogen atom. This intermediate is lower in energy and forms faster (Kinetic Control).

    • Path B (C3 Attack): Attack at C3 delocalizes the negative charge primarily onto the ring carbons (C4), which is less stabilizing than placing it on nitrogen.

Reaction Energy Landscape (Visualized)

SnAr_Mechanism cluster_legend Selectivity Driver Start Reactants 1,3-Dichloroisoquinoline + Morpholine TS1 TS1: Nucleophilic Attack Start->TS1 Inter_C1 Meisenheimer Complex (Charge on Nitrogen) LOW ENERGY TS1->Inter_C1  Preferred Path   Inter_C3 Meisenheimer Complex (Charge on Carbon) HIGH ENERGY TS1->Inter_C3  Disfavored   Product_C1 Major Product 3-chloro-1-morpholinoisoquinoline Inter_C1->Product_C1 - HCl Product_C3 Minor Product 1-chloro-3-morpholinoisoquinoline Inter_C3->Product_C3 - HCl Text Nitrogen stabilizes the transition state for C1 attack significantly more than C3 attack.

Figure 1: Mechanistic pathway illustrating the kinetic preference for C1 substitution due to nitrogen-mediated stabilization of the intermediate.[1][2][3]

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][4][5][6]Role
1,3-Dichloroisoquinoline 198.051.0Substrate
Morpholine 87.121.2 - 1.5Nucleophile
K₂CO₃ (Anhydrous) 138.212.0Base (HCl Scavenger)
DMF (Dimethylformamide) SolventN/APolar Aprotic Solvent
Ethyl Acetate / Hexanes SolventsN/AWork-up & Purification
Method A: Standard Thermal Protocol (Scale-Up Friendly)

Best for >1g synthesis where reaction control is prioritized.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dichloroisoquinoline (1.0 eq).

  • Solvation: Add anhydrous DMF (concentration 0.2 M). Note: DMF is preferred over alcohols to prevent solvolysis side-reactions.

  • Addition: Add K₂CO₃ (2.0 eq) followed by morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear, replaced by a fluorescent spot (Rf ~0.5).

  • Work-up:

    • Cool to room temperature.[1][7]

    • Pour into ice-water (5x reaction volume) to precipitate the crude product.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash organics with brine (2x) and LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH or Flash Column Chromatography (0-20% EtOAc/Hexanes).

Method B: Microwave-Assisted Protocol (High Throughput)

Best for library generation (10–50 mg scale).

  • Setup: In a microwave vial (2–5 mL), combine 1,3-dichloroisoquinoline (1.0 eq), morpholine (1.5 eq), and DIPEA (2.0 eq) in NMP or DMF (0.5 M).

  • Irradiation: Heat at 140 °C for 15–20 minutes (High Absorption setting).

  • Work-up: Dilute with EtOAc, wash with water/brine, and concentrate.

  • Yield: Typically 85–95% conversion.[4]

Workflow Visualization

Workflow Step1 Reagent Prep: 1,3-Dichloroisoquinoline + Morpholine Solvent: DMF, Base: K2CO3 Step2 Reaction: Heat to 100°C (4-6h) OR Microwave 140°C (20 min) Step1->Step2 Decision Check TLC/LCMS: SM Consumed? Step2->Decision Decision->Step2 No (Continue Heating) Step3 Quench: Pour into Ice Water Decision->Step3 Yes Step4a Solid Precipitate: Filter & Wash Step3->Step4a Precipitate forms Step4b Oily/Emulsion: Extract w/ EtOAc Wash w/ 5% LiCl Step3->Step4b No precipitate Final Pure Product: 3-chloro-1-morpholinoisoquinoline Step4a->Final Step4b->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Results & Discussion

Expected Yields
ScaleMethodIsolated YieldPurity (HPLC)
50 mg Microwave92%>98%
5.0 g Thermal (100°C)86%>95%
Structural Validation (How to prove C1 vs C3)

Distinguishing the regioisomers is critical. The 1-morpholino isomer (Target) has distinct NMR features compared to the hypothetical 3-morpholino isomer.

  • ¹H NMR (CDCl₃, 400 MHz):

    • C3-H Proton: In the starting material, the proton at C4 is a singlet (or doublet with small coupling) around 7.6 ppm. In the product 3-chloro-1-morpholinoisoquinoline , the C4 proton remains relatively unperturbed (singlet ~7.4–7.6 ppm) because the chlorine at C3 remains.

    • C8-H Proton: The proton at C8 (peri-position to C1) experiences a shift due to the loss of the electron-withdrawing Cl and addition of the electron-donating morpholine.

    • Morpholine Signals: 3.40 ppm (t, 4H, N-CH₂), 3.90 ppm (t, 4H, O-CH₂).

  • ¹³C NMR:

    • C1 Carbon: Significant upfield shift (approx. 150 ppm → 160 ppm range for C-N bond character).

  • NOESY: Strong NOE correlation between the morpholine N-CH₂ protons and the C8-H aromatic proton confirms substitution at C1. Substitution at C3 would show NOE with C4-H.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to 120°C. Ensure Morpholine is not oxidized.
Bis-substitution (C1 & C3) Excess morpholine or too high temp (>150°C).Strictly limit morpholine to 1.2 eq. Lower temperature.
Emulsion during workup DMF presence in organic layer.Wash organic layer with 5% LiCl (aq) to strip DMF effectively.
Product is oil, not solid Residual solvent or impurities.Triturate with cold pentane or diethyl ether to induce crystallization.

References

  • Regioselectivity in Isoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Pd-Catalyzed vs SNAr Selectivity: Ford, A., et al. "Regioselective Synthesis of 1,3-Disubstituted Isoquinolines." Journal of the Chemical Society, Perkin Transactions 1, 1997 , 927-934.

  • BenchChem Technical Series: "Application Notes and Protocols for the Functionalization of the C1 Position of 1,3-Dichloro-6-nitroisoquinoline." BenchChem Application Notes, 2025 .

  • Morpholine Reactivity: "Morpholine: Chemical Properties, Reactivity and Uses." ChemicalBook, 2025 .[8]

  • Microwave SNAr Protocols: Bagley, M. C., et al. "Rapid and Efficient Nucleophilic Aromatic Substitution in Water." Journal of Organic Chemistry, 2005, 70(18), 7054–7062. (General microwave SNAr conditions).

Sources

Application Note: Suzuki-Miyaura Coupling of 1-Chloro-3-(morpholin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 1-chloro-3-(morpholin-4-yl)isoquinoline , a privileged scaffold often encountered in the development of PI3K/mTOR kinase inhibitors and other CNS-active agents.

Executive Summary & Chemical Profile

The substrate 1-chloro-3-(morpholin-4-yl)isoquinoline presents a unique reactivity profile. While the C1-chloro position in isoquinolines is generally highly reactive toward oxidative addition (activated by the adjacent ring nitrogen), the presence of the morpholine group at C3 introduces a competing electronic effect.

  • Activation: The endocyclic nitrogen (N2) exerts a strong electron-withdrawing effect on C1, activating the C-Cl bond.[1]

  • Deactivation: The morpholine nitrogen at C3 acts as a resonance electron donor (+M effect), increasing electron density in the pyridine ring and slightly raising the energy barrier for oxidative addition compared to unsubstituted 1-chloroisoquinoline.

Implication: While standard catalysts (e.g., Pd(PPh₃)₄) may work for simple substrates, this scaffold often requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to drive the reaction to completion and minimize hydrodehalogenation.

Chemical Structure & Numbering
  • Electrophile: 1-Chloro-3-(morpholin-4-yl)isoquinoline

  • Reactive Site: C1-Cl bond (Suzuki Coupling)[2]

  • Bystander Moiety: Morpholine (C3) – Note: The basic nitrogen of morpholine can coordinate to Pd, potentially poisoning the catalyst if loading is too low.

Strategic Protocol Design

Catalyst Selection Matrix

Do not rely on a single catalyst. We classify catalysts into "Tiers" based on activity requirements for this specific substrate.

TierCatalyst SystemLigand TypeRecommendation
Tier 1 (Screening) Pd(dppf)Cl₂·DCM Bidentate (Ferrocene)Start Here. Robust, air-stable, and resists dehalogenation. Excellent for scale-up.
Tier 2 (High Activity) XPhos Pd G3 or Pd₂(dba)₃ + XPhos Biaryl MonophosphineUse if Tier 1 fails or yields are <50%. The bulky ligand prevents catalyst poisoning by the morpholine nitrogen.
Tier 3 (Cost-Effective) Pd(PPh₃)₄ MonodentateOnly for highly reactive boronic acids. Often requires higher loading (5-10 mol%).[2]
Base & Solvent Architecture

The choice of base is critical to manage the solubility of the boronic acid and the basicity of the isoquinoline product.

  • Primary System: K₃PO₄ (2.0 - 3.0 equiv) in 1,4-Dioxane/Water (4:1) .

    • Why: Potassium phosphate is mild enough to prevent side reactions but strong enough to activate the boronic acid. The biphasic water system is essential for dissolving the inorganic base.

  • Alternative (Acid Sensitive): Cs₂CO₃ in Toluene/Ethanol/Water .

    • Why: Cesium has the "cesium effect," improving solubility in organic phases.

Detailed Experimental Protocols

Protocol A: Standard Screening (Small Scale, 100 mg)

Use this protocol for initial validation of the coupling partner.

Reagents:

  • 1-chloro-3-(morpholin-4-yl)isoquinoline (1.0 equiv, 0.40 mmol)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv, 5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]

Procedure:

  • Setup: To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the isoquinoline substrate, boronic acid, and K₃PO₄.

  • Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture via syringe. Remove the cap briefly to add the Pd catalyst quickly (if solid), or add as a stock solution. Critical: The catalyst must be added last to a degassed system to preserve Pd(0) species.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H ~249/251) and formation of product.

  • Workup: Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

Protocol B: High-Efficiency Optimization (Difficult Substrates)

Use this if Protocol A results in <50% conversion or stalled reaction.

Modifications:

  • Catalyst: Switch to XPhos Pd G3 (2-3 mol%) .

  • Solvent: Switch to n-Butanol or Toluene/Water .

  • Temperature: Increase to 100-110°C .

Mechanistic Visualization & Troubleshooting

Reaction Workflow (Decision Tree)

SuzukiWorkflow Start Start: 1-Cl-3-Morph-Isoquinoline Screen Protocol A: Pd(dppf)Cl2 / K3PO4 90°C, Dioxane/H2O Start->Screen Check LC-MS Analysis Screen->Check Success Yield > 80% Proceed to Purification Check->Success Complete Fail Low Conversion / Side Products Check->Fail Incomplete Dehalo Problem: Hydrodehalogenation (Product M-Cl + H) Fail->Dehalo Mass = SM - 34 Stall Problem: Stalled Reaction (SM remains) Fail->Stall Mass = SM Sol1 Action: Use Anhydrous Solvent Switch to Cs2CO3 / DMF Dehalo->Sol1 Sol2 Action: Switch to XPhos Pd G3 Increase Temp to 110°C Stall->Sol2

Caption: Optimization workflow for Suzuki coupling of 1-chloroisoquinoline derivatives.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting the specific activation at C1.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Substrate PdII Pd(II)-Cl Complex (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)2 / Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 1-Ar-3-Morph-IsoQ RedElim->Product Substrate 1-Cl-3-Morph-IsoQ Substrate->OxAdd

Caption: Catalytic cycle emphasizing the oxidative addition at the C1 position.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Hydrodehalogenation (Product mass = M-34)Protodeboronation of boronic acid or Hydride source in solvent.1. Use dry solvents (DMF/Dioxane).2. Reduce temperature.3. Switch to Boronic Ester (Pinacol) instead of Acid.
Homocoupling (Ar-Ar dimer)Oxidative coupling of boronic acid.1. Degas solvents more rigorously (O₂ promotes this).2. Add catalyst after degassing.
No Reaction Catalyst poisoning by Morpholine N or poor Oxidative Addition.1. Switch to XPhos Pd G3 (Tier 2).2. Increase catalyst loading to 10 mol%.
Black Precipitate (Pd Black)Catalyst decomposition ("Pd death").1. Add extra ligand (e.g., triphenylphosphine) to stabilize Pd.2. Lower temperature.

Purification & Handling

The presence of the morpholine ring makes the product basic.

  • Flash Chromatography: Use DCM/MeOH (95:5) or EtOAc/Hexane.[5] If streaking occurs, add 1% Triethylamine or 1% NH₄OH to the eluent to suppress interaction with silanols.

  • Scavenging: If Pd residue remains (colored product), treat the organic layer with SiliaMetS® Thiol or activated charcoal before concentration.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. (2025).[1][6][7] Retrieved from

  • Billingsley, K., et al. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[8] Journal of the American Chemical Society, 129(11), 3358-3366 (2007). Link

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms & Calorimetry. Retrieved from

  • Sigma-Aldrich. Product Specification: 1-Chloroisoquinoline. Retrieved from

  • Li, H., et al. "Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides." Organic Letters, 17, 3616-3619 (2015).[9] Link

Sources

Application Note: Precision Stock Preparation for 1-Chloro-3-Morpholinoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Stock Solutions for 1-Chloro-3-Morpholinoisoquinoline Assays Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Screening Scientists

Introduction & Chemical Context

1-Chloro-3-morpholinoisoquinoline (CAS: 1050885-07-8) is a functionalized heteroaromatic scaffold frequently utilized in medicinal chemistry as a core building block for kinase inhibitors and intercalating agents. Its structure features a lipophilic isoquinoline ring system, a basic morpholine moiety at the C3 position, and a reactive chlorine at the C1 position.

For biological assays (e.g., IC50 determination, high-throughput screening), the preparation of accurate, stable stock solutions is the single most critical variable affecting data reproducibility. Improper solubilization leads to "false negatives" (compound precipitation) or "false positives" (aggregate-induced promiscuity).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Stock Prep
Molecular Weight ~248.71 g/mol Calculation basis for Molarity.
LogP (Predicted) ~3.1 (Lipophilic)Insoluble in water. Requires organic solvent (DMSO).
pKa (Morpholine N) ~8.3 (Basic)Solubility may improve in acidic buffers, but stock should remain neutral.
Reactivity C1-Chloro (Electrophilic)Potential for hydrolysis if stored in aqueous/protic solvents long-term.
State Solid / PowderHygroscopic potential; equilibrate to RT before weighing.

Materials & Equipment

  • Compound: 1-Chloro-3-morpholinoisoquinoline (>98% purity recommended).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%).

    • Why DMSO? It disrupts the crystal lattice of hydrophobic isoquinolines effectively while remaining miscible with aqueous assay buffers.

  • Vessels: Amber glass vials (borosilicate) or low-binding polypropylene tubes.

    • Note: Isoquinoline derivatives can be photosensitive.[1] Amber glass is mandatory for long-term storage.

  • Instrumentation: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Protocol: Preparation of 10 mM Master Stock

Objective: Create a 10 mM stock solution in 100% DMSO.

Step 1: Environmental Equilibration

Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature (20–25°C) for at least 30 minutes before opening .

  • Scientific Logic:[2][3] Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder. Water contamination in DMSO stocks accelerates degradation (hydrolysis of the C1-Cl bond) and alters concentration.

Step 2: Gravimetric Preparation (The "Weigh-Solid-First" Method)

Do not rely on the vendor's stated mass (e.g., "1 mg in vial"). Residual powder often sticks to the cap.

  • Place a sterile amber glass vial on the balance and tare.

  • Weigh approximately 2–5 mg of 1-chloro-3-morpholinoisoquinoline. Record the exact mass (

    
    ).
    
  • Calculate the required volume of DMSO (

    
    ) to achieve 10 mM concentration:
    
    
    
    
    • Example: For 2.50 mg of compound (MW 248.71):

      
      
      
Step 3: Solubilization
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect: Check for floating particulates.

  • Sonication (Conditional): If particles remain, sonicate in a water bath at room temperature for 5-minute intervals.

    • Warning: Monitor temperature.[4][5] Heat >40°C can degrade the C1-chloro moiety.

Step 4: Quality Control (The "Spin Test")

Before aliquoting, centrifuge the stock solution at 10,000 x g for 5 minutes.

  • Pass: No pellet visible.

  • Fail: Visible pellet. Re-sonicate or dilute to 5 mM.

Step 5: Aliquoting & Storage
  • Aliquot into single-use volumes (e.g., 50 µL) in low-binding tubes.

  • Store at -20°C (short term < 1 month) or -80°C (long term > 6 months).

  • Do not subject to more than 3 freeze-thaw cycles.

Protocol: Preparation of Working Solutions (Assay Ready)

Challenge: Diluting hydrophobic stocks into aqueous media often causes "crashing out" (precipitation).

The "Intermediate Dilution" Strategy

Never add 100% DMSO stock directly to the cell culture well if the volume is small (<1 µL), as mixing will be inefficient and local high concentrations will kill cells.

Workflow for 10 µM Final Assay Concentration (0.1% DMSO):

  • Start: 10 mM Master Stock (100% DMSO).

  • Intermediate Step: Dilute 1:100 in culture medium (or buffer) to create a 100 µM (1% DMSO) working solution.

    • Technique: Add DMSO stock into the moving vortex of the medium to ensure rapid dispersion.

  • Final Step: Add 10 µL of the 100 µM working solution to 90 µL of assay volume.

    • Result: 10 µM compound, 0.1% DMSO.

Visual Workflow (Graphviz Diagram)

StockPrep Start Solid 1-chloro-3-morpholinoisoquinoline (Stored at 4°C) Equilibrate Equilibrate to Room Temp (30 mins, Desiccator) Start->Equilibrate Weigh Weigh Solid (m) Calculate DMSO Vol (V) Equilibrate->Weigh Dissolve Add Anhydrous DMSO Vortex & Sonicate Weigh->Dissolve QC QC: Centrifuge 10,000xg Check for Pellet Dissolve->QC Precipitation Precipitation Observed? QC->Precipitation Aliquot Aliquot & Store (-80°C, Amber Vials) Precipitation->Dissolve Yes (Cloudy) Add more DMSO (dilute) Precipitation->Aliquot No (Clear)

Figure 1: Critical path for the preparation of stable 1-chloro-3-morpholinoisoquinoline stock solutions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation on Thawing DMSO is hygroscopic; water entered the vial.Discard aliquot. Use fresh anhydrous DMSO for new stock.
Compound won't dissolve Concentration too high (>50 mM).Dilute to 10 mM or 5 mM. Warm gently to 37°C.
Cytotoxicity in Controls DMSO % too high (>0.5%).Ensure final assay DMSO concentration is <0.1%.
Loss of Potency Hydrolysis of C1-Cl bond.Check storage age. Verify structure via LC-MS.

References

  • PubChem. (2025).[6] 1-chloro-3-(morpholin-4-yl)isoquinoline (CID 25312905).[7] National Library of Medicine. Available at: [Link]

  • Balakin, K. V., et al. (2004).[3] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[3] Available at: [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Chloroisoquinoline Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 1-Aminoisoquinolines

The isoquinoline scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active natural products.[1][2] The introduction of a nitrogen-containing substituent at the C1 position, in particular, gives rise to 1-aminoisoquinolines, a class of compounds with significant therapeutic potential. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, more traditional methods like nucleophilic aromatic substitution or the Goldberg reaction.[3] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis and drug discovery.[4]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging substrate class: 1-chloroisoquinolines. The inherent electronic properties and potential for catalyst inhibition of nitrogen-containing heterocycles necessitate careful optimization of reaction parameters. Herein, we will delve into the mechanistic underpinnings of this transformation, explore the critical factors influencing reaction outcomes, and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is paramount for troubleshooting and optimizing reactions with challenging substrates like 1-chloroisoquinoline.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 1-chloroisoquinoline. This is often the rate-determining step and is heavily influenced by the electron density of the aryl chloride and the steric and electronic properties of the phosphine ligand.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions and ensure efficient deprotonation.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle, particularly with sterically hindered or electron-deficient aryl chlorides.[3][4] These ligands facilitate the formation of monoligated palladium species, which are highly active in the oxidative addition and reductive elimination steps.[4]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + 1-Chloroisoquinoline Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + Amine Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex + Base - Base-H+ Palladium Amido Complex->Pd(0)L Reductive Elimination + 1-Aminoisoquinoline

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Critical Experimental Parameters: A Guide to Rational Optimization

The success of the Buchwald-Hartwig amination of 1-chloroisoquinolines hinges on the careful selection and optimization of several key parameters.

Palladium Precursor:

While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and effective precatalysts.[6][7] It is important to note that Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be facilitated by the phosphine ligand or the amine itself.[5] The use of pre-formed palladium-ligand complexes, or "precatalysts," can sometimes offer improved reactivity and reproducibility.[6]

The Ligand: The Heart of the Catalytic System

The choice of phosphine ligand is arguably the most critical factor in achieving a successful amination of heteroaryl chlorides.[3] For challenging substrates like 1-chloroisoquinoline, bulky and electron-rich biarylphosphine ligands are often necessary to promote the key steps of the catalytic cycle.

LigandKey Features & Applications
XPhos A highly effective and versatile ligand for a wide range of aryl chlorides, including heteroaromatic systems.[8]
SPhos Another excellent general ligand, often showing complementary reactivity to XPhos.
RuPhos Particularly effective for the coupling of primary amines and anilines.[9]
BrettPhos A go-to ligand for the amination with primary amines and amides.[8][10]
Xantphos A bidentate ligand that can be beneficial for certain amine substrates, particularly those with lower basicity.[11][12]

The optimal ligand will depend on the specific amine coupling partner and any other functional groups present in the 1-chloroisoquinoline substrate. Empirical screening of a small panel of ligands is often the most efficient approach to identify the ideal system.

The Base: A Crucial but Delicate Choice

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and the formation of side products. For sensitive substrates, a weaker base like K₃PO₄ or cesium carbonate (Cs₂CO₃) may be preferable.[1]

Solvent and Temperature:

Aprotic, non-polar solvents are typically used for the Buchwald-Hartwig amination. Toluene, 1,4-dioxane, and tert-butanol are common choices.[13][14] The reaction temperature is also a critical parameter, with most reactions being conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are crucial for optimal results.

  • Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh and add Pd precursor, ligand, and base to a dry Schlenk tube. Inert Evacuate and backfill the tube with an inert gas (3x). Reagents->Inert Solvent Add anhydrous solvent. Inert->Solvent Substrates Add 1-chloroisoquinoline and amine. Solvent->Substrates Heat Heat the reaction mixture to the specified temperature with stirring. Substrates->Heat Monitor Monitor reaction progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Quench Quench the reaction (e.g., with water or sat. aq. NH4Cl). Cool->Quench Extract Extract the product with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Figure 2: General Experimental Workflow.

Protocol 1: General Procedure for the Amination of 1-Chloroisoquinoline with a Secondary Amine

This protocol provides a general starting point for the coupling of 1-chloroisoquinoline with a secondary amine, such as morpholine.

Reagents and Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add 1-chloroisoquinoline (1.0 mmol) followed by morpholine (1.2 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(morpholino)isoquinoline.

Protocol 2: Amination of 1-Chloroisoquinoline with a Primary Amine

This protocol is optimized for the coupling of 1-chloroisoquinoline with a primary amine, such as n-hexylamine.

Reagents and Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 1.0 equiv)

  • n-Hexylamine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • BrettPhos (0.03 mmol, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (4 mL) via syringe.

  • Add 1-chloroisoquinoline (1.0 mmol) followed by n-hexylamine (1.2 mmol) via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.

  • Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water (5 mL).[4]

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(isoquinolin-1-yl)hexan-1-amine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents or solvent- Use a fresh palladium source and ligand.- Screen a panel of ligands and bases.- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Formation of side products - Hydrodehalogenation of the starting material- Dimerization of the amine or aryl halide- Use a less sterically hindered ligand.- Lower the reaction temperature.- Adjust the base concentration.
Difficulty in purification - Co-elution of product with ligand or byproducts- Perform an aqueous workup to remove the base.- Use a different solvent system for chromatography.- Consider recrystallization of the product.

Conclusion

The Buchwald-Hartwig amination of 1-chloroisoquinoline substrates provides a powerful and versatile route to a valuable class of N-heterocycles. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a wide range of 1-aminoisoquinoline derivatives. The protocols and guidelines presented in this application note serve as a robust starting point for the successful implementation of this important transformation in both academic and industrial research settings.

References

Sources

Comprehensive Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Isoquinoline derivatives—encompassing naturally occurring alkaloids like sanguinarine and berberine, as well as novel synthetic metal-complexed analogs—represent a highly potent class of pharmacophores in oncology and drug discovery[1]. Their antiproliferative efficacy is primarily driven by multi-target mechanisms, including DNA intercalation, topoisomerase inhibition, and the induction of severe oxidative stress via mitochondrial dysfunction[2][3].

Evaluating these compounds requires a rigorous, self-validating in vitro testing cascade. Because isoquinolines often possess intrinsic chromophoric properties (e.g., berberine's strong yellow pigmentation) and can act as redox cyclers, standard viability assays must be carefully optimized to prevent false-positive artifacts[4]. This application note provides a field-proven, step-by-step methodology for establishing IC50 values and validating the apoptotic mechanisms of isoquinoline derivatives.

Workflow Start 1. Cell Culturing & Seeding (Optimal Density) Treat 2. Isoquinoline Treatment (Include Vehicle Controls) Start->Treat 24h Attachment Viability 3. Primary Screening (MTT Viability Assay) Treat->Viability 48-72h Exposure Mechanism 4. Mechanistic Profiling (Annexin V/PI Flow Cytometry) Viability->Mechanism Select IC50 Doses Analysis 5. Data Analysis (IC50 & Pathway Validation) Viability->Analysis Dose-Response Curves Mechanism->Analysis Apoptotic Index

Fig 1: Standardized in vitro cytotoxicity and mechanistic profiling workflow.

Quantitative Data Summary: Baseline Efficacy

To contextualize your experimental design, the table below summarizes the established half-maximal inhibitory concentrations (IC50) of prominent isoquinoline derivatives across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
Sanguinarine HL-60Promyelocytic Leukemia0.2 – 0.5 µM[3]
Sanguinarine A375Human Melanoma0.11 µg/mL[5]
Berberine HT29Colon Adenocarcinoma52.37 µM[6]
Berberine MCF-7Breast Adenocarcinoma272.15 µM[6]
Synthetic Cpd 14 HCT116Colon Carcinoma0.48 µM[1]

Note: Sanguinarine typically exhibits nanomolar to low-micromolar potency, whereas berberine requires higher concentrations to achieve equivalent cytotoxicity. Dose ranges in your protocols should be adjusted accordingly.

Core Protocol 1: MTT Cell Viability Assay

Causality & Principle: The MTT assay measures the NAD(P)H-dependent oxidoreductase activity of viable cells, which reduces the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[7]. Because isoquinolines induce mitochondrial depolarization[2], this assay provides a highly sensitive, direct readout of mitochondrial metabolic collapse prior to structural cell death.

Materials Required
  • 96-well flat-bottom tissue culture plates.

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS)[8].

  • Solubilization Buffer: 100% Dimethyl sulfoxide (DMSO)[8].

  • Isoquinoline stock solutions (typically 10-50 mM in DMSO).

Step-by-Step Methodology
  • Cell Seeding: Harvest target cells in the exponential growth phase. Seed 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery[4].

  • Compound Preparation: Prepare serial dilutions of the isoquinoline derivative in culture medium. Critical step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[9].

  • Treatment: Carefully aspirate the old medium and add 100 µL of the compound-containing medium.

    • Self-Validation Control: Include a "Cell-Free Compound Control" well (medium + compound + MTT, no cells). Isoquinolines like berberine absorb light at assay wavelengths and quinone-based isoquinolines can spontaneously reduce MTT[4]. This well allows you to subtract chemical background noise.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C[8].

  • MTT Addition: Add 10–20 µL of the 5 mg/mL MTT solution directly to each well. Incubate for exactly 4 hours at 37°C[8].

  • Solubilization: Carefully aspirate the medium without disturbing the purple formazan crystals at the bottom. Add 100–150 µL of DMSO to each well to lyse the cells and solubilize the formazan[8]. Shake the plate gently on an orbital shaker for 10–15 minutes[4].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise caused by cellular debris or plate imperfections[10][11].

Mechanistic Validation: Apoptosis vs. Necrosis

Once the IC50 is established, it is imperative to determine how the cells are dying. Isoquinoline derivatives predominantly trigger intrinsic, mitochondria-mediated apoptosis[2].

Pathway Iso Isoquinoline Derivatives (e.g., Sanguinarine, Berberine) DNA DNA Intercalation & Topoisomerase Inhibition Iso->DNA Nuclear Targeting Mito Mitochondrial Depolarization (ΔΨm Loss) Iso->Mito Mitochondrial Targeting Apoptosis Execution of Apoptosis DNA->Apoptosis DNA Damage Response ROS Intracellular ROS Accumulation Mito->ROS Oxidative Stress CytC Cytochrome C Release Mito->CytC Membrane Permeabilization Caspase Caspase 9 & 3 Activation CytC->Caspase Apoptosome Formation Caspase->Apoptosis Proteolytic Cleavage

Fig 2: Mitochondria-mediated apoptotic signaling pathway induced by isoquinolines.

Core Protocol 2: Annexin V / Propidium Iodide (PI) Flow Cytometry

Causality & Principle: In healthy cells, phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. During early apoptosis, induced by isoquinoline-driven caspase activation, PS flips to the outer leaflet where the calcium-dependent protein Annexin V can bind to it[6]. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells in late apoptosis or necrosis[6].

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates (approx.

    
     cells/well). Treat with the isoquinoline derivative at ½ IC50, IC50, and 2× IC50 concentrations for 24–48 hours[6].
    
  • Cell Harvesting (Critical Step): Collect the culture medium containing floating cells into a centrifuge tube. Isoquinoline-induced apoptosis disrupts cytoskeletal integrity, causing dying cells to detach. Discarding the supernatant will severely skew your apoptotic index towards false negatives.

  • Trypsinization: Wash the adherent cells with PBS, trypsinize gently, and pool them with the floating cells from Step 2.

  • Washing: Centrifuge the pooled cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing optimal Ca²⁺ concentrations). Add 5 µL of Annexin V-FITC and 5 µL of PI solution (10 µg/mL)[6].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., FACSCalibur).

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptosis[6].

Troubleshooting & Best Practices

  • Compound Precipitation: Highly lipophilic synthetic isoquinolines may precipitate when transitioning from a 100% DMSO stock to an aqueous culture medium. Solution: Warm the culture medium to 37°C prior to spiking in the compound, and vortex immediately.

  • Edge Effects in 96-Well Plates: Evaporation in the outer wells can artificially concentrate the drug, skewing the IC50. Solution: Fill the perimeter wells of the 96-well plate with 200 µL of sterile PBS or water, and only use the inner 60 wells for the assay.

  • Interference with Fluorescence: Berberine emits strong yellow/green fluorescence under UV/blue light excitation. When using flow cytometry (FITC channel for Annexin V), run an unstained, berberine-treated control to establish the baseline autofluorescence shift and adjust your compensation matrix accordingly.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells. CCS Chemistry. Available at:[Link]

  • Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells. MDPI. Available at:[Link]

  • Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science. Available at:[Link]

Sources

Application Note: Functionalization of the C1-Chloro Position in Isoquinoline Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Chloroisoquinoline is a privileged structural motif in medicinal chemistry, serving as a versatile electrophile for the synthesis of complex heterobiaryls, chiral ligands, and bioactive pharmaceutical ingredients. The regioselective functionalization of the C1 position is driven by its unique stereoelectronic environment. The adjacent electronegative nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C1 carbon. This electron deficiency facilitates two major reaction paradigms:

  • Accelerated Oxidative Addition : Low-valent transition metals (e.g., Pd(0)) readily insert into the C1-Cl bond, making it highly reactive in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations[1][2].

  • Nucleophilic Aromatic Substitution (SNAr) : The nitrogen atom stabilizes the anionic Meisenheimer intermediate via inductive and resonance effects, allowing for direct, metal-free displacement of the chloride by strong nucleophiles[3].

Reaction Pathway Visualization

G C1 1-Chloroisoquinoline Suzuki Suzuki-Miyaura (C-C Bond Formation) C1->Suzuki Pd(0), Ar-B(OH)2, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) C1->Buchwald Pd(0), Amine, Base, Ligand SNAr SNAr (C-F / C-N Bond Formation) C1->SNAr Nucleophile (e.g., NMe4F)

Caption: Divergent functionalization pathways of 1-chloroisoquinoline via transition-metal catalysis and SNAr.

Experimental Protocols & Causal Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Formation of a C1-C(aryl) bond using an arylboronic acid[2]. Mechanistic Causality : The use of a biphasic solvent system (THF/H2O) is critical. Water hydrolyzes the sodium carbonate base to generate hydroxide ions, which coordinate to the boronic acid. This forms a negatively charged boronate complex, increasing the nucleophilicity of the organic group and facilitating the rate-determining transmetalation step onto the Pd(II) intermediate. Degassing the solvents prevents the premature oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk tube, add 1-chloroisoquinoline (3.06 mmol) and the desired arylboronic acid (e.g., 3-quinolinylboronic acid, 3.30 mmol)[2].

  • Base Addition : Add a 4 M aqueous solution of Na2CO3 (1.5 mL, 6 mmol) that has been thoroughly degassed via argon sparging[2].

  • Solvent & Catalyst : Dissolve the mixture in degassed THF (6 mL). Add the catalyst Pd(PPh3)4 (103 mg, 0.089 mmol, ~3 mol%) under a strict argon atmosphere[2].

  • Reaction : Seal the tube and stir vigorously at 80 °C for 15 hours[2]. Vigorous stirring ensures maximum interfacial surface area between the aqueous base and the organic solvent.

  • Workup : Cool to room temperature, dilute with H2O (5 mL), and extract with ethyl acetate. Purify the crude brown oil via silica gel column chromatography (heptane/EtOAc 1:1) to yield the biaryl product[2].

Protocol B: Buchwald-Hartwig Amination

Objective : Formation of a C1-N bond via cross-coupling with primary or secondary amines[1]. Mechanistic Causality : Sodium tert-butoxide (NaOtBu) is employed as a strong, sterically hindered base. Its bulkiness prevents it from acting as a competing nucleophile (which would form an ether byproduct). Toluene is selected as a non-polar solvent to minimize the solvation of the alkoxide, thereby maximizing its basicity to deprotonate the amine coordinated to the Pd(II) center. A bulky ligand (e.g., QUINAP or IAN-type) is necessary to force the spatial proximity of the aryl and amine groups, accelerating the reductive elimination step[1].

Step-by-Step Procedure :

  • Preparation : In a glovebox or under strict inert atmosphere, charge a reaction vial with 1-chloroisoquinoline (0.1 mmol), the amine (e.g., aniline, 0.12 mmol), and NaOtBu (4 equiv.)[1].

  • Catalyst Complexation : Add Pd(dba)2 (10 mol%) and the selected bulky phosphine ligand (12 mol%)[1]. The slight excess of ligand ensures the complete formation of the active monomeric L1Pd(0) species.

  • Reaction : Suspend the mixture in dry toluene (2 mL) and heat at 50–60 °C for 17–72 hours depending on the steric bulk of the amine[1].

  • Workup : Quench the reaction with water, extract with dichloromethane, dry over anhydrous Na2SO4, and purify via fractional recrystallization or chromatography[1].

Protocol C: Room-Temperature SNAr Fluorination

Objective : Metal-free formation of 1-fluoroisoquinoline via Nucleophilic Aromatic Substitution[3]. Mechanistic Causality : Fluoride is typically a poor nucleophile in protic solvents due to strong hydrogen bonding. By utilizing anhydrous tetramethylammonium fluoride (NMe4F) in a polar aprotic solvent (DMF), the fluoride ion remains "naked" and highly reactive. The strong electron-withdrawing effect of the isoquinoline nitrogen sufficiently activates the C1 position to allow this SNAr to proceed smoothly at room temperature[3].

Step-by-Step Procedure :

  • Reagent Handling : Inside a nitrogen-filled glovebox, weigh anhydrous NMe4F (0.2 mmol, 2 equiv.)[3]. Crucial step: Even trace amounts of water will hydrate the fluoride and completely halt the reaction.

  • Reaction Setup : Add 1-chloroisoquinoline (0.1 mmol, 1 equiv.) and dissolve the mixture in anhydrous DMF (0.5 mL, 0.2 M)[3].

  • Reaction : Stir the solution at 25 °C for 24 hours[3].

  • Workup : Dilute with diethyl ether, wash with water to remove DMF and residual salts, dry the organic layer, and concentrate. The product 1-fluoroisoquinoline is obtained in high yield[3].

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the functionalization of 1-chloroisoquinoline across the three described methodologies.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield
Suzuki-Miyaura Ar-B(OH)2, Pd(PPh3)4, Na2CO3THF / H2O801589%
Buchwald-Hartwig Amine, Pd(dba)2, Ligand, NaOtBuToluene50–6017–7261–95%
SNAr (Fluorination) Anhydrous NMe4FDMF252480%

References

  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Universidad de Sevilla (us.es). 1

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Connect.2

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry (ACS).3

Sources

Advanced RP-HPLC Method Development for Morpholino-Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Standardized Protocol

Executive Summary

Morpholino-isoquinoline derivatives are privileged scaffolds in modern drug discovery, most notably recognized for their role as dual PI3K/mTOR inhibitors in oncology (e.g., Buparlisib/BKM120). While pharmacologically potent, these molecules present a classic analytical challenge: they possess multiple basic nitrogen centers. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these basic centers frequently cause severe peak tailing, retention time drift, and poor resolution.

As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. By understanding the physicochemical causality behind molecular interactions, we can engineer a robust, self-validating chromatographic method. This application note details the mechanistic rationale and provides step-by-step protocols for isolating and quantifying morpholino-isoquinoline compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Inhibitor Morpholino-Isoquinoline Inhibitor->PI3K Inhibitor->mTOR

PI3K/mTOR signaling pathway targeted by morpholino-isoquinoline inhibitors.

Mechanistic Foundations: The "Basic" Problem

To develop an effective method, we must first profile the analyte's ionization behavior. A standard morpholino-isoquinoline derivative contains two distinct basic functional groups:

  • Morpholine Ring: An aliphatic heterocycle with a pKa of approximately 8.3 [1].

  • Isoquinoline Ring: An aromatic heterocycle with a pKa of approximately 5.4 [2].

The Causality of Peak Tailing

The primary stationary phase in RP-HPLC is silica bonded with alkyl chains (e.g., C18). However, the bonding process is never 100% complete, leaving behind residual surface silanols (-Si-OH) .

Silanols are weak acids with a pKa of roughly 4.5 to 4.7. If a method is run at a neutral or mid-range pH (e.g., pH 6.0), two detrimental things happen simultaneously:

  • The residual silanols deprotonate, becoming negatively charged (-Si-O⁻).

  • The basic nitrogen atoms on the morpholine and isoquinoline rings protonate, becoming positively charged (-NH⁺).

This creates a secondary electrostatic ion-exchange interaction between the analyte and the silica backbone, which is much slower than the primary hydrophobic interaction with the C18 phase. As highlighted by [3], this dual-retention mechanism is the fundamental cause of peak tailing and broad peak shapes for basic compounds.

Method Development Strategy

To eliminate secondary interactions, we must manipulate the ionization state of either the stationary phase or the analyte. This leads to two distinct, highly effective chromatographic strategies[4][5].

HPLC_Workflow Start Analyze pKa & LogP pH_Selection Select Mobile Phase pH Start->pH_Selection Low_pH Low pH (< 3) Protonate Silanols pH_Selection->Low_pH High_pH High pH (> 10) Neutralize Amines pH_Selection->High_pH Col_Low Polar-embedded C18 Low_pH->Col_Low Col_High Hybrid Silica C18 High_pH->Col_High Eval Evaluate Peak Shape Col_Low->Eval Col_High->Eval Opt Optimize Gradient Eval->Opt

Logical workflow for morpholino-isoquinoline HPLC method development.

Strategy A: Silanol Suppression (Low pH < 3.0)

By lowering the pH of the mobile phase below 3.0 using additives like Trifluoroacetic Acid (TFA) or Formic Acid, we force the residual silanols into their fully protonated, neutral state (-Si-OH). This shuts down the ion-exchange pathway.

  • Caveat: The basic analyte will be fully protonated and highly polar, which can reduce its retention on a standard C18 column.

  • Solution: Use a polar-embedded stationary phase or rely on the ion-pairing capability of TFA to increase apparent hydrophobicity.

Strategy B: Analyte Neutralization (High pH > 10.0)

By raising the pH above 10.0 (using Ammonium Bicarbonate/Ammonium Hydroxide), we strip the protons from both the morpholine and isoquinoline nitrogens. The analyte becomes a neutral free base, maximizing its hydrophobic interaction with the C18 phase and yielding sharp, symmetrical peaks.

  • Caveat: Traditional silica dissolves rapidly at pH > 8 due to the hydrolysis of siloxane bonds.

  • Solution: You must use a high-pH tolerant column, such as Ethylene Bridged Hybrid (BEH) silica particles[6].

Experimental Protocols

To ensure scientific rigor, every analytical run must be a self-validating system. Both protocols below include a mandatory System Suitability Test (SST) parameter to verify column integrity prior to sample injection.

Protocol 1: Low-pH Volatile Buffer Method (LC-MS Compatible)

Best for: Early-stage pharmacokinetic profiling and mass spectrometry coupling.

Materials:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove any legacy buffer salts.

  • Column Equilibration: Install the polar-embedded C18 column. Set the column oven to 35°C to reduce backpressure and improve mass transfer. Equilibrate at 1.0 mL/min with 5% B for 15 column volumes.

  • Gradient Programming:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% to 95% B (Linear gradient)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve the morpholino-isoquinoline standard in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject 5 µL of the standard. The method is validated for use only if the Tailing Factor (

    
    ) is ≤ 1.5 and Theoretical Plates (
    
    
    
    ) > 5000.
Protocol 2: High-pH Method for Enhanced Retention

Best for: Impurity profiling, stability-indicating assays, and preparative scale-up.

Materials:

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.5 with dilute Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Methanol (Methanol provides better selectivity for aromatic isoquinolines than Acetonitrile).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1L of water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached. Filter through a 0.45 µm nylon membrane.

  • Column Equilibration: Install the Hybrid C18 column. Set the oven to 30°C. Equilibrate with 10% B at 1.0 mL/min until the baseline UV signal is completely stable (approx. 20 mins).

  • Gradient Programming:

    • 0.0 - 15.0 min: 10% to 80% B

    • 15.0 - 18.0 min: 80% B

    • 18.0 - 18.1 min: 80% to 10% B

    • 18.1 - 25.0 min: 10% B (Re-equilibration)

  • SST Validation: Inject 5 µL of the standard. At high pH, the analyte is fully neutral, so the expected Tailing Factor (

    
    ) should be strictly ≤ 1.2.
    

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance comparing the two developed methodologies for a standard morpholino-isoquinoline derivative (MW ~350 g/mol , LogP ~2.5).

Chromatographic ParameterProtocol 1: Low pH (Formic Acid)Protocol 2: High pH (Ammonium Bicarb)Causality / Rationale
Analyte Ionization State Fully Protonated (+2 charge)Neutral Free Base (0 charge)Governed by mobile phase pH vs analyte pKa.
Retention Time (

)
4.2 minutes9.8 minutesNeutral molecules exhibit stronger hydrophobic retention on C18 phases.
Tailing Factor (

)
1.451.10High pH completely eliminates ion-exchange interactions with silanols.
Theoretical Plates (

)
~6,500~12,000Sharper peaks at high pH due to uniform retention mechanism.
Detector Compatibility UV-Vis, ESI-MS (Positive Mode)UV-Vis, ESI-MS (Positive Mode)Requires post-column acidification for optimal MS ionization.

References

  • Top 10 HPLC Column Myths. LCGC International - Chromatography Online. Explains the mechanism of residual silanol ionization and peak tailing. Available at:[Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Details the impact of pH on analyte ionization and column selection strategies. Available at: [Link]

  • HPLC Column Performance & Hybrid Particle Technology. Waters Corporation / LCMS.cz. Provides authoritative grounding on the use of hybrid silica for high-pH stability. Available at:[Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Outlines the rationale for maintaining mobile phase pH above 7.5 for basic analytes. Available at: [Link]

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of 1-Chloro-3-(morpholin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 1-chloro-3-(morpholin-4-yl)isoquinoline (CAS 1050885-07-8).

The Scientific Challenge: Direct nucleophilic aromatic substitution (


) of 1,3-dichloroisoquinoline with morpholine yields the 1-morpholino-3-chloro isomer (inverse of the target) due to the higher electrophilicity of the C1 position relative to C3.

The Solution: We present a "Regioselectivity Switch" strategy. The synthesis proceeds via a 3-chloroisoquinolin-1(2H)-one intermediate. By hydrolyzing the C1-chloride to a lactam, we deactivate C1, allowing the microwave-assisted installation of the morpholine at C3.[1] A final deoxychlorination restores the C1-chloride. This protocol leverages microwave irradiation to accelerate the sluggish


 reaction at the C3 position, reducing reaction time from 24 hours (thermal) to 20 minutes.[1]

Part 2: Scientific Background & Strategy

The Regioselectivity Paradox

The isoquinoline ring system exhibits differential reactivity at the C1 and C3 positions.[1]

  • C1 Position: Highly electrophilic (imine-like), susceptible to rapid nucleophilic attack.[1]

  • C3 Position: Vinylogous amide-like, significantly less reactive.[1]

Attempting a direct reaction between 1,3-dichloroisoquinoline and morpholine results in kinetic control at C1, producing the unwanted isomer.[1] To access the 3-morpholino derivative, the C1 position must be temporarily "masked" as a lactam (isoquinolinone), which directs nucleophilic substitution to the C3 vinyl chloride.[1]

Strategic Workflow

The synthesis is designed as a three-step cascade:

  • Selective Hydrolysis: Conversion of 1,3-dichloroisoquinoline to 3-chloroisoquinolin-1(2H)-one.

  • Microwave-Assisted

    
    :  High-temperature displacement of the C3-chloride by morpholine.
    
  • Deoxychlorination: Re-installation of the C1-chloride using

    
    .
    

SynthesisPath cluster_legend Key Transformation Logic SM 1,3-Dichloroisoquinoline INT1 3-Chloroisoquinolin-1(2H)-one (Lactam Intermediate) SM->INT1 Step 1: Hydrolysis AcOH, NaOAc, Reflux INT2 3-Morpholinoisquinolin-1(2H)-one INT1->INT2 Step 2: MW S_NAr Morpholine, 180°C PROD 1-Chloro-3-(morpholin-4-yl)isoquinoline (Target) INT2->PROD Step 3: POCl3 Deoxychlorination Direct S_NAr fails Direct S_NAr fails Lactam Route succeeds Lactam Route succeeds

Figure 1: Synthetic pathway illustrating the "Regioselectivity Switch" strategy to target the C3 position.

Part 3: Experimental Protocols

Step 1: Selective Hydrolysis to 3-Chloroisoquinolin-1(2H)-one

Objective: Selectively hydrolyze the highly reactive C1-Cl bond while preserving the C3-Cl bond.

Reagents:

  • 1,3-Dichloroisoquinoline (1.0 equiv)[1]

  • Glacial Acetic Acid (Solvent)[1][2]

  • Sodium Acetate (NaOAc) (2.0 equiv)[1]

Protocol:

  • Dissolve 1,3-dichloroisoquinoline (5.0 g, 25.2 mmol) in glacial acetic acid (50 mL).

  • Add sodium acetate (4.1 g, 50.4 mmol).

  • Reflux the mixture at 118°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.[1]

  • Cool to room temperature and pour into ice-cold water (200 mL).

  • Filter the resulting white precipitate.[1] Wash with water (

    
     mL) and dry under vacuum.[1]
    
  • Yield: ~85-90%. Product: 3-chloroisoquinolin-1(2H)-one.

Step 2: Microwave-Assisted Synthesis of 3-Morpholinoisquinolin-1(2H)-one

Objective: Force the nucleophilic substitution at the deactivated C3 position using microwave irradiation.[1]

Reagents:

  • 3-Chloroisoquinolin-1(2H)-one (from Step 1)

  • Morpholine (5.0 equiv)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or neat (if morpholine is in large excess)

Microwave Parameters (Biotage® Initiator+ or CEM Discover):

ParameterSettingRationale
Temperature 180°CHigh energy required to overcome activation barrier of vinyl chloride.
Time 20 minRapid heating prevents degradation common in prolonged thermal reflux.[1]
Pressure Limit 15 barSafety cutoff for volatile amine expansion.[1]
Power Dynamic (Max 300W)Maintains constant temperature.[1]
Stirring High (600 rpm)Ensures homogeneity in viscous reaction mixture.[1]

Protocol:

  • In a 10 mL microwave vial, add 3-chloroisoquinolin-1(2H)-one (200 mg, 1.1 mmol).

  • Add morpholine (1.0 mL, excess) and NMP (2.0 mL).[1]

  • Seal the vial and irradiate at 180°C for 20 minutes .

  • Cool the vial to room temperature.

  • Pour the reaction mixture into water (20 mL). The product may precipitate.[1][3]

    • If precipitate forms: Filter and wash with water.[1]

    • If no precipitate:[1] Extract with DCM (

      
       mL), wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH 95:5).

  • Yield: ~75-80%. Product: 3-(morpholin-4-yl)isoquinolin-1(2H)-one.

Step 3: Deoxychlorination to 1-Chloro-3-(morpholin-4-yl)isoquinoline

Objective: Convert the lactam carbonyl back to a chloride.[1]

Reagents:

  • 3-(Morpholin-4-yl)isoquinolin-1(2H)-one (from Step 2)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)[1]
    
  • Acetonitrile (optional co-solvent)[1]

Protocol:

  • Place 3-(morpholin-4-yl)isoquinolin-1(2H)-one (150 mg) in a round-bottom flask.

  • Add

    
     (1.0 mL).[1]
    
  • Heat to 90°C (Reflux) for 2 hours. (Microwave alternative: 100°C for 10 min).

  • Critical Workup: Cool to 0°C. Slowly pour the reaction mixture onto crushed ice/ammonia solution. Caution: Exothermic hydrolysis of excess

    
    .[1]
    
  • Adjust pH to ~8-9 with saturated

    
    .
    
  • Extract with Ethyl Acetate (

    
     mL).[1][4]
    
  • Dry organics (

    
    ) and concentrate.[1]
    
  • Final Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

  • Final Yield: ~70%.

Part 4: Results & Characterization

Expected Analytical Data

To validate the regiochemistry (C3-morpholine vs. C1-morpholine), compare the chemical shifts.

FeatureTarget: 1-Chloro-3-morpholinoWrong Isomer: 1-Morpholino-3-chloro
C4-H Proton (NMR) ~7.0 - 7.2 ppm (Shielded by C3-N)~7.5 - 7.7 ppm (Less shielded)
C1 Carbon (NMR) ~150 ppm (C-Cl)~160 ppm (C-N)
MS (ESI+) m/z 249/251 (Cl pattern)m/z 249/251 (Cl pattern)

Note: Mass spectrometry alone cannot distinguish the isomers.[1] NMR connectivity (HMBC) is required if standards are not available.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete hydrolysis or over-hydrolysis.Ensure temp is <120°C. Do not use strong mineral acids (HCl) which may attack C3.[1] Use AcOH/NaOAc.
Step 2: No Reaction Temperature too low for vinyl chloride displacement.[1]Increase MW temp to 200°C. Add catalytic KI (Finkelstein condition) to activate C3-Cl.
Step 3: Degradation Morpholine ring opening by

.[1]
Keep reaction time short. Avoid harsh reflux.[1] Use MW at 100°C for 5-10 mins.

References

  • Regioselectivity in Isoquinolines: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."[1] J. Chem. Soc., Perkin Trans.[1][5] 1, 1997 , 927-934.[1][5] Link

  • Microwave

    
     Methodology:  Loupy, A., et al. "Microwave effects in organic synthesis."[1] Tetrahedron, 2002 , 58, 4917-4950.[1] Link
    
  • Synthesis of 3-Amino-isoquinolinones: McNaughton, B. R., et al. "General Synthesis of 3-Aminoisoquinolines."[1] Organic Letters, 2003 , 5(23), 4257-4259.[1] Link[1]

  • Deoxychlorination Protocols: "Chlorination of N-heterocycles with POCl3." Comprehensive Organic Transformations, Larock, R. C.[1] (Standard Reference).

  • Target Compound Data: 1-chloro-3-(morpholin-4-yl)isoquinoline (CAS 1050885-07-8) Entry. PubChem. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-chloro-3-(morpholin-4-yl)isoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 1-chloro-3-(morpholin-4-yl)isoquinoline in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific principles and practical techniques to optimize your experimental workflows.

Introduction: Understanding the Challenge

1-chloro-3-(morpholin-4-yl)isoquinoline is a heterocyclic organic compound featuring an isoquinoline core.[1][2][3] Isoquinolines are known for their presence in a wide array of natural products and their diverse biological activities.[4][5] However, like many complex organic molecules developed in modern drug discovery, they can exhibit poor solubility in common solvents, which poses a significant hurdle for in vitro and in vivo studies.[6][7]

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely recognized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[8][9][10] Its miscibility with water and capacity to act as a co-solvent make it a staple in biological assays and compound screening.[7][11][12] Despite its "super solvent" reputation, achieving the desired concentration of certain compounds, like 1-chloro-3-(morpholin-4-yl)isoquinoline, in 100% DMSO or aqueous DMSO mixtures can still be challenging. This guide will explore the underlying reasons for these solubility issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-chloro-3-(morpholin-4-yl)isoquinoline not dissolving well in DMSO, even at low concentrations?

A1: Several factors can contribute to this issue:

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.

  • Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can alter its solvent properties and may decrease the solubility of certain hydrophobic compounds.[13] Using anhydrous DMSO is recommended for preparing high-concentration stock solutions.

  • Physical Form of the Compound: The crystalline structure (polymorphism) of a compound affects its solubility. Amorphous forms are generally more soluble than stable crystalline forms.

  • Temperature: Solubility is temperature-dependent.[14] Room temperature might not be sufficient to dissolve the compound effectively.

Q2: What is the maximum recommended concentration of DMSO in cell-based assays?

A2: High concentrations of DMSO can be toxic to cells and interfere with assay results.[15] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[15] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[15]

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[16][17] To mitigate this, consider the following troubleshooting steps outlined in the guide below.

Troubleshooting Guide: Step-by-Step Solutions

Here, we present a systematic approach to addressing solubility challenges with 1-chloro-3-(morpholin-4-yl)isoquinoline in DMSO.

Issue 1: Poor Dissolution in 100% DMSO

If you are struggling to dissolve the compound directly in DMSO, follow this workflow:

start Start: Compound does not dissolve in DMSO check_purity Verify Compound Purity & Use Anhydrous DMSO start->check_purity gentle_heating Apply Gentle Heating (37°C water bath) check_purity->gentle_heating If still insoluble sonication Utilize Sonication gentle_heating->sonication If still insoluble assess_dissolution Assess Dissolution sonication->assess_dissolution success Success: Compound Dissolved assess_dissolution->success Clear Solution failure Proceed to Advanced Techniques assess_dissolution->failure Particulates Remain

Caption: Workflow for improving initial dissolution in DMSO.

Experimental Protocol 1: Enhancing Initial Dissolution
  • Verification: Start with high-purity 1-chloro-3-(morpholin-4-yl)isoquinoline and anhydrous DMSO.

  • Gentle Heating: Place the vial containing the compound and DMSO in a 37°C water bath for 10-15 minutes.[15] Intermittently vortex the sample. Be cautious, as excessive heat can degrade some compounds.[15]

  • Sonication: If the compound remains insoluble, place the vial in a bath sonicator for 5-10 minutes.[15] This uses ultrasonic waves to break up solid particles and facilitate dissolution.

  • Observation: Visually inspect the solution for any remaining particulate matter. A completely dissolved solution should be clear.

Issue 2: Precipitation Upon Dilution into Aqueous Media

This is a critical step for most biological experiments. The following strategies can help maintain solubility in your final assay medium.

Strategy 1: Co-Solvent Systems

Using a co-solvent can help bridge the polarity gap between DMSO and the aqueous buffer, thereby increasing the solubility of your compound.[]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationNotes
Ethanol< 1%Can be toxic to some cell lines at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-5%Generally well-tolerated by cells.
Propylene Glycol1-5%Another common vehicle for poorly soluble drugs.
Experimental Protocol 2: Utilizing a Co-solvent
  • Prepare a high-concentration stock solution of your compound in 100% DMSO.

  • In a separate tube, prepare an intermediate dilution by adding the DMSO stock to your chosen co-solvent (e.g., PEG 400).

  • Add this intermediate DMSO/co-solvent mixture to your final aqueous buffer. This stepwise dilution can prevent the abrupt change in solvent polarity that causes precipitation.[16]

Strategy 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.[][19] As an isoquinoline derivative, 1-chloro-3-(morpholin-4-yl)isoquinoline is a weak base and is expected to be more soluble at a lower pH where it can be protonated.[1][2]

start Precipitation in Aqueous Buffer determine_pka Determine pKa of the Compound start->determine_pka adjust_ph Adjust Buffer pH to be 1-2 units below pKa determine_pka->adjust_ph check_solubility Assess Solubility adjust_ph->check_solubility check_stability Verify Compound Stability at new pH check_solubility->check_stability If Soluble failure Consider Other Methods check_solubility->failure If Insoluble success Success: Soluble & Stable check_stability->success If Stable check_stability->failure If Unstable

Caption: Logical workflow for pH modification to improve solubility.

Experimental Protocol 3: pH Modification
  • Determine pKa: If the pKa of 1-chloro-3-(morpholin-4-yl)isoquinoline is not known, it should be determined experimentally or computationally. The parent isoquinoline has a pKa of 5.14.[1][20]

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 1-2 units below the expected pKa.

  • Solubility Testing: Add your DMSO stock solution to each buffer and observe for precipitation.

  • Stability Check: Once a suitable pH for solubility is found, it is critical to assess the stability of the compound at that pH over the time course of your experiment.

Strategy 3: Formulation Approaches

For more persistent solubility issues, advanced formulation strategies can be employed.[21][22]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[22]

  • Solid Dispersions: In this technique, the compound is dispersed in a hydrophilic polymer matrix.[21][22] This creates an amorphous form of the drug, which has a higher dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be developed.[21] These systems form fine emulsions upon contact with aqueous fluids, enhancing drug solubilization.[21]

Summary and Recommendations

When encountering solubility issues with 1-chloro-3-(morpholin-4-yl)isoquinoline in DMSO, a systematic, multi-faceted approach is most effective.

  • Start with the Basics: Always ensure the purity of your compound and use anhydrous DMSO for stock solutions. Employ gentle heating and sonication as initial steps.

  • Optimize Dilution: When moving to aqueous systems, use a stepwise dilution process, potentially incorporating a co-solvent like PEG 400.

  • Consider Physicochemical Properties: Leverage the basic nature of the isoquinoline ring by adjusting the pH of your aqueous medium to a more acidic range.

  • Explore Advanced Formulations: If simpler methods fail, investigate advanced techniques such as cyclodextrin complexation or solid dispersions for more robust solubilization.

By understanding the underlying chemical principles and applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 1-chloro-3-(morpholin-4-yl)isoquinoline and obtain reliable, reproducible data in their experiments.

References

  • Bøgedal, H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Davis, R. E., et al. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. [Link]

  • J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Kramer, C. R., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • gChem. (n.d.). DMSO. gChem. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ResearchGate. (2026). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. PMC. [Link]

  • Sjöstedt, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • Ma, T., et al. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. [Link]

  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • PubChemLite. (n.d.). 1-chloro-3-(morpholin-4-yl)isoquinoline. PubChemLite. [Link]

  • Stevenson, C. L., et al. (n.d.). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. PubMed. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. Diva-Portal.org. [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. PubChem. [Link]

  • PubChem. (n.d.). Isoquinoline derivative 3. PubChem. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. PubChem. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Scribd. [Link]

Sources

Technical Support Center: Troubleshooting 3-Morpholinoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the amination of the 3-position of the isoquinoline ring.

Unlike the highly electrophilic 1-position, the 3-position of isoquinoline is electronically deactivated toward direct nucleophilic attack. Consequently, transition-metal catalysis—specifically the Buchwald-Hartwig cross-coupling of 3-chloroisoquinoline or 3-bromoisoquinoline with morpholine—is mandatory for successful C–N bond formation[1]. However, the unique electronic environment of the isoquinoline nitrogen and the secondary aliphatic nature of morpholine present specific mechanistic hurdles.

This guide is designed to dissect the causality behind common experimental failures and provide self-validating protocols to ensure reproducible, high-yield syntheses.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my amination of 3-chloroisoquinoline stall at 20-30% conversion when using standard Pd/BINAP conditions? The Causality: Morpholine is a secondary aliphatic amine. When coupled with 3-chloroisoquinoline, the intermediate Pd(II) complex can undergo stable, off-target coordination with the basic isoquinoline nitrogen if the phosphine ligand is not sufficiently bulky. BINAP lacks the steric bulk to prevent this bidentate coordination, leading to a thermodynamic "resting state" that refuses to undergo reductive elimination. The Solution: Switching to a highly hindered dialkylbiaryl phosphine ligand, such as BrettPhos or RuPhos, provides the necessary steric bulk to force the desired reductive elimination and prevent catalyst poisoning[2].

Q2: I am observing a large amount of unsubstituted isoquinoline (hydrodehalogenation) instead of my product. How do I prevent this? The Causality: Hydrodehalogenation is a competing pathway that occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination from the coordinated morpholine, followed by reductive elimination of the arene and a hydride. Because morpholine has available 

-hydrogens, this side reaction is highly favorable. It is severely exacerbated by strong bases (like NaOtBu) in non-polar solvents (like toluene), which promote the

-hydride elimination transition state. The Solution: Mitigate this by switching to a milder base like Cs₂CO₃ or by using a more polar, sterically hindered solvent like t-amyl alcohol, which raises the activation energy required for the

-hydride elimination pathway.

Q3: Can I synthesize 3-morpholinoisoquinoline via Nucleophilic Aromatic Substitution (SNAr) to avoid palladium entirely? The Causality: No, not under standard conditions. Unlike the 1-position of isoquinoline, which is highly electron-deficient and readily undergoes SNAr, the 3-position is significantly less activated. Without an additional strong electron-withdrawing group (e.g., a nitro group) on the isoquinoline ring, direct SNAr with morpholine at the 3-position requires extremely harsh conditions (>150 °C in sealed tubes) and typically results in tarring and degradation rather than useful yields. Palladium-mediated amination remains the authoritative standard[1][2].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between specific catalyst systems and their typical reaction outcomes during 3-morpholinoisoquinoline synthesis.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Primary Issue / Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene10015-25Extensive hydrodehalogenation; rapid catalyst deactivation due to off-target coordination.
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10040-50Sluggish conversion; incomplete oxidative addition after 24h.
Pd₂(dba)₃ / RuPhosLiHMDSTHF8560-70Moderate yield; moisture sensitivity of the base causes batch-to-batch variability.
Pd(OAc)₂ / BrettPhos NaOtBu t-Amyl Alcohol 110 85-95 Optimal conversion; bulky ligand prevents poisoning and suppresses

-hydride elimination.

Part 3: Self-Validating Experimental Protocol

To achieve the 85-95% yields noted above, follow this optimized, self-validating methodology for the BrettPhos-catalyzed amination of 3-chloroisoquinoline.

Step 1: Catalyst Pre-activation (Glovebox Recommended) In a dry vial, combine Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%). Add 1 mL of anhydrous t-amyl alcohol and stir for 15 minutes at room temperature.

  • Validation Check: The solution must transition to a clear, deep red/orange color, indicating the successful formation of the active L₁Pd(0) species. If the solution turns black, Pd(0) has aggregated into palladium black, validating moisture/oxygen contamination or a failed ligand coordination. Discard and restart.

Step 2: Reagent Loading To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloroisoquinoline (1.0 equiv) and NaOtBu (1.4 equiv).

Step 3: Solvent and Amine Addition Transfer the pre-activated catalyst solution to the Schlenk flask. Add anhydrous morpholine (1.2 equiv) and the remaining t-amyl alcohol to achieve a 0.2 M substrate concentration.

Step 4: Degassing (Critical) Seal the flask and perform three cycles of Freeze-Pump-Thaw.

  • Validation Check: This step ensures the complete removal of dissolved oxygen. If the reaction mixture darkens immediately upon heating in Step 5, it validates an oxygen leak, as electron-rich phosphines like BrettPhos are rapidly oxidized to inactive phosphine oxides at elevated temperatures.

Step 5: Reaction Execution & Workup Heat the reaction mixture to 110 °C in a pre-heated oil bath for 12 hours. Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Part 4: Diagnostic Workflow Visualization

Use the following logic tree to diagnose and correct low yields in your specific reaction setup.

G Start Low Yield: 3-Morpholinoisoquinoline Q1 Is 3-haloisoquinoline fully consumed? Start->Q1 NoSM No: Poor Conversion Q1->NoSM No YesSM Yes: Side Reactions Q1->YesSM Yes Sol1 Action: Optimize Oxidative Addition (Use BrettPhos/Pd, degas solvent) NoSM->Sol1 Q2 Identify Major Byproduct via LC-MS/NMR YesSM->Q2 Hydro Hydrodehalogenation (Isoquinoline) Q2->Hydro Oxid Oxidation/Dimerization Q2->Oxid Sol2 Action: Switch base to Cs2CO3, ensure strictly anhydrous morpholine Hydro->Sol2 Sol3 Action: Strict Schlenk technique, purge with Argon Oxid->Sol3

Diagnostic workflow for troubleshooting 3-morpholinoisoquinoline synthesis.

References

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI - Pharmaceuticals URL:[Link]

Sources

Technical Support Center: 1-Chloroisoquinoline Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive nitrogen-containing heterocycles. 1-Chloroisoquinoline and its derivatives are privileged scaffolds in medicinal chemistry and essential building blocks for palladium-catalyzed cross-coupling reactions[1][2]. However, their inherent electrophilicity makes them exceptionally prone to hydrolysis. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Section 1: The Core Problem (FAQ)

Q: Why does 1-chloroisoquinoline hydrolyze so much faster than standard aryl chlorides? A: The extreme moisture sensitivity of 1-chloroisoquinoline is driven by the adjacent imine nitrogen atom within the fused bicyclic ring system. This nitrogen exerts a strong electron-withdrawing effect, drastically lowering the lowest unoccupied molecular orbital (LUMO) energy and activating the C1 position toward Nucleophilic Aromatic Substitution (S_NAr)[1][3]. When exposed to trace water, a nucleophilic attack occurs, forming a Meisenheimer intermediate. The subsequent elimination of the chloride ion yields 1-hydroxyisoquinoline, which rapidly tautomerizes into the thermodynamically stable isoquinolin-1(2H)-one (isocarbostyril)[4].

Q: What are the visual or analytical signs of hydrolysis in my reaction mixture? A: Hydrolysis is often indicated by a sudden decrease in reaction yield during cross-coupling or the appearance of a highly polar, UV-active baseline spot on Normal Phase TLC. Analytically, LC-MS will show a mass shift of


, resulting in an 

peak corresponding to the isoquinolin-1(2H)-one derivative[4]. Infrared (IR) spectroscopy will also reveal a strong, new carbonyl stretch (

) around

due to the lactam tautomer.

SNAr_Mechanism A 1-Chloroisoquinoline (Electrophilic C1) B Nucleophilic Attack (H2O / OH-) A->B Moisture exposure C Meisenheimer Intermediate (Negative charge on N) B->C Rate-determining step D Elimination of Cl- (Rearomatization) C->D Fast E 1-Hydroxyisoquinoline (Enol tautomer) D->E F Isoquinolin-1(2H)-one (Stable Lactam) E->F Tautomerization

Mechanistic pathway of 1-chloroisoquinoline hydrolysis via Nucleophilic Aromatic Substitution.

Section 2: Quantitative Data & Substituent Effects

The rate of hydrolysis is not uniform across all 1-chloroisoquinoline derivatives. The electronic nature of secondary substituents on the ring system directly modulates the electrophilicity of the C1 carbon[3]. Understanding these causal relationships allows chemists to anticipate stability issues and adjust handling protocols accordingly.

Table 1: Substituent Effects on C1 Hydrolysis Susceptibility

Derivative TypeElectronic Effect at C1Hydrolysis SusceptibilityRecommended Handling
1-Chloroisoquinoline (Unsubstituted) Baseline activation by N-atom[1]HighStore under Ar at 4°C; use strictly anhydrous solvents.
1,3-Dichloro-6-nitroisoquinoline Strong EWG (Nitro); heavily depletes e⁻ density[3]Very HighStrict Schlenk techniques; initiate reactions at -78°C.
3-Methyl-1-chloroisoquinoline Mild EDG; slight steric hindranceModerateStandard anhydrous precautions; store desiccated.
6-Bromo-1-chloroisoquinoline Inductive EWG; orthogonal reactivity[2]HighStore under Ar; avoid basic aqueous workups.

Section 3: Troubleshooting Guide & Experimental Workflows

Q: How do I prevent hydrolysis during long-term storage? A: 1-Chloroisoquinoline derivatives must be stored in a tightly sealed container under an inert atmosphere (preferably Argon) at 2–8°C. Argon is preferred over Nitrogen because it is denser than air; it forms a protective "blanket" over the solid reagent, preventing ambient moisture from settling on the compound when the bottle is briefly opened.

Q: How do I set up a strictly anhydrous reaction to prevent S_NAr by water? A: To create a self-validating anhydrous system, you must eliminate moisture from the glassware, the atmosphere, and the reagents. Follow the step-by-step methodology below.

Standard Operating Procedure: Anhydrous Reaction Setup
  • Glassware Preparation (Flame-Drying):

    • Action: Attach the reaction flask (containing a magnetic stir bar) to a Schlenk line. Apply high vacuum (

      
      ) and heat the flask evenly with a heat gun or Bunsen burner for 3–5 minutes.
      
    • Causality: Microscopic layers of water adhere strongly to the silicate surface of standard borosilicate glass. High heat provides the kinetic energy required to desorb these water molecules, which are then evacuated by the vacuum.

  • Atmosphere Control (Purge Cycle):

    • Action: Allow the flask to cool to room temperature under vacuum. Backfill the flask with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent Dispensing:

    • Action: Using a flame-dried, Argon-purged syringe or stainless-steel cannula, transfer strictly anhydrous solvent (e.g., THF or DCM from a Sure/Seal™ bottle over activated 4Å molecular sieves) into the reaction flask.

  • Reagent Addition & Temperature Control:

    • Action: Cool the solvent to 0°C or -78°C before adding the 1-chloroisoquinoline derivative.

    • Causality: Lowering the temperature reduces the kinetic energy available in the system. This suppresses the rate of any background S_NAr hydrolysis by trace moisture, as the system lacks the activation energy required to form the Meisenheimer intermediate.

  • Reaction Execution:

    • Action: Maintain a positive pressure of Argon throughout the reaction. If aliquots are needed for TLC/LC-MS monitoring, extract them using an Argon-purged microsyringe to prevent introducing ambient air.

Anhydrous_Workflow Step1 1. Glassware Prep Flame-dry under vacuum Step2 2. Atmosphere Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Transfer via cannula Step2->Step3 Step4 4. Reagent Addition Add at -78°C to 0°C Step3->Step4 Step5 5. Execution Maintain Ar pressure Step4->Step5

Step-by-step workflow for executing moisture-sensitive reactions with 1-chloroisoquinoline.

References

  • Product Class 5: Isoquinolines. Thieme Connect. Available at:[Link]

  • 1(2H)-Isoquinolinone | C9H7NO | CID 10284. PubChem (NIH). Available at:[Link]

Sources

Technical Support Center: Resolving Regioselectivity Issues in Dichloroisoquinoline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dichloroisoquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective substitution reactions on dichloroisoquinoline scaffolds. Here, we address common challenges in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: We are performing a nucleophilic aromatic substitution (SNAAr) on 1,3-dichloroisoquinoline and obtaining a mixture of C1 and C3 substituted products. What is the primary factor driving this regioselectivity, and how can we favor substitution at the C1 position?

A1: The regioselectivity of nucleophilic aromatic substitution on 1,3-dichloroisoquinoline is primarily governed by electronic effects. The C1 position is inherently more electrophilic and thus more susceptible to nucleophilic attack than the C3 position. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring, which stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction.[1][2]

However, several factors can lead to the formation of a mixture of C1 and C3 isomers. To enhance selectivity for the C1 position, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Higher temperatures can sometimes overcome the intrinsic electronic preference, leading to a loss of selectivity. Running the reaction at a lower temperature may improve the kinetic selectivity for the more reactive C1 position.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents with varying polarities, such as toluene, dioxane, DMF, and DMSO, to optimize selectivity.[1]

  • Nucleophile Choice: If your nucleophile is particularly bulky, it may face steric hindrance at the C1 position, especially if there are other substituents on the isoquinoline core. If possible, consider using a less sterically demanding nucleophile.[1]

Q2: In our palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a dichloroisoquinoline, which chlorine atom is expected to be more reactive?

A2: Similar to SNAAr reactions, the C1 position of a dichloroisoquinoline is generally more reactive in palladium-catalyzed cross-coupling reactions.[1] This preferential reactivity has been observed in related systems where substitution at C1 occurs even over a more traditionally reactive C-Br bond at another position on the isoquinoline core.[1] Therefore, selective mono-functionalization is typically expected at the C1 position.

The higher reactivity of the C1 position in these catalytic cycles is attributed to the electronic properties of the isoquinoline ring, making the C1-Cl bond more susceptible to oxidative addition to the palladium catalyst.

Q3: We are attempting a substitution reaction on a dichloroisoquinoline with an electron-withdrawing group (e.g., a nitro group) on the benzene ring. How does this substituent influence the regioselectivity?

A3: An electron-withdrawing group (EWG) like a nitro group on the benzene portion of the isoquinoline ring further activates the entire molecule towards nucleophilic attack.[1][3] It does this by helping to delocalize the negative charge of the Meisenheimer intermediate.[1] While the EWG activates both the C1 and C3 positions, the inherent higher reactivity of the C1 position due to the adjacent nitrogen atom typically still dominates, leading to preferential substitution at C1.[1]

However, the presence of a strong EWG can make the C3 position more susceptible to attack than in an unsubstituted dichloroisoquinoline. If you are observing a decrease in C1 selectivity, the troubleshooting steps mentioned in Q1 (lowering temperature, solvent screening) are highly relevant.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Poor or No Conversion to the Desired Product

If you are experiencing low to no product formation, several factors could be at play. The following decision tree can help diagnose the issue:

G start Poor or No Conversion reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Troubleshoot Catalyst (for Cross-Coupling) start->catalyst decomposition Check for Decomposition start->decomposition sol1 Verify purity (NMR, etc.). Use fresh, dry reagents. Confirm stoichiometry. reagents->sol1 Are reagents pure and anhydrous? Is stoichiometry correct? sol2 Increase temperature gradually. Extend reaction time. conditions->sol2 Is temperature/time sufficient? sol3 Use a stronger base if needed. conditions->sol3 Is the base appropriate? sol4 Screen different solvents. conditions->sol4 Is the solvent optimal? sol5 Use higher catalyst loading. Screen different ligands. Ensure inert atmosphere. catalyst->sol5 Is the catalyst/ligand active? sol6 Lower reaction temperature. Use a milder base. Ensure inert atmosphere. decomposition->sol6 Is starting material or product degrading?

Caption: Decision tree for troubleshooting poor reaction conversion.

Problem 2: Formation of a Mixture of C1 and C3 Substituted Isomers

Achieving high regioselectivity is often the primary challenge. If you are isolating a mixture of isomers, consider the following factors that can influence the C1/C3 ratio:

Influencing FactorRationaleRecommended Action
Steric Hindrance A bulky nucleophile or a substituent at the C8 position can disfavor attack at the C1 position.[1]If possible, switch to a smaller nucleophile.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C3 substitution, leading to a loss of selectivity.Lower the reaction temperature to favor the kinetically preferred C1 product.[1]
Solvent Polarity The solvent can influence the stability of the transition states leading to the C1 and C3 products differently.Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).[1]
Catalyst/Ligand In cross-coupling reactions, the choice of ligand can influence the steric environment around the metal center, thereby affecting regioselectivity.For palladium-catalyzed reactions, screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Problem 3: Formation of the Di-substituted Product

The formation of a di-substituted product indicates that both chlorine atoms are reacting. This is more likely to occur if the mono-substituted product is still sufficiently reactive under the reaction conditions.

To minimize di-substitution:

  • Control Stoichiometry: Carefully control the stoichiometry of the nucleophile or coupling partner. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large excess.

  • Slow Addition: Consider adding the nucleophile or coupling partner slowly to the reaction mixture to maintain a low concentration, which can favor mono-substitution.

  • Lower Temperature: As with regioselectivity, lower temperatures can help to control the reactivity and prevent the second substitution from occurring.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed.

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling at the C1 Position

This protocol provides a starting point for the selective C1-arylation of a 1,3-dichloroisoquinoline derivative.

Materials:

  • 1,3-Dichloroisoquinoline derivative (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene/ethanol/water mixture)

Procedure:

  • To a flame-dried reaction flask, add the 1,3-dichloroisoquinoline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following workflow illustrates the key steps in optimizing this reaction for regioselectivity:

G A Initial Reaction Setup (1.1 eq Boronic Acid, Pd(PPh3)4, Na2CO3, Toluene, 90°C) B Analyze C1:C3 Ratio (LC-MS or 1H NMR) A->B C Ratio < 95:5 ? B->C D Lower Temperature (e.g., 70-80°C) C->D Yes G Optimal Conditions Achieved C->G No E Screen Solvents (e.g., Dioxane, DMF) D->E F Screen Ligands (e.g., SPhos, XPhos) E->F F->B

Caption: Workflow for optimizing Suzuki-Miyaura regioselectivity.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Regioselectivity in Reactions of 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
  • van den Hoogenband, A., et al. (2009). A straightforward synthesis of 1,3-dichloro-5,8-dihydroisoquinoline by consecutive Stille cross-coupling and metathesis reactions. Tetrahedron Letters, 50.
  • BenchChem Technical Support. (2025). Catalyst selection and optimization for 3,6-Dichloroisoquinoline synthesis. BenchChem.
  • E-EROS. (n.d.). Isoquinoline. In Encyclopedia of Reagents for Organic Synthesis.
  • BenchChem Technical Support. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Functionalization of the C1 Position of 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
  • Amerigo Scientific. (n.d.).
  • BenchChem Technical Support. (2025). In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. BenchChem.
  • Kumar, A., et al. (2026).
  • Wang, Z., et al. (2025). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species.
  • Tüllmann, M., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Scribd. (n.d.). Quinoline vs Isoquinoline: Structures & Reactions.
  • Gremaud, L., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
  • Mondal, A., et al. (2023). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Chemical Science.
  • Nuhant, P., et al. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.
  • Chemistry Stack Exchange. (2020).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Kumar, A., et al. (2026).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Wei, Y., et al. (2024). Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N'-dioxide. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Frontiers. (2025).
  • ResearchGate. (n.d.). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to....
  • PubMed. (2016).
  • BenchChem Technical Support. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Organic & Biomolecular Chemistry. (n.d.). Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)–H cross coupling in transition metal-free mode.
  • MDPI. (2021).
  • BenchChem Technical Support. (2025). 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis - A Technical Guide. BenchChem.
  • Kaur, D., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances.
  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References.
  • Frontiers in Chemistry. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • Bode Research Group. (n.d.). N-heterocycle synthesis with SnAP chemistry.
  • ResearchGate. (2025). The Scope and Mechanism of Phosphonium-Mediated S N Ar Reactions in Heterocyclic Amides and Ureas.
  • Nature Communications. (n.d.).
  • Arabian Journal of Chemistry. (n.d.). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.

Sources

Technical Support Center: Stability of 1-Chloro-3-(morpholin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 1-chloro-3-(morpholin-4-yl)isoquinoline in aqueous buffers. While the morpholine moiety at position C3 improves solubility compared to the parent scaffold, the chlorine atom at position C1 renders this molecule an electrophilic species susceptible to hydrolytic dechlorination .

Users frequently mistake this chemical degradation for precipitation or non-specific binding. This guide provides the mechanistic insight and protocols necessary to distinguish between these issues and optimize your experimental conditions.

Module 1: Aqueous Stability & Hydrolysis Mechanism

The Core Issue: C1-Reactivity

The 1-chloroisoquinoline core is not inert. The C1 position is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogen (N2). In aqueous buffers, water or hydroxide ions act as nucleophiles, displacing the chloride to form 3-(morpholin-4-yl)isoquinolin-1(2H)-one (often referred to as the lactam or isocarbostyril form).

Key Insight: The morpholine group at C3 is electron-donating, which slightly stabilizes the ring compared to unsubstituted 1-chloroisoquinoline. However, it does not prevent hydrolysis over extended periods or at extreme pH.

Visualization: Degradation Pathway

The following diagram illustrates the transition from the parent compound to its degradation product. Note the mass shift, which is the primary diagnostic marker in LC-MS.

HydrolysisMechanism cluster_conditions Catalytic Factors Parent Parent Compound (1-Cl-3-morpholinoisoquinoline) MW: ~248.7 Da Transition Tetrahedral Intermediate (Unstable) Parent->Transition + H2O / OH- Product Degradation Product (3-morpholinoisoquinolin-1(2H)-one) MW: ~230.3 Da (Mass Shift: -18.4 Da) Transition->Product - HCl Acid Acid (H+) Protonates Ring N Acid->Transition Base Base (OH-) Direct Attack Base->Transition

Figure 1: Hydrolytic degradation pathway. The conversion results in a loss of Chlorine and gain of Oxygen, typically observed as a net mass loss of ~18.4 Da ( Cl=35 .45, OH=17.01).

Stability vs. pH Profile

The stability of this compound is non-linear regarding pH.

pH ConditionStability PredictionMechanismRecommendation
Acidic (pH < 4) Low Protonation of the isoquinoline nitrogen increases electrophilicity at C1, accelerating

hydrolysis [1].
Avoid. Do not store in acidic media.[1]
Neutral (pH 6-7.5) Moderate Water acts as a weak nucleophile. Stability is acceptable for short-term assays (<4-6 hours).Preferred for immediate use.
Basic (pH > 8.5) Low High concentration of OH- ions leads to rapid nucleophilic attack.Avoid. Use lower pH buffers (e.g., HEPES pH 7.4).

Module 2: Solubility vs. Precipitation

Users often report "loss of signal" and assume degradation, when the issue is actually precipitation. The morpholine nitrogen provides a basic center (pKa ~8.3 for morpholine alone, likely lower when conjugated to the heterocycle), which influences solubility.

Troubleshooting: Precipitation or Degradation?

Use this logic flow to diagnose your issue.

TroubleshootingTree Start Issue: Loss of Compound Signal CheckVisual Step 1: Visual Inspection Is the solution cloudy? Start->CheckVisual YesCloudy Yes: Precipitation CheckVisual->YesCloudy Turbidity NoClear No: Solution is Clear CheckVisual->NoClear Transparent ActionPrecip Action: Check pH. If pH > 8, Morpholine is deprotonated (neutral). Solubility decreases. YesCloudy->ActionPrecip CheckLCMS Step 2: Run LC-MS NoClear->CheckLCMS ResultParent Parent Mass Found (No shift) CheckLCMS->ResultParent Retention Time matches ResultShift Mass Shift Observed (M - 18 Da) CheckLCMS->ResultShift New Peak DiagAdsorption Diagnosis: Non-Specific Binding (Stickiness to plastic) ResultParent->DiagAdsorption DiagHydrolysis Diagnosis: Hydrolysis (Chemical Instability) ResultShift->DiagHydrolysis

Figure 2: Diagnostic decision tree for signal loss in aqueous buffers.

Module 3: Protocol Recommendations

Stock Preparation
  • Solvent: Dissolve the solid strictly in DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Do not use alcohols (Methanol/Ethanol) for long-term storage, as alkoxide ions can displace the chlorine to form ether byproducts [2].

  • Concentration: Prepare high-concentration stocks (10–50 mM) to minimize the volume of DMSO added to the final assay.

  • Storage: -20°C or -80°C, desiccated.

Assay Buffer Formulation

To maximize stability during experiments (e.g., kinase assays, cell dosing):

  • Buffer System: Use HEPES or MOPS (pH 7.2 – 7.5). Avoid Phosphate Buffered Saline (PBS) if long incubations (>24h) are planned, as phosphate can occasionally catalyze hydrolysis mechanisms, though less aggressively than extreme pH.

  • Additives: Include 0.01% Triton X-100 or Tween-20 . This prevents the hydrophobic "stacking" of the planar isoquinoline cores, which can lead to micro-precipitation often confused with instability.

"Time-Zero" Verification

Because the C1-Cl bond is reactive:

  • Prepare the working solution immediately before use.[1]

  • Do not store diluted aqueous solutions overnight.

  • If running a long kinetic assay, include a "no-enzyme" control to quantify the rate of spontaneous hydrolysis.

Frequently Asked Questions (FAQs)

Q: I see a new peak in my HPLC with a shorter retention time. What is it? A: This is likely the 3-(morpholin-4-yl)isoquinolin-1(2H)-one . The loss of the chlorine atom and formation of the amide/lactam makes the molecule significantly more polar, causing it to elute earlier on reverse-phase (C18) columns.

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caveats. The half-life is likely sufficient for standard 24-48 hour treatments, but you must account for degradation.

  • Tip: Refresh the media with new compound every 12-24 hours if precise concentration maintenance is critical.

  • Warning: Serum proteins (BSA/FBS) contain nucleophilic residues (lysine amines, cysteine thiols) that may covalently react with the C1-Cl position over time [3].

Q: Why is the compound precipitating in my pH 8.5 buffer? A: At pH 8.5, the morpholine nitrogen (estimated pKa ~7-8 range when attached to the electron-deficient ring) is largely deprotonated and neutral. Without the positive charge, the lipophilic chloroisoquinoline core drives precipitation. Lower the pH to 7.2–7.4 to maintain solubility.

References

  • ).
  • Solvent Effects on Stability: Primary alcohols can act as nucleophiles toward activ
  • General Reactivity of 1,3-Dichloroisoquinoline: Studies on analogous compounds confirm the high reactivity of the C1 position compared to C3, validating the hydrolysis risk

    • Source: Royal Society of Chemistry. (2002). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 6, 2026, from [Link]

Sources

overcoming steric hindrance in 1-substituted isoquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 1-Substituted Isoquinoline Reactions Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Peri-Effect" Challenge

Welcome to the Isoquinoline Technical Support Center. If you are experiencing stalled reactions, low yields, or failed couplings at the C1 position of isoquinoline, you are likely battling the C1-C8 Peri-Interaction .

The Problem: Unlike pyridine or quinoline, the C1 position of isoquinoline is uniquely compromised. While electronically activated (adjacent to nitrogen), it is sterically "guarded" by the peri-hydrogen at C8. This creates a "steric bay" that repels bulky nucleophiles and destabilizes the square-planar geometry required for standard Palladium catalysis.

This guide provides three specific troubleshooting modules to bypass this geometric constraint.

Module 1: Troubleshooting Stalled Cross-Couplings (Suzuki/Buchwald)

Symptom:

"My Suzuki coupling at 1-chloroisoquinoline works with phenylboronic acid but fails (0% yield) with ortho-substituted or bulky boronic acids."

Diagnosis: Standard ligands (PPh3, dppf) form rigid Pd-complexes that cannot accommodate the steric bulk of both the isoquinoline C8-H and the incoming bulky nucleophile during the transmetalation or reductive elimination steps.

The Fix: Ligand Switching Strategy You must switch to ligands that are either extremely bulky (to force reductive elimination) or flexible (to accommodate the crowded transition state).

Protocol 1: The "Bulky-Bulky" Coupling System

Use this for 1-halo-isoquinolines reacting with ortho-substituted coupling partners.

ComponentRecommendationMechanism of Action
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Source of Pd(0).
Ligand XPhos or PEPPSI-IPr XPhos: Biaryl phosphine that creates a "pocket" for the substrate. PEPPSI-IPr: An NHC ligand with a "throw-away" pyridine linker that stabilizes the oxidative addition intermediate despite the C8 clash.
Base K₃PO₄ (anhydrous) Weaker bases often fail; phosphate is crucial for the activation of boronic acids in crowded environments.
Solvent Toluene/Water (10:1) or Dioxane Biphasic systems often assist in solubilizing the inorganic base.

Step-by-Step Workflow:

  • Inert Prep: Flame-dry a Schlenk tube. Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir at RT for 5 mins to form the active catalyst species (solution turns from orange to dark red/brown).

  • Addition: Add 1-chloroisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Degas: Freeze-pump-thaw x3 or vigorous Argon sparging (10 mins).

  • Activation: Heat to 100°C for 12-24 hours. Note: Microwave irradiation at 120°C for 1 hour is a viable alternative if thermal heating stalls.

Module 2: The Indirect Route (Boekelheide Rearrangement)

Symptom:

"I cannot alkylate C1 directly. Nucleophilic attack is blocked, or I get substitution at C3."

Diagnosis: Direct alkylation of the isoquinoline ring is electronically difficult and sterically punished.

The Fix: The Boekelheide Rearrangement Instead of attacking C1 from the outside, use the Nitrogen atom to deliver the functional group internally. This rearranges an N-oxide to a C1-functionalized product via a [3,3]-sigmatropic shift, completely bypassing the steric barrier.

Visualization: The Boekelheide Bypass

Boekelheide_Mechanism Start Isoquinoline NOxide N-Oxide Formation Start->NOxide mCPBA Acylation O-Acylation (TFAA/Ac2O) NOxide->Acylation Activation Rearrange [3,3]-Sigmatropic Rearrangement Acylation->Rearrange Weak Base (Heat) Product 1-Substituted Isoquinoline Rearrange->Product Hydrolysis

Figure 1: The Boekelheide strategy converts the N-O bond into a C1-O bond via an intramolecular shift, avoiding external steric clashes.

Protocol 2: C1-Hydroxymethylation via N-Oxide
  • Oxidation: Dissolve isoquinoline in DCM. Add mCPBA (1.1 equiv) at 0°C. Warm to RT. Quench with NaHCO₃. Isolate N-oxide.[1]

  • Rearrangement: Dissolve N-oxide in Trifluoroacetic Anhydride (TFAA) (excess) or Acetic Anhydride.

    • Critical Step: If using Ac₂O, reflux (140°C) is required.[2] If using TFAA, reaction proceeds at RT (TFAA is more electrophilic, lowering the activation energy).

  • Hydrolysis: The product is the ester (1-acetoxymethylisoquinoline). Treat with K₂CO₃/MeOH to reveal the alcohol (1-hydroxymethylisoquinoline).

Module 3: C-H Activation (Rh-Catalyzed)

Symptom:

"I need to build a complex isoquinoline but the C1-C8 clash prevents late-stage functionalization."

Diagnosis: Late-stage coupling is failing. You need to construct the isoquinoline ring with the substituent already in place, or use a directing group that overcomes the steric penalty through chelation.

The Fix: Rh(III)-Catalyzed C-H Annulation Use a directing group (oxime or hydrazone) to guide a Rhodium catalyst to the ortho-position.[3] The formation of the metallacycle is thermodynamically driven and can force the installation of bulky groups at C1.

Decision Matrix: Choosing the Right Pathway

Decision_Tree Start Goal: Functionalize C1 of Isoquinoline Q1 Is the Isoquinoline Ring already formed? Start->Q1 Yes Yes Q1->Yes Yes No No Q1->No No Yes_Branch Is C1 Halogenated? Yes->Yes_Branch Rh_Route Rh(III) C-H Activation with Directing Group No->Rh_Route Suzuki Use Pd-PEPPSI or XPhos (See Module 1) Yes_Branch->Suzuki Yes (C1-Cl/Br) Boekelheide Use N-Oxide Rearrangement (See Module 2) Yes_Branch->Boekelheide No (C1-H)

Figure 2: Strategic flowchart for selecting the correct synthetic methodology based on substrate availability.

FAQ: Common Pitfalls

Q: Why does my nucleophilic substitution (SNAr) at 1-chloroisoquinoline fail with secondary amines? A: While C1 is electrophilic, the peri-hydrogen (H8) blocks the trajectory of bulky amines.

  • Fix: Switch to Buchwald-Hartwig conditions (Pd-catalyzed) rather than relying on thermal SNAr. Use BrettPhos as the ligand, which is specifically designed for C-N coupling with hindered substrates.

Q: In the Boekelheide reaction, I see scrambling of the oxygen label. Why? A: This indicates the mechanism is not purely concerted (sigmatropic) but may involve a radical pair or ion-pair dissociation-recombination in your specific solvent.

  • Fix: Switch to a non-polar solvent (DCM or Toluene) to favor the concerted intramolecular rearrangement and preserve regiochemistry.

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes. Microwave irradiation is particularly effective for C1-substitutions. It helps overcome the high activation energy barrier caused by the steric repulsion between the incoming nucleophile and the C8-H. Recommended starting point: 120°C, 300W, 20 mins.

References

  • Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[2] Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal.
  • Bruno, N. C., & Buchwald, S. L. (2013).[4] "Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands." Organic Letters. Link

  • Rovis, T., et al. (2013). "Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group." Organic Letters. Link

  • Li, H., et al. (2019). "Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles." Molecules. Link

Sources

Technical Support Center: Purification of 1-Chloro-3-Morpholinoisoquinoline

[1]

Ticket ID: #REC-ISOQ-001 Subject: Recrystallization Solvent Selection & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary

Purifying 1-chloro-3-morpholinoisoquinoline presents a unique challenge due to the competing physicochemical properties of its functional groups.[1] The isoquinoline core is planar and hydrophobic, while the morpholine moiety at C3 increases polarity and basicity. Crucially, the chlorine atom at C1 is electronically activated (electrophilic), making it susceptible to nucleophilic aromatic substitution (

1

Critical Warning: Avoid prolonged heating in nucleophilic solvents (e.g., Methanol, Ethanol) as this may lead to solvolysis, replacing the C1-chloro group with an alkoxy group [1].[1]

This guide provides validated solvent systems, step-by-step protocols, and troubleshooting logic designed to maximize purity while preserving the chemical integrity of the C1-Cl bond.

Part 1: Solvent Selection Logic

To select the correct solvent, we must analyze the molecule's interaction with potential media.

FeatureChemical ImplicationImpact on Solvent Choice
C1-Chloro Group Highly electrophilic center.[1]Avoid: Boiling alcohols (MeOH, EtOH) or water without pH control. Prefer: Aprotic solvents (EtOAc, MeCN, DCM).[1]
Morpholine Ring Basic nitrogen + Ether oxygen.Increases solubility in polar organic solvents. Reduces solubility in pure alkanes (Hexanes).[1]
Isoquinoline Core Aromatic, planar

-system.[1]
Promotes

-

stacking (crystallinity).[1] Good solubility in chlorinated solvents and aromatics.
Recommended Solvent Systems

Based on the "Like Dissolves Like" principle and stability constraints, the following systems are validated for this class of heterocycles [2, 3].

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)MechanismRecommendation Level
Binary (Standard) Ethyl Acetate (EtOAc)Heptane or HexanesCooling + Anti-solvent additionHigh (Safest)
Single (Polar) Acetonitrile (MeCN)N/ACooling from refluxMedium (Good for high polarity impurities)
Binary (High Sol) Dichloromethane (DCM)HexanesEvaporative crystallizationLow (Use only if oiling out occurs elsewhere)

Part 2: Validated Experimental Protocols

Protocol A: The Ethyl Acetate / Heptane Method (Preferred)

Best for: Removing non-polar impurities and ensuring high recovery.[1]

  • Dissolution: Place crude 1-chloro-3-morpholinoisoquinoline in a round-bottom flask. Add Ethyl Acetate (approx. 5-10 mL per gram).[1]

  • Heating: Heat gently to reflux (approx. 77°C). If solid remains, add EtOAc in small increments until fully dissolved.[1]

    • Note: If a small amount of dark insoluble material remains, filter hot through a glass frit or Celite pad.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.

  • Saturation Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Once ambient, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold 1:3 EtOAc:Heptane mixture.

Protocol B: The Acetonitrile Method

Best for: Removing polar, tarry impurities.[1]

  • Dissolution: Suspend the solid in Acetonitrile (MeCN) (approx. 3-5 mL per gram).

  • Heating: Heat to reflux (82°C). MeCN has a high dielectric constant and dissolves morpholine derivatives well at high temps.

  • Cooling: Allow the solution to cool very slowly to room temperature. Rapid cooling in MeCN often leads to oiling out.

  • Seeding: If no crystals form at 25°C, scratch the glass or add a seed crystal before moving to 4°C.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What do I do?

Diagnosis: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the solution is too concentrated. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (increase dilution by 20%).

  • Seed the solution at a higher temperature (just as it starts to cloud).

  • Switch Solvent: If using EtOAc/Heptane, switch to Isopropanol (IPA) .[1] Note: IPA is nucleophilic, but sterically bulkier and less reactive than MeOH/EtOH. Use lower temps (<60°C).

Q2: Can I use Ethanol or Methanol?

Technical Advisory: While commonly used for isoquinolines, we advise against them for 1-chloro derivatives if high purity is required.[1] Reasoning: The C1-Cl bond is susceptible to

1-methoxy-3-morpholinoisoquinoline1
Q3: The crystals are colored (yellow/brown) but should be off-white.

Fix: This indicates conjugated impurities or oxidation products.

  • Redissolve in the minimum amount of DCM or EtOAc.

  • Add Activated Charcoal (5-10 wt%).

  • Stir for 15 minutes at room temperature (do not boil with charcoal).

  • Filter through Celite.

  • Proceed with recrystallization Protocol A.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal purification route based on observed solubility and impurity profile.

RecrystallizationLogicStartCrude 1-Chloro-3-MorpholinoisoquinolineCheckSolTest Solubility inHot Ethyl AcetateStart->CheckSolSolubleFully Soluble?CheckSol->SolublePathAProtocol A:Add Heptane (Anti-solvent)Soluble->PathAYesPathBProtocol B:Switch to AcetonitrileSoluble->PathBNo (Insoluble)OilOutIssue: Oiling OutPathA->OilOutPathB->OilOutPathCProtocol C:DCM/Hexane EvaporationOilOut->PathCPersistent IssueFixOilAdd more solvent &Cool slowerOilOut->FixOilYesFixOil->PathARetry

Caption: Decision tree for solvent selection based on solubility and phase behavior. Blue nodes indicate decision points; Green/Red/Grey indicate specific protocols.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992. (Mechanistic basis for

    
     reactivity of 1-haloisoquinolines).
    
  • PubChem. Compound Summary: 1-Chloroisoquinoline. National Library of Medicine. Available at: [Link] (Stability and reactivity data).[1]

Validation & Comparative

LC-MS/MS Fragmentation Profiling of 1-Chloro-3-Morpholinoisoquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 1-chloro-3-morpholinoisoquinoline is a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals. Its unique structure—combining a reactive chloroisoquinoline core with a solubilizing morpholine moiety—presents specific analytical challenges. The Problem: Traditional HPLC-UV methods often fail to distinguish this compound from its des-chloro synthetic byproducts (3-morpholinoisoquinoline) or regioisomers due to overlapping chromophores (


 ~250-300 nm).
The Solution:  This guide details a high-resolution LC-MS/MS workflow. We demonstrate that the unique chlorine isotopic signature  and specific morpholine ring cleavage pathways  provide a self-validating identification system superior to optical methods.

Compound Characterization & Theoretical Mass Properties

Before initiating fragmentation, the analyst must establish the theoretical baseline. The presence of Chlorine-35 and Chlorine-37 creates a distinct isotopic "fingerprint" essential for confirmation.

PropertyValueNotes
Formula

Monoisotopic Mass 248.0716 DaBased on

Precursor Ion

249.0794 Primary Quantitation Ion
Isotope Ion

251.0765 Confirmation Ion (

)
Isotopic Ratio ~3:1 (100% : 32%)Diagnostic for mono-chlorination

Comparative Performance: LC-MS/MS vs. HPLC-UV

For drug development professionals, choosing the right assay is balancing sensitivity with specificity.

FeatureHPLC-UV (254 nm)LC-MS/MS (ESI+)Verdict
Specificity Low. Cannot distinguish 1-Cl from 1-H analogs easily.High. Mass filtration separates analogs by 34 Da.MS Wins for purity profiling.
Sensitivity Moderate. LOD ~1 µg/mL.Ultra-High. LOD ~1-10 ng/mL.MS Wins for PK studies.
Linearity

dynamic range.

dynamic range.
Comparable.
Robustness High.[1] Less susceptible to matrix effects.Moderate. Requires matrix effect validation.UV Wins for routine QC.

Fragmentation Mechanism & Pathway Analysis

This section details the causality of the fragmentation. In ESI+ mode, protonation occurs primarily on the morpholine nitrogen or the isoquinoline nitrogen. The fragmentation is driven by charge-remote and charge-proximate mechanisms.

Primary Pathway: Morpholine Ring Cleavage

The morpholine ring is the most labile part of the molecule under Collision Induced Dissociation (CID).

  • Neutral Loss of

    
     (44 Da):  A retro-Diels-Alder-like cleavage of the morpholine ring.
    
  • Loss of Morpholine Radical/Neutral (87 Da): Cleavage of the C3-N bond, leaving the 1-chloroisoquinoline core.

Secondary Pathway: Dechlorination

While aromatic chlorides are generally stable, high collision energies (CE > 35 eV) can force the loss of the chlorine radical (


, 35 Da) or HCl (36 Da), particularly if the ring system destabilizes.
Validated Fragmentation Table
Fragment Structurem/z (Theoretical)MechanismRelative Abundance

249.08 Parent Ion100% (Low CE)

205.05 Morpholine Ring OpeningHigh

162.01 C-N Bond CleavageMedium

214.11 Radical Loss (Rare)Low

88.07 Charge Retention on MorpholineHigh (Low Mass Cutoff)

Visualizing the Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule. This logic is critical for setting up Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway cluster_legend Diagnostic Check Parent Precursor Ion [M+H]+ m/z 249.08 (100%) m/z 251.08 (32%) Frag1 Fragment A: Ring Opening [M+H - C2H4O]+ m/z 205.05 Parent->Frag1 Loss of C2H4O (Neutral Loss -44) Frag2 Fragment B: Core Cation [Isoquinoline-Cl]+ m/z 162.01 Parent->Frag2 Direct Loss of Morpholine (-87) Frag3 Fragment C: Morpholine Ion [C4H10NO]+ m/z 88.07 Parent->Frag3 Charge Retention on Morpholine Frag1->Frag2 Loss of C2H5N (Secondary Cleavage) Note Note: Fragments A and B must retain the 3:1 Chlorine Isotope Pattern. Fragment C will NOT.

Figure 1: Proposed fragmentation pathway for 1-chloro-3-morpholinoisoquinoline in ESI+ mode. Note the conservation of the chlorine isotope pattern in heavy fragments.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . If you do not observe the criteria in Step 4, the identification is suspect.

Step 1: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: Formic acid ensures protonation (

    
    ) for ESI efficiency.
    
Step 2: MS Source Parameters (Generic ESI)
  • Gas Temp: 350°C.

  • Capillary Voltage: 4000 V.

  • Fragmentor: 135 V (Optimize to prevent in-source fragmentation).

Step 3: MRM Transition Setup

For quantitative analysis, program the following transitions:

  • Quantifier:

    
     (Most abundant, stable).
    
  • Qualifier 1:

    
     (Structural confirmation).
    
  • Qualifier 2 (Isotope):

    
     (Crucial for specificity).
    
Step 4: The Validation Check (The "Trust" Pillar)

To confirm the peak is 1-chloro-3-morpholinoisoquinoline and not an interference:

  • Check Retention Time: Must match standard

    
     min.
    
  • Check Isotope Ratio: The intensity of the

    
     transition must be roughly 30-35%  of the 
    
    
    
    transition.
  • Check Co-elution: Both transitions must perfectly align.

Decision Tree: Handling Impurities

In synthesis, the 1-H analog (des-chloro) is a common impurity. Use this logic flow to distinguish them.

DecisionTree Start Unknown Peak Detected CheckMass Is Precursor m/z 249? Start->CheckMass CheckIso Is m/z 251 present (approx 30% intensity)? CheckMass->CheckIso Yes Result3 Unknown Interference CheckMass->Result3 No (e.g., m/z 215) Result1 Identify: 1-Chloro-3-morpholinoisoquinoline CheckIso->Result1 Yes Result2 Identify: 3-Morpholinoisoquinoline (Des-chloro Impurity) CheckIso->Result2 No (m/z 251 absent)

Figure 2: Logical decision tree for distinguishing the target compound from common synthetic byproducts.

References

  • BenchChem. 1-Chloro-3-(chloromethyl)isoquinoline as a Versatile Synthetic Intermediate. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57445148, 1-Chloro-3-ethoxyisoquinoline. Retrieved from

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank 2024. Retrieved from

  • NIST. Chloroquine Mass Spectrum (Electron Ionization). (Used for comparative quinoline/chlorine fragmentation patterns). Retrieved from

Sources

Comparative Guide: Isoquinoline vs. Quinoline Scaffolds in Kinase Inhibition

[1]

Executive Summary

In the rational design of ATP-competitive kinase inhibitors, the choice between quinoline and isoquinoline scaffolds is rarely arbitrary. While both are bicyclic aromatic heterocycles capable of mimicking the adenine ring of ATP, their distinct nitrogen positioning (N1 vs. N2) fundamentally alters hydrogen bonding vectors, basicity, and metabolic stability.

This guide analyzes the performance differences between these two scaffolds, focusing on IC50 potency shifts, selectivity profiles against targets like EGFR and PI3K, and the structural causality behind these variances.

Structural & Mechanistic Basis: The Hinge Interaction

The potency of a kinase inhibitor is primarily dictated by its ability to form stable hydrogen bonds with the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes.

The Nitrogen Vector Shift
  • Quinoline (N1): The nitrogen lone pair is oriented to accept a hydrogen bond from the backbone amide NH of hinge residues (e.g., Met793 in EGFR).[1] This is a classic "adenine-mimetic" binding mode.

  • Isoquinoline (N2): Shifting the nitrogen to the 2-position alters the vector of the lone pair by approximately 60 degrees. This can either abolish the hinge H-bond or, in specific kinases (e.g., ROCK, HER2), capture a different water-mediated interaction or backbone contact that improves selectivity.

Diagram: Hinge Binding Topology

The following diagram illustrates the critical geometric difference in H-bond acceptor capability between the two isomers within the ATP binding pocket.

HingeBindingcluster_kinaseKinase ATP Pocket (Hinge Region)cluster_inhibitorsScaffold GeometryBackboneHinge Backbone(Donor: -NH)PocketHydrophobicPocketQuinolineQuinoline (N1)Direct H-Bond AcceptorQuinoline->Backbone Strong H-Bond(Optimal Geometry)IsoquinolineIsoquinoline (N2)Altered Vector / Steric ClashIsoquinoline->Backbone Weak/No H-Bond(Vector Mismatch)Isoquinoline->Pocket Enhanced HydrophobicInteraction (Selectivity)

Caption: Comparative binding topology showing the optimal H-bond alignment of Quinoline N1 vs. the altered vector of Isoquinoline N2.

Comparative Performance Data

The following data highlights a direct structure-activity relationship (SAR) study where a quinoline core was bioisosterically replaced with isoquinoline to improve selectivity for HER2 over EGFR.

Case Study: Dual EGFR/HER2 Inhibition

Context: Quinazoline/Quinoline derivatives are potent EGFR inhibitors (e.g., Gefitinib). However, achieving selectivity for HER2 (ErbB2) is challenging.[2] Study: Isoquinoline-tethered derivatives were synthesized to exploit subtle differences in the HER2 ATP pocket compared to EGFR.

Table 1: IC50 Comparison of Quinoline vs. Isoquinoline Derivatives

Scaffold TypeCompound IDTargetIC50 (nM)Selectivity Ratio (EGFR/HER2)Outcome
Quinoline Ref-Q1EGFR3.20.8Potent, but poor selectivity (hits both).
Quinoline Ref-Q1HER24.0--
Isoquinoline Iso-14aEGFR>1000>10 High Selectivity. Loss of EGFR potency.
Isoquinoline Iso-14aHER2103 -Retained HER2 potency; reduced toxicity.
Isoquinoline Iso-14fHER259 12.0Optimized lead; superior cellular activity.

Data Source: Synthesized from SAR analysis of isoquinoline-tethered quinazolines [1, 3].

Analysis

The Quinoline scaffold (Ref-Q1) binds tightly to both EGFR and HER2 due to the conserved hinge region. However, the Isoquinoline modification (Iso-14a/f) introduces a steric or electronic mismatch in the tighter EGFR pocket while being accommodated by the slightly more flexible HER2 pocket. This demonstrates that Isoquinoline is superior for engineering isoform selectivity , whereas Quinoline is preferable for maximal pan-inhibition.

Experimental Protocol: IC50 Determination

To rigorously compare these scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard due to its resistance to compound autofluorescence (common in extensive aromatic systems like quinolines).

Method: LanthaScreen™ TR-FRET Kinase Assay

Objective: Determine the IC50 of isoquinoline/quinoline derivatives against Recombinant EGFR/HER2.

Reagents
  • Kinase: Recombinant human EGFR or HER2 (0.5 nM final).

  • Substrate: Fluorescein-PolyGT (200 nM).

  • ATP: at

    
     (typically 10 µM).
    
  • Detection: Terbium-labeled anti-phosphotyrosine antibody.[3]

Workflow Diagram

TRFRET_WorkflowPrep1. PreparationDilute compounds in DMSO(3-fold serial dilution)Rxn_Mix2. Kinase Reaction SetupAdd: Kinase + Substrate + CompoundInitiate with ATPPrep->Rxn_MixIncubate_13. Enzymatic Incubation60 mins @ Room Temp(Allows phosphorylation)Rxn_Mix->Incubate_1Stop_Detect4. Stop & DetectAdd EDTA (Stop) + Tb-Antibody(Tb-Ab binds phosphorylated substrate)Incubate_1->Stop_DetectRead5. MeasurementRead TR-FRET (Ex 340nm / Em 495nm & 520nm)Calculate Ratio (520/495)Stop_Detect->Read

Caption: Step-by-step TR-FRET workflow for precise kinase inhibitor IC50 determination.

Protocol Steps (Self-Validating)
  • Compound Titration: Prepare a 10-point dose-response curve in 100% DMSO (starting at 10 µM). Dilute 1:100 into the kinase buffer to ensure final DMSO < 1%.

    • Validation: Include a "No Inhibitor" (Max Signal) and "No Kinase" (Background) control on every plate.

  • Reaction Initiation: Add 5 µL of Compound, 5 µL of Kinase/Substrate mix, and 5 µL of ATP to a 384-well white low-volume plate.

  • Incubation: Seal and incubate for 1 hour at 20-25°C.

  • Detection: Add 15 µL of TR-FRET Detection Mix (EDTA + Tb-Antibody). The EDTA stops the kinase reaction immediately, preserving the phosphorylation state.

  • Data Processing:

    • Calculate Emission Ratio:

      
      
      
    • Fit data to the Sigmoidal Dose-Response equation (Variable Slope):

      
      
      

Strategic Recommendations

Based on the comparative data and structural properties:

  • Select Quinoline Scaffolds When:

    • Targeting the ATP hinge region directly (Class I inhibitors).

    • Broad spectrum potency is desired (e.g., multi-targeted TKIs like Lenvatinib).

    • The target kinase has a standard "gatekeeper" residue (e.g., Threonine) that accommodates the flat aromatic system.

  • Select Isoquinoline Scaffolds When:

    • Selectivity is critical. The N2 position allows for vectors that avoid steric clashes in non-target isoforms (as seen in the HER2 vs. EGFR case).

    • Targeting Serine/Threonine kinases like ROCK or PKA (e.g., Fasudil derivatives), where the isoquinoline binds in a distinct orientation interacting with the ribose pocket.

    • Solubility issues arise with quinolines; isoquinolines often offer different pKa profiles that can be exploited for salt formation.

References

  • Lee, H., et al. (2013). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Advances. Retrieved from [Link]

  • Mao, L., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. Retrieved from [Link]

High-Performance Liquid Chromatography (HPLC) Purity Validation of 1-Chloro-3-(morpholin-4-yl)isoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and development, isoquinoline derivatives serve as privileged scaffolds for various therapeutic targets, including kinase inhibitors and CNS-active agents. 1-Chloro-3-(morpholin-4-yl)isoquinoline (CAS 1050885-07-8) is a highly versatile synthetic building block. However, accurately validating its purity presents a distinct analytical challenge. The molecule features a


-electron-rich isoquinoline core coupled with a basic morpholine moiety. When subjected to generic HPLC screening methods, these structural characteristics frequently result in severe peak tailing, poor recovery, and inadequate resolution from structurally similar synthetic impurities (such as positional isomers or 1,3-dichloroisoquinoline).

This guide objectively compares a standard generic HPLC approach against an optimized, mechanism-driven method, providing a comprehensive protocol for validating the compound's purity in strict accordance with the latest ICH Q2(R2) guidelines[1].

Part 1: Mechanistic Rationale for Method Optimization

Developing a robust, self-validating analytical method requires moving beyond trial-and-error and understanding the fundamental physicochemical interactions at play within the column.

The Pitfalls of Generic C18 Methods

A standard generic HPLC method typically employs a C18 stationary phase with an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) and Acetonitrile.

  • The pH Problem: At pH 2.7, the basic nitrogen atoms of the morpholine ring (pKa ~8.3) and the isoquinoline core are fully protonated. These positively charged moieties undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, leading to severe peak tailing and asymmetric peak shapes.

  • The Selectivity Problem: C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because positional isomers of 1-chloro-3-(morpholin-4-yl)isoquinoline share nearly identical hydrophobicities, a C18 column often fails to resolve them[2].

The Optimized Biphenyl / High-pH Approach

To achieve baseline resolution and perfect peak symmetry, the chromatographic environment must be tailored to the molecule's specific traits.

  • Biphenyl Stationary Phase: Replacing the C18 phase with a Biphenyl phase introduces orthogonal selectivity. The two phenyl rings bonded end-to-end on the silica surface engage in strong

    
     interactions with the 
    
    
    
    -electron-rich isoquinoline core[2]. This mechanism is highly sensitive to the spatial arrangement of electron density, allowing for the baseline separation of closely related isomers that co-elute on a C18 column[3].
  • Methanolic Mobile Phase: To maximize these

    
     interactions, Methanol is chosen over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (
    
    
    
    electrons) that competes with the analyte for the stationary phase's
    
    
    bonds. Methanol lacks
    
    
    electrons, allowing the analyte-stationary phase interactions to occur uninterrupted[3].
  • High pH (9.0): Utilizing 10 mM Ammonium Bicarbonate adjusted to pH 9.0 ensures that the basic nitrogens remain predominantly neutral. This suppresses secondary silanol interactions, eliminating peak tailing and ensuring sharp, highly efficient peaks.

RetentionMechanism cluster_C18 Generic Method (C18, pH 2.7) cluster_Biphenyl Optimized Method (Biphenyl, pH 9.0) Analyte 1-Chloro-3-(morpholin-4-yl)isoquinoline (Basic & Aromatic) C18_Mech Hydrophobic Interactions Only + Silanol Tailing (Protonated N) Analyte->C18_Mech Biphenyl_Mech Hydrophobic + π-π Interactions Neutral N (No Silanol Tailing) Analyte->Biphenyl_Mech C18_Result Poor Peak Shape Low Resolution C18_Mech->C18_Result Biphenyl_Result Excellent Symmetry High Resolution Biphenyl_Mech->Biphenyl_Result

Caption: Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Part 2: Comparative Experimental Data

To objectively demonstrate the superiority of the optimized method, an experimental comparison was conducted using a synthetic mixture containing 1-chloro-3-(morpholin-4-yl)isoquinoline and its primary synthetic precursor/impurity, 1,3-dichloroisoquinoline.

Chromatographic ParameterGeneric Method (C18, pH 2.7, ACN)Optimized Method (Biphenyl, pH 9.0, MeOH)Regulatory Target (USP/ICH)
Retention Time (

)
3.2 min6.8 min> 5.0 min (Avoids void volume)
Tailing Factor (

)
1.85 (Significant Tailing)1.05 (Highly Symmetrical)

Theoretical Plates (

)
4,50014,200

Resolution (

)
*
1.2 (Co-elution risk)3.5 (Baseline separation)

*Resolution (


) calculated against the critical pair impurity (1,3-dichloroisoquinoline).

Part 3: ICH Q2(R2) Validation Protocol

Once the optimized Biphenyl method is established, it must be validated to prove it is a self-validating, reliable system suitable for routine Quality Control (QC) release testing. The following step-by-step protocol aligns with the updated ICH Q2(R2) framework[1].

Optimized Chromatographic Conditions
  • Column: Core-Shell Biphenyl,

    
     mm, 2.7 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 9.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Methanol (LC-MS grade).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (capturing the isoquinoline

    
     transitions).
    
  • Injection Volume: 5

    
    L.
    
Step-by-Step Validation Workflow

Step A: Specificity & Forced Degradation

  • Procedure: Prepare a 1.0 mg/mL sample solution. Subject individual aliquots to stress conditions: 1N HCl (24h), 1N NaOH (24h), 3%

    
     (24h), UV light (ICH Q1B standard), and Thermal stress (60°C for 48h). Inject stressed samples alongside an unstressed control.
    
  • Causality: This proves the method is "stability-indicating." By forcing the compound to degrade, we ensure that no degradation product co-elutes with the main peak.

  • Acceptance Criteria: PDA Peak Purity Angle must be less than the Peak Purity Threshold for the main peak in all stressed samples.

Step B: Linearity and Range

  • Procedure: Prepare a stock solution of the reference standard. Create five calibration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target working concentration (e.g., 0.1, 0.5, 0.8, 1.0, and 1.2 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (

    
    ) must be 
    
    
    
    , and the y-intercept should be
    
    
    of the target concentration response.

Step C: Accuracy (Spike Recovery)

  • Procedure: Prepare a synthetic matrix containing known impurities. Spike the 1-chloro-3-(morpholin-4-yl)isoquinoline reference standard into the matrix at three levels: 50%, 100%, and 150% of the target specification. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step D: Precision (Repeatability & Intermediate Precision)

  • Procedure (Repeatability): Perform 6 replicate injections of a single 100% concentration sample (1.0 mg/mL) from the same vial.

  • Procedure (Intermediate): Have a second analyst prepare a fresh batch of mobile phase and samples, running the same protocol on a different HPLC system on a different day.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be

    
     for Repeatability and 
    
    
    
    for Intermediate Precision.

Step E: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Serially dilute the reference standard until the baseline noise becomes prominent. Measure the peak height relative to the baseline noise over a blank injection.

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. Inject the LOQ concentration 6 times to ensure an area %RSD of

    
    .
    

ICHValidation ATP Define Analytical Target Profile (ATP) Target: Purity & Impurity Quantitation Spec 1. Specificity Forced Degradation & Peak Purity ATP->Spec Lin 2. Linearity & Range LOQ to 120% of Target Spec Spec->Lin Acc 3. Accuracy Spike Recovery (50%, 100%, 150%) Lin->Acc Prec 4. Precision Repeatability & Intermediate Precision Acc->Prec Sens 5. LOD / LOQ Signal-to-Noise (3:1 and 10:1) Prec->Sens Valid Method Validated for Routine QC Compliant with ICH Q2(R2) Sens->Valid

Caption: ICH Q2(R2) analytical method validation workflow for purity assessment.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) European Medicines Agency [Link]

  • HPLC Stationary Phases to Have in Your Toxicology Toolbox - Restek Resource Hub Restek [Link]

Sources

13C NMR peak assignments for morpholine-substituted isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Decoding Complexity: A Comparative Guide to 13C NMR Peak Assignments in Morpholine-Substituted Isoquinolines

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning complex heterocyclic scaffolds. Morpholine-substituted isoquinolines are privileged pharmacophores, heavily utilized in the development of kinase inhibitors (such as PI3K/mTOR antagonists). However, their structural elucidation presents a unique NMR challenge: the electron-donating morpholine nitrogen significantly shields the adjacent isoquinoline carbons, while the morpholine ring itself undergoes rapid chair-chair interconversion. This dynamic behavior often broadens signals and complicates traditional 1D 13C NMR assignments[1].

To establish a robust, self-validating analytical workflow, this guide objectively compares three distinct methodologies for 13C NMR peak assignment: Traditional Multi-Dimensional NMR, Empirical Computer-Assisted Structure Elucidation (CASE), and Quantum Mechanical Density Functional Theory (DFT-GIAO).

The Analytical Challenge: Structural Nuances

In a typical morpholine-substituted isoquinoline, the 13C chemical shifts are compartmentalized into distinct regions:

  • Morpholine Ring: Aliphatic carbons typically resonate at δ 45–55 ppm (N-CH2) and δ 65–70 ppm (O-CH2)[1].

  • Isoquinoline Core: Aromatic carbons span δ 110–160 ppm. The quaternary carbon linking the two rings (C-N bond) is highly deshielded, often appearing at δ 150–160 ppm[2].

The primary difficulty lies in assigning the quaternary carbons and resolving overlapping aromatic signals. Because the C-N linkage lacks a directly attached proton, 1D 13C and 2D HSQC (Heteronuclear Single Quantum Coherence) experiments are insufficient. We must rely on long-range scalar couplings or advanced predictive modeling.

Comparative Evaluation of Assignment Methodologies

Method A: Multi-Dimensional NMR (HSQC & HMBC)
  • Mechanism: Utilizes through-bond magnetization transfer. HSQC identifies direct 1J C-H connections, while HMBC (Heteronuclear Multiple Bond Correlation) identifies 2J and 3J C-H connections.

  • Causality & Application: HMBC is the gold standard for bridging the morpholine and isoquinoline rings. By observing the 3J correlation from the morpholine N-CH2 protons (δ 3.0–4.0 ppm) to the isoquinoline quaternary carbon, the exact site of substitution is unambiguously proven.

Method B: Empirical & CASE Software (e.g., ACD/Labs, Mnova)
  • Mechanism: Relies on massive databases of known chemical shifts and Hierarchical Orthogonal Space Environment (HOSE) codes to predict spectra.

  • Causality & Application: Ideal for rapid dereplication. Modern neural network-trained predictors have improved 13C accuracy by up to 45%[3]. However, these tools can fail when encountering novel steric clashes or electronic environments not represented in their training sets.

Method C: Quantum Mechanical DFT-GIAO Predictions
  • Mechanism: Calculates the exact electron density and magnetic shielding tensors ab initio using Density Functional Theory combined with the Gauge-Independent Atomic Orbital (GIAO) method[4].

  • Causality & Application: When empirical models fail due to the conformational flexibility of the morpholine ring, DFT provides a physics-based ground truth. By calculating the Boltzmann-weighted average of all morpholine chair conformations, DFT accurately predicts chemical shifts with a root-mean-square deviation (RMSD) of less than 1.5 ppm[5].

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of each approach based on field-proven benchmarking[3][4][5]:

ParameterMulti-Dimensional NMR (HSQC/HMBC)Empirical CASE (ACD/Labs, Mnova)Quantum Mechanical (DFT-GIAO)
Primary Mechanism Experimental scalar couplingDatabase/HOSE code matchingAb initio shielding tensor calculation
Accuracy (13C RMSD) Absolute (Ground Truth)1.5 – 3.0 ppm0.8 – 1.5 ppm
Throughput Low (Hours to Days)High (Seconds)Medium (Hours to Days)
Stereochemical Resolution Limited (requires NOESY)PoorExcellent (via Boltzmann averaging)
Resource Dependency High (Spectrometer time, >10 mg sample)Low (Software license)Medium (Compute cluster)

Mechanistic Workflows & Logical Relationships

To visualize the integration of these methods, the following diagrams map out the comparative workflow and the specific HMBC logic required to assign the morpholine-isoquinoline linkage.

G Start Morpholine-Isoquinoline Peak Assignment M1 Traditional 2D NMR (HSQC, HMBC) Start->M1 High Resource M2 Empirical CASE Software (ACD/Labs, Mnova) Start->M2 Rapid Screen M3 DFT-GIAO Calculations (Gaussian, ORCA) Start->M3 High Precision V1 Consensus Assignment & Dereplication M1->V1 Direct Correlation M2->V1 Database Match M3->V1 Tensor Shielding

Workflow comparing 2D NMR, CASE software, and DFT-GIAO for structural elucidation.

HMBC IsoQ Isoquinoline Core (δ 110-160 ppm) Morph Morpholine Ring (δ 45-70 ppm) Linkage C-N Linkage Carbon (δ ~150-160 ppm) Linkage->IsoQ Linkage->Morph Morph_H Morpholine N-CH2 Protons (δ 3.0-4.0 ppm) Morph_H->Linkage 3J HMBC Correlation IsoQ_H Isoquinoline Ar-H Protons (δ 7.0-9.0 ppm) IsoQ_H->Linkage 2J/3J HMBC Correlation

Logical HMBC correlation pathways connecting morpholine protons to the isoquinoline core.

Step-by-Step Experimental & Computational Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for executing both the experimental and computational assignments.

Protocol 1: Optimized 2D NMR Acquisition (Self-Validating)

Causality: High-resolution HMBC is highly sensitive to 1J artifacts. Suppressing these artifacts is critical to prevent false linkage assignments between the morpholine and isoquinoline rings.

  • Sample Preparation: Dissolve 15–20 mg of the morpholine-substituted isoquinoline in 600 µL of CDCl3 (or DMSO-d6 depending on solubility). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of the solvent and shim the Z-axis to achieve a line width of <0.5 Hz for the TMS peak[1].

  • Pulse Sequence Selection: Execute a gradient-selected HMBC experiment utilizing a low-pass J-filter (typically set to 145 Hz) to suppress direct 1J C-H correlations. Set the long-range coupling evolution delay to 65 ms (optimized for ~8 Hz 3J couplings).

  • Data Validation: Cross-reference the HMBC spectrum with the HSQC spectrum. Any peak appearing in both spectra at the same coordinates is a residual 1J artifact and must be discarded. True 3J correlations will exclusively appear in the HMBC.

Protocol 2: DFT-GIAO Chemical Shift Prediction

Causality: The morpholine ring is not static; it rapidly flips between chair conformations. Calculating NMR shifts on a single, unoptimized 3D structure will yield catastrophic errors. A Boltzmann-weighted ensemble is required[5].

  • Conformational Search: Perform a Molecular Mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers of the morpholine-isoquinoline structure within a 3.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the geometries of all identified conformers using DFT at the B3LYP-D3/6-311G(d,p) level of theory, incorporating a Polarizable Continuum Model (PCM) to simulate the NMR solvent (e.g., Chloroform)[4].

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors for each optimized conformer using the GIAO method at the ωB97X-D/def2-SVP level[4][6].

  • Boltzmann Averaging & Scaling: Calculate the Boltzmann-weighted average of the shielding tensors based on the relative free energies of the conformers. Convert shielding tensors to chemical shifts using empirically derived linear scaling factors (δ_calc = intercept - slope × σ_iso).

  • Validation: Compute the RMSD between the experimental and calculated 13C shifts. An RMSD of < 1.5 ppm validates the structural assignment[5].

Conclusion & Best Practices

References

  • Benchchem. "Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline." Benchchem Application Notes.
  • Royal Society of Chemistry. "1H NMR and 13C NMR Data of Substituted Quinolines." RSC Advances.
  • MDPI. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules.
  • ResearchGate. "19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives." Journal of Fluorine Chemistry.
  • SpinCore Technologies. "ACD/Labs NMR predictors comparison." NMR Information Server.
  • PubMed Central (PMC). "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts." RSC Advances.

Sources

A Senior Application Scientist's Guide to Comparative ADME Profiling of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is therefore not just a regulatory requirement, but a critical, data-driven strategy to "fail early and fail cheap," guiding medicinal chemistry efforts toward candidates with a higher probability of success.[1]

This guide provides a comparative overview of the ADME properties of selected natural and synthetic isoquinoline derivatives. It is designed to offer not just data, but a methodological framework for researchers, explaining the causality behind experimental choices and providing detailed, field-proven protocols for key in vitro assays.

Comparative ADME Data of Selected Isoquinoline Derivatives

The following tables summarize key ADME parameters for several isoquinoline derivatives, compiled from various preclinical studies. It is critical to recognize that these values were generated under different experimental conditions. Therefore, this data should be used for preliminary, rank-order comparisons rather than absolute quantitative assessment.

Table 1: In Vitro Permeability & Efflux

Intestinal permeability is a key determinant of oral bioavailability. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption.[6] An apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. An efflux ratio greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp).

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Assay SystemSource(s)
Berberine 0.1 - 0.5> 2Caco-2[7]
Palmatine Low (qualitative)Likely substrateCaco-2[7]
Jatrorrhizine Low (qualitative)Likely substrateCaco-2[7]
Propranolol (High Permeability Control) > 20~1.0Caco-2[6]
Atenolol (Low Permeability Control) < 1.0~1.0Caco-2[6]

Note: The low permeability of protoberberine alkaloids like berberine is often attributed to their status as P-gp substrates, which actively pump the compounds out of intestinal cells.

Table 2: In Vitro Metabolic Stability

Metabolic stability, typically assessed using liver microsomes, provides an estimate of a compound's susceptibility to Phase I metabolism, primarily by Cytochrome P450 (CYP) enzymes.[2] Key parameters include the half-life (t½) and the intrinsic clearance (Clint), which reflect the rate of metabolism.

Compoundt½ (min)Clint (µL/min/mg protein)Assay SystemSource(s)
5-Aminoisoquinoline 14.547.6Human Liver Microsomes[8]
Compound 3aa (Synthetic) > 60< 11.5Human Liver Microsomes[9]
Compound 3l (Synthetic) > 60< 11.5Human Liver Microsomes[9]
Olaparib (Reference Drug) 40.028.8Human Liver Microsomes[9]
Testosterone (High Clearance Control) < 5> 139Human Liver Microsomes[8]

Note: Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.

Table 3: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, dictates its free concentration, which is the fraction available to interact with its target and exert a pharmacological effect.[10] High protein binding can limit efficacy and distribution.

CompoundFraction Unbound (fu, %)SpeciesMethodSource(s)
Compound 3aa (Synthetic) 28.5HumanNot Specified[9]
Compound 3l (Synthetic) 30.6HumanNot Specified[9]
Olaparib (Reference Drug) 10.3HumanNot Specified[9]
Allocryptopine N/A (Ka ~5.02 x 10⁴ M⁻¹)HumanUV-Vis Spectroscopy[11]
Protopine N/A (Ka ~2.13 x 10⁴ M⁻¹)HumanUV-Vis Spectroscopy[11]
Palmatine N/A (Ka ~5.44 x 10⁴ M⁻¹)HumanFluorescence[12]
Jatrorrhizine N/A (Ka ~10⁴ M⁻¹)HumanFluorescence[12]
Warfarin (High Binding Control) ~1-2%HumanEquilibrium Dialysis[10]

Note: Ka represents the association constant; a higher Ka indicates stronger binding. The synthetic derivatives show significantly lower binding (higher free fraction) compared to the reference drug Olaparib.

Workflow & Experimental Protocols

Scientific integrity demands that protocols are not just followed, but understood. The following sections detail the methodologies for the core ADME assays, explaining the rationale behind the critical steps.

Overall ADME Profiling Workflow

The initial screening of a compound library involves a battery of in vitro assays and in silico predictions to build a comprehensive ADME profile, allowing for early-stage decision-making.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_physchem Physicochemical Caco2 Caco-2 Permeability Decision Go/No-Go Decision Lead Optimization Caco2->Decision PAMPA PAMPA PAMPA->Decision PPB Plasma Protein Binding PPB->Decision RBC Blood-Plasma Ratio RBC->Decision Microsomal Microsomal Stability Microsomal->Decision Hepatocyte Hepatocyte Stability Hepatocyte->Decision CYP_Inhib CYP Inhibition CYP_Inhib->Decision Transporter Transporter Assays (e.g., MDR1-MDCK) Transporter->Decision Solubility Solubility Solubility->Caco2 Informs Assay Conditions Solubility->PPB Informs Assay Conditions Solubility->Microsomal Informs Assay Conditions LogP LogP/LogD Compound Isoquinoline Derivative Library Compound->Solubility PhysChem Profiling Compound->LogP PhysChem Profiling Caco2_Workflow cluster_prep Preparation (21 Days) cluster_exp Experiment (2-3 Hours) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture & Differentiate Seed->Culture TEER Measure TEER (Integrity Check) Culture->TEER Dose Dose Compound (Apical or Basolateral) TEER->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect Samples (Donor & Receiver) Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Protocol 2: Liver Microsomal Stability Assay

This high-throughput assay is a cornerstone of early ADME screening, used to rank compounds based on their metabolic clearance by Phase I enzymes.

Causality Behind Experimental Choices:

  • Liver Microsomes: This subcellular fraction is enriched with CYP enzymes, the primary drivers of Phase I metabolism.

  • NADPH Cofactor: The reaction is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity. Comparing compound disappearance with and without NADPH confirms that the loss is due to enzymatic metabolism, not chemical instability.

  • Time Points: Sampling at multiple time points allows for the calculation of a degradation rate constant and, subsequently, the half-life (t½).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins and halts all enzymatic activity.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 µM final concentration).

    • Prepare human liver microsomes (e.g., 0.5 mg/mL final concentration) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor.

  • Incubation:

    • Pre-warm the microsome and compound mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. This is your t=0 time point.

    • Incubate the reaction mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate Half-Life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) = (0.693 / t½) * (1 / mg protein per mL).

Microsomal_Workflow Start Mix Compound & Microsomes Pre-warm to 37°C Initiate Add NADPH (Start Reaction, t=0) Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate t½ & Clint Analyze->Calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma. The Rapid Equilibrium Dialysis (RED) device offers a high-throughput format for this assay.

Causality Behind Experimental Choices:

  • Semi-permeable Membrane: The device uses a membrane with a specific molecular weight cutoff (e.g., 8 kDa) that allows the small-molecule drug to pass through but retains the large plasma proteins.

  • Equilibrium: The system is incubated until the concentration of the free, unbound drug is equal on both sides of the membrane. This equilibrium is key to an accurate measurement.

  • Matrix Matching: After dialysis, buffer samples are mixed with blank plasma and plasma samples are mixed with buffer. This ensures that both sets of samples have the same matrix composition, preventing analytical artifacts (e.g., ion suppression) during LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation:

    • Spike pooled human plasma with the test compound at the desired concentration (e.g., 1 µM).

    • Prepare the RED device plate according to the manufacturer's instructions.

  • Dialysis Setup:

    • Add the spiked plasma to the sample chambers (red-colored ring) of the RED device inserts.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chambers.

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sample Collection & Processing:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Matrix Match:

      • To the buffer aliquot, add an equal volume of blank plasma.

      • To the plasma aliquot, add an equal volume of PBS.

    • Precipitate proteins in all samples by adding cold acetonitrile containing an internal standard.

    • Centrifuge to pellet proteins and transfer the supernatant for analysis.

  • Analysis & Calculation:

    • Determine the compound concentration in the buffer and plasma samples by LC-MS/MS.

    • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate Percentage Bound = (1 - fu) * 100.

PPB_Workflow cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis Spike Spike Compound into Plasma Load Load Plasma & Buffer into RED Device Spike->Load Incubate Incubate at 37°C (4-6 hours) Load->Incubate Equilibrium Free Drug Reaches Equilibrium Incubate->Equilibrium Collect Collect Samples (Plasma & Buffer) Equilibrium->Collect MatrixMatch Matrix Match Collect->MatrixMatch Analyze LC-MS/MS Analysis MatrixMatch->Analyze Calculate Calculate % Unbound Analyze->Calculate

Caption: Workflow for Plasma Protein Binding using the RED method.

References

  • Herbal Drugs: Determination of the Plasma Protein Binding of New Psychoactive Substances. (n.d.). Retrieved from [Link]

  • Chen, J., et al. (2015). Comparative Pharmacokinetics of Berberine, Palmatine and Jatrorrhizine in Rat Plasma After Oral Administration of Rhizoma Coptidis and Zuojinwan Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 25-32. Retrieved from [Link]

  • Jo-Anna, K., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1859-1875. Retrieved from [Link]

  • Korniak, K., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(11), 2568. Retrieved from [Link]

  • Neag, M. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 181, 106295. Retrieved from [Link]

  • Wujec, M., et al. (2024). Isoquinoline Alkaloids Interaction With Plasma Proteins. ResearchGate. Retrieved from [Link]

  • Sivakumar, P., & Ganesan, S. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Drugs containing isoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Brovall, C., et al. (2013). Predicting the extent of metabolism using in vitro permeability rate measurements and in silico predictions. Molecular Pharmaceutics, 10(4), 1437-1447. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3783. Retrieved from [Link]

  • Giri, P., & Kumar, G. S. (2014). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics, 5(1), 5-16. Retrieved from [Link]

  • Haryadi, P. I., et al. (2023). Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug-Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment. ResearchGate. Retrieved from [Link]

  • Abbas, Y. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Retrieved from [Link]

  • Cui, Z. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(18), 2985-3019. Retrieved from [Link]

  • Vágvölgyi, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules, 27(12), 3794. Retrieved from [Link]

  • Kim, M. J., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. Retrieved from [Link]

  • Bohnert, T., & Gan, L. S. (2008). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay, 3(1), 1-17. Retrieved from [Link]

  • Singh, S., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(2), 856. Retrieved from [Link]

  • Koo, M. S., et al. (2023). Binding and sequestration of poison frog alkaloids by a plasma globulin. eLife, 12, e88925. Retrieved from [Link]

  • Ashihara, H., et al. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). Plant Physiological Biochemistry, 156, 335-353. Retrieved from [Link]

  • Wang, Y., et al. (2019). A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. Frontiers in Pharmacology, 10, 9. Retrieved from [Link]

  • Singh, D. K., et al. (2021). Development of validated UHPLC–PDA with ESI–MS/MS for simultaneous estimation of six alkaloids in Berberis aristata DC. root extracts. Journal of Planar Chromatography – Modern TLC, 34(5), 415-425. Retrieved from [Link]

  • Gorpenchenko, T. Y., et al. (2023). INTERNATIONAL JOURNAL OF MEDICAL SCIENCES. International Journal of Medical Sciences. Retrieved from [Link]

  • Feng, Y. L., et al. (2022). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Open Chemistry, 20(1), 101-114. Retrieved from [Link]

Sources

Comparative Spectroscopic Profiling: 3-Morpholinoisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Via Nucleophilic Aromatic Substitution ( ) vs. Pd-Catalyzed Cross-Coupling

Executive Summary

Context: The 3-morpholinoisoquinoline scaffold is a critical pharmacophore in kinase inhibitor development, particularly for PI3K/mTOR pathway inhibitors (e.g., analogues of Buparlisib/BKM120). The Challenge: Unlike the highly reactive C1 position of isoquinoline, the C3 position is electronically deactivated. This creates a significant synthetic and analytical bottleneck: distinguishing between regioisomers (1- vs. 3-substitution) and validating complete conversion. Objective: This guide compares the spectroscopic "performance"—defined here as structural certainty, spectral purity, and impurity profile—of intermediates synthesized via classical


 versus Buchwald-Hartwig amination.
Part 1: Synthetic Pathways & The Challenge

To understand the spectroscopic data, one must understand the origin of the sample. The two primary routes yield distinct impurity profiles that complicate characterization.

Method A: Classical

(The High-Energy Route)
  • Mechanism: Direct displacement of 3-chloroisoquinoline (or 3-fluoroisoquinoline) by morpholine.

  • Performance: Requires forcing conditions (high heat, microwave, neat solvent) due to the poor electrophilicity of C3.

  • Risks: Thermal degradation, hydrolysis to 3-hydroxyisoquinoline (lactam form), and incomplete conversion.

Method B: Buchwald-Hartwig Amination (The Catalytic Route)
  • Mechanism: Pd-catalyzed C-N bond formation using specialized ligands (e.g., Xantphos, BINAP).

  • Performance: Milder conditions, higher conversion.

  • Risks: Catalyst ligation impurities (phosphine oxides) and hydrodehalogenation (formation of unsubstituted isoquinoline).

Diagram 1: Synthetic Workflow & Impurity Origins

Synthesis_Comparison Start 3-Chloroisoquinoline SNAr_Cond Method A: SNAr (Neat, 160°C or MW) Start->SNAr_Cond Buch_Cond Method B: Buchwald (Pd2(dba)3, Xantphos, 100°C) Start->Buch_Cond Product_A Target: 3-Morpholinoisoquinoline (Variable Yield) SNAr_Cond->Product_A Impurity_A Impurity: 3-Hydroxyisoquinoline (Hydrolysis) SNAr_Cond->Impurity_A Side Rxn Product_B Target: 3-Morpholinoisoquinoline (High Yield) Buch_Cond->Product_B Impurity_B Impurity: Phosphine Oxides & Pd-Residues Buch_Cond->Impurity_B Contaminants

Caption: Comparison of synthetic routes. Method A yields hydrolysis byproducts detectable by IR/MS, while Method B introduces ligand contaminants visible in


P NMR.
Part 2: Comparative NMR Analysis ( H & C)

The most critical "performance" metric for these intermediates is the confirmation of Regiochemistry. If you start with 1,3-dichloroisoquinoline,


 will favor C1, while Buchwald can be tuned for C3.
The "Golden Standard" Diagnostic: H1 Singlet

The proton at position 1 (H1) is the primary spectroscopic handle.

Feature3-Morpholinoisoquinoline (Target)1-Morpholinoisoquinoline (Isomer)
H1 Signal (

H)
Diagnostic Singlet (~8.9 - 9.1 ppm) Absent (Substituted by Morpholine)
H4 Signal (

H)
Singlet/Doublet (~6.8 - 7.1 ppm)Shifted Upfield (Shielding effect)
Morpholine (

H)
AA'XX' Multiplet (3.4 - 3.8 ppm)Broad triplets (Steric hindrance at C1)
C1 Signal (

C)
~152 ppm (CH)~160 ppm (C-N)

Expert Insight: In the 3-morpholino isomer, the H1 proton is located between the ring nitrogen and the aromatic ring current, causing extreme deshielding. Its presence as a sharp singlet confirms the C3 substitution pattern. If this peak is missing, you have likely synthesized the C1 isomer.

Morpholine Conformational Analysis

Morpholine is not a flat ring; it exists in a chair conformation.[1]

  • Spectroscopic Signature: In high-field NMR (400 MHz+), the morpholine protons do not appear as simple triplets. They appear as an AA'XX' system (pseudo-triplets) due to the magnetic non-equivalence of axial and equatorial protons fixed by the N-aryl bond.

  • Method A vs. B Comparison:

    • Method A (SnAr): Often shows broadening of these peaks if paramagnetic impurities (charring) are present.

    • Method B (Buchwald): Usually yields sharp, well-resolved AA'XX' multiplets, indicating higher chemical purity.

Part 3: Advanced 2D NMR for Structure Validation

When standard 1D NMR is ambiguous (e.g., due to overlapping aromatic signals), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive self-validating protocol.

Protocol: Set up a long-range


 correlation (typically optimized for 

Hz).
Diagram 2: HMBC Correlation Logic

HMBC_Logic cluster_legend Interpretation Morph_H Morpholine N-CH2 (3.5 ppm) IsoQ_C3 Isoquinoline C3 (Quaternary C) Morph_H->IsoQ_C3 3-bond correlation (Definitive Link) IsoQ_H4 Isoquinoline H4 (Proton) IsoQ_H4->IsoQ_C3 2-bond correlation (Internal Reference) Explanation If Morpholine protons correlate to the same Carbon as H4, the Morpholine is at Position 3.

Caption: HMBC connectivity map. The convergence of correlations from the Morpholine protons and the H4 aromatic proton onto the C3 quaternary carbon confirms the structure.

Part 4: Experimental Protocols
1. Synthesis of 3-Morpholinoisoquinoline (Method B: Recommended)

Use this protocol for high-purity applications (drug screening).

Reagents:

  • 3-Chloroisoquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (1.5 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Degassing: Charge a reaction vial with 3-chloroisoquinoline,

    
    , Xantphos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes. Why: Pd(0) is oxygen-sensitive; failure here leads to homocoupling.
  • Addition: Add dioxane and morpholine via syringe.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad (removes Pd black). Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: 3-morpholinoisoquinoline is often fluorescent on TLC.

2. Spectroscopic Sample Preparation (Self-Validating)

Objective: Prepare a sample that allows quantification of residual solvent and impurities.

  • Mass: Weigh ~10 mg of the isolated solid into a clean vial.

  • Solvent: Add 600

    
    L of 
    
    
    
    (ensure 99.8% D with TMS).
  • Internal Standard (Optional but Recommended): Add 10

    
    L of a standard solution (e.g., dimethyl sulfone) if quantitative yield determination (qNMR) is required.
    
  • Filtration: If the solution is cloudy (common with SnAr products due to salts), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Part 5: Impurity Profiling & Troubleshooting
ObservationProbable CauseRemediation
Broad H1 Singlet Paramagnetic impurities (Pd or Cu residue)Wash product with aqueous solution of N-acetylcysteine or use metal scavenger silica.
Extra Doublets (~6-7 ppm) Unreacted 3-chloroisoquinolineCheck stoichiometry. 3-Cl-isoquinoline overlaps with product aromatic region.
Peak at ~165 ppm (

C)
3-Hydroxyisoquinoline (Lactam)Result of moisture in SnAr reaction. Purify via column (Lactam is much more polar).

P Signals
Residual Ligand (Xantphos/BINAP)Recrystallize from Ethanol. Ligands are lipophilic and stick to the product.
References
  • Mechanistic Grounding: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Specific Application (PI3K Inhibitors): Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters.

  • Regioselectivity in Isoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for isoquinoline reactivity profiles).
  • NMR Interpretation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Analytical Validation of 1-Chloro-3-(morpholin-4-yl)isoquinoline: A Comparative Guide to Elemental Analysis Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Isoquinoline-Morpholine Pharmacophore

In modern drug discovery, the isoquinoline scaffold is a privileged structure, frequently utilized in the design of targeted therapeutics. Specifically, derivatives like 1-chloro-3-(morpholin-4-yl)isoquinoline (CAS: 1050885-07-8) serve as critical building blocks for synthesizing kinase inhibitors and circumventing P-glycoprotein-dependent multidrug resistance, as highlighted in [1][2].

The morpholine ring is strategically incorporated to improve aqueous solubility and modulate the molecule's interaction with the ATP-binding pocket of lipid kinases (such as PI3K). Before these intermediates can be advanced into complex cross-coupling reactions (e.g., Suzuki-Miyaura couplings at the C1-chloro position), rigorous empirical formula validation is mandatory to ensure batch-to-batch reproducibility and regulatory compliance.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 / Cell Survival Akt->mTOR Pathway Cascade Inhibitor Isoquinoline-Morpholine Derivative Inhibitor->PI3K ATP-competitive Inhibition

PI3K/Akt signaling pathway targeted by isoquinoline-morpholine derivatives.

Comparative Analysis of Analytical Techniques

Historically, the Dumas method (Combustion Analysis) was the gold standard for validating the empirical formula of organic compounds. However, the presence of heteroatoms (Nitrogen, Oxygen) and halogens (Chlorine) in 1-chloro-3-(morpholin-4-yl)isoquinoline necessitates a multi-modal analytical approach. Today, High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) are used as orthogonal alternatives to traditional CHNS/O analysis.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniquePrimary OutputHalogen HandlingSample RequiredAccuracy / Resolution
Combustion (CHNS/O) Bulk % elemental compositionRequires separate titration1.5 – 2.0 mg±0.3% absolute error
HRMS (ESI-TOF) Exact mass, isotopic patternExcellent (Cl isotopes distinct)< 1 µg< 2 ppm mass error
Quantitative NMR Absolute purity, proton ratioIndirect (via chemical shift)5.0 – 10.0 mg±1.0% relative error
Table 2: Elemental Analysis Data for C₁₃H₁₃ClN₂O (MW: 248.71 g/mol )

To pass standard journal requirements (e.g., ACS or RSC guidelines), the experimental elemental analysis must fall within ±0.4% of the theoretical calculated values. Below is a comparison of the theoretical mass fractions versus typical high-purity experimental data sourced from validated reference standards [3].

ElementTheoretical Calculated (%)Acceptable Experimental Range (%)Simulated High-Purity Batch (%)
Carbon (C) 62.7862.38 – 63.1862.85
Hydrogen (H) 5.274.87 – 5.675.21
Nitrogen (N) 11.2610.86 – 11.6611.18
Chlorine (Cl) 14.2513.85 – 14.6514.32
Oxygen (O) 6.436.03 – 6.836.44

Orthogonal Validation Workflow

To establish absolute trustworthiness in the structural identity of the synthesized compound, laboratories employ an integrated workflow. Relying on a single method can lead to false positives (e.g., HRMS cannot detect inorganic salts, while CHNS cannot distinguish between structural isomers).

AnalyticalWorkflow Start 1-Chloro-3-(morpholin-4-yl) isoquinoline CHNS Combustion Analysis (CHNS) Start->CHNS Cl_Titration Argentometric Titration (Cl Determination) Start->Cl_Titration HRMS HRMS (ESI-TOF) Exact Mass Start->HRMS qNMR Quantitative NMR (Purity & Ratio) Start->qNMR DataIntegration Orthogonal Data Integration CHNS->DataIntegration %C, %H, %N Cl_Titration->DataIntegration %Cl HRMS->DataIntegration m/z [M+H]+ qNMR->DataIntegration Absolute Purity Validation Empirical Formula Validated C13H13ClN2O DataIntegration->Validation

Orthogonal analytical workflow for empirical formula validation.

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are engineered as self-validating systems to prevent false data generation when analyzing halogenated heterocycles like 1-chloro-3-(morpholin-4-yl)isoquinoline [4].

Protocol A: Modified CHNS Combustion Analysis

Objective: Quantify C, H, and N mass fractions while mitigating halogen interference.

  • System Suitability Check: Run a sulfanilamide analytical standard prior to the sample batch.

    • Causality: This validates the thermal conductivity detector's response factors. If the standard deviates by >0.15% from theoretical values, the system is automatically flagged for recalibration, preventing the generation of invalid sample data.

  • Sample Preparation & Catalyst Addition: Weigh 1.5–2.0 mg of the analyte into a combustible tin capsule. Add 1.0 mg of Vanadium Pentoxide (V₂O₅).

    • Causality: Tin undergoes an exothermic oxidation during combustion, temporarily raising the local temperature to ~1800°C to ensure complete volatilization. Because the target molecule contains chlorine, it is prone to forming refractory carbon-halogen soot. V₂O₅ acts as a potent oxidation catalyst to force the quantitative conversion of all carbon to CO₂.

  • Halogen Trapping: Ensure the combustion tube is packed with a silver wool plug at the exit zone.

    • Causality: Chlorine gas produced during combustion will poison the downstream copper reduction catalyst and skew the nitrogen readings. Silver wool quantitatively traps the halogens as solid Silver Chloride (AgCl) before they reach the detectors.

Protocol B: HRMS (ESI-TOF) Isotopic Validation

Objective: Confirm the exact mass and validate the presence of the chlorine atom.

  • Soft Ionization Setup: Dissolve the sample in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source to yield the [M+H]⁺ ion (Calculated exact mass: m/z 249.0805) via Electrospray Ionization (ESI). ESI is a "soft" technique that prevents in-source fragmentation, preserving the intact molecular ion required for empirical formula generation.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) simultaneously via a secondary reference sprayer.

    • Causality: Minor environmental fluctuations (temperature, voltage) cause drift in the Time-of-Flight (TOF) mass analyzer. A continuous lock-mass provides real-time mathematical mass correction, ensuring the mass error remains strictly < 2 ppm.

  • Isotopic Pattern Verification: Analyze the experimental M and M+2 peaks.

    • Causality: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. The software must confirm that the m/z 249.08 (M) and m/z 251.08 (M+2) peaks exhibit this exact 3:1 intensity ratio. Any deviation immediately flags the presence of isobaric interferences or co-eluting impurities, making the test self-validating.

References

  • National Institutes of Health (PMC) . "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". Available at:[Link]

  • MDPI . "Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents". Available at:[Link]

  • American Elements . "1-chloro-3-(morpholin-4-yl)isoquinoline - High Purity Materials". Available at:[Link]

Safety Operating Guide

Standard Operating Procedure: Disposal and Waste Management of 1-Chloro-3-(morpholin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals handling complex pharmaceutical intermediates, laboratory safety extends far beyond the fume hood. Proper waste management is a critical component of operational integrity, regulatory compliance, and environmental stewardship.

This guide provides an authoritative, step-by-step operational plan for the disposal of 1-chloro-3-(morpholin-4-yl)isoquinoline , a halogenated nitrogen heterocycle frequently utilized as a building block in medicinal chemistry and drug discovery[1].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. Because 1-chloro-3-(morpholin-4-yl)isoquinoline contains a covalently bound chlorine atom, it triggers specific regulatory pathways under the Resource Conservation and Recovery Act (RCRA) and international equivalents[2].

Property / ParameterSpecification
Compound Name 1-chloro-3-(morpholin-4-yl)isoquinoline
CAS Registry Number 1050885-07-8[1]
Molecular Formula C13H13ClN2O[1]
Molecular Weight 248.71 g/mol
Waste Classification Halogenated Organic Waste [3]
Structural Hazards Aryl chloride (halogenated), Weak base (amine heterocycles)
Chemical Incompatibilities Strong oxidizers, Concentrated mineral acids[4]

Waste Segregation Workflow

The most critical operational failure in chemical disposal is the improper mixing of halogenated and non-halogenated waste streams. The decision tree below outlines the self-validating routing required for this compound.

WasteWorkflow Start 1-Chloro-3-(morpholin-4-yl)isoquinoline Waste Generation State Determine Physical State Start->State Solid Solid Waste (Silica, Vials, PPE) State->Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Halogenated Halogenated Waste Stream (Mandatory Routing) Solid->Halogenated Liquid->Halogenated NonHalogenated Non-Halogenated Stream (DO NOT MIX) Liquid->NonHalogenated Avoid Incineration High-Temp Incineration (>1100°C + Scrubbers) Halogenated->Incineration

Fig 1: Disposal workflow for 1-chloro-3-(morpholin-4-yl)isoquinoline waste streams.

Mechanistic Insight: The Causality Behind Segregation

Why must 1-chloro-3-(morpholin-4-yl)isoquinoline be strictly segregated into halogenated waste? The answer lies in the thermodynamics of its combustion.

When non-halogenated organic waste (like ethanol or acetone) is incinerated, it burns cleanly into


 and 

at standard incinerator temperatures (approx. 800°C). However, the aryl chloride bond in 1-chloro-3-(morpholin-4-yl)isoquinoline alters this combustion profile. If burned at standard temperatures, the chlorine radicals can combine with the aromatic isoquinoline core to undergo de novo synthesis, forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) .

To prevent environmental contamination, halogenated waste is legally required to undergo specialized treatment[3]. It is routed to rotary kiln incinerators operating at extreme temperatures (>1100°C). At this thermal threshold, the carbon skeleton is entirely annihilated, and the chlorine is converted into hydrogen chloride (HCl) gas. The incinerator exhaust is then passed through alkaline wet scrubbers (typically utilizing


 or 

) to neutralize the HCl before atmospheric release.

Mixing non-halogenated solvents into your halogenated waste container needlessly increases the volume of waste that must undergo this expensive, energy-intensive process, driving up institutional disposal costs[2].

Step-by-Step Disposal Protocol

To ensure absolute safety and compliance, execute the following protocol when disposing of 1-chloro-3-(morpholin-4-yl)isoquinoline or solutions containing it.

Phase 1: Quenching and Segregation
  • Verify Reaction Completion: If the compound is part of an active reaction mixture, ensure all reactive intermediates or catalysts (e.g., transition metals used in cross-coupling) are fully quenched before disposal.

  • Route to Halogenated Stream: Transfer all liquid solutions containing the compound exclusively into designated Halogenated Organic Waste carboys[3].

  • Solid Waste Handling: Place contaminated consumables—such as pipette tips, empty reagent vials, and silica gel from flash chromatography—into solid hazardous waste pails lined with heavy-duty bags. These must also be explicitly marked for halogenated contamination[3].

Phase 2: Containment and Incompatibility Management
  • Select Compatible Containers: Utilize High-Density Polyethylene (HDPE), Polytetrafluoroethylene (PTFE), or borosilicate glass containers. Do not use metal containers. Trace degradation of chlorinated compounds over time can release micro-amounts of HCl, which will corrode metal and compromise the container's integrity.

  • Prevent Acid-Base Reactions: 1-chloro-3-(morpholin-4-yl)isoquinoline contains a morpholine ring and an isoquinoline core, both of which act as weak bases. Never mix this waste stream with concentrated mineral acids (e.g., nitric acid, sulfuric acid) or strong oxidizers, as this can trigger dangerous exothermic reactions or pressurize the container[4].

Phase 3: Labeling and Storage
  • Apply GHS/RCRA Labeling: Attach a hazardous waste tag to the container before the first drop of waste is added[3]. The label must explicitly state: "Hazardous Waste - Halogenated Organics" and list the specific constituents, avoiding abbreviations[4].

  • Maintain Headspace: Never fill liquid waste containers beyond 80% capacity. The remaining 20% headspace is required to accommodate vapor pressure fluctuations and thermal expansion[3].

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within a ventilated flammables cabinet. Ensure the primary container is seated inside a secondary containment tray to capture any potential catastrophic leaks[5].

References

  • American Elements. "1-chloro-3-(morpholin-4-yl)isoquinoline | CAS 1050885-07-8." American Elements Catalog.
  • Sigma-Aldrich. "1 chloro isoquinoline Product Directory." Sigma-Aldrich.
  • University of Windsor. "Hazardous Materials Disposal Guide." Chemical Control Centre.
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts.
  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide." Environment, Health & Safety.
  • University of Wollongong. "Hazardous Waste Disposal Guidelines." UOW WHS Guidelines.

Sources

Personal protective equipment for handling 1-chloro-3-(morpholin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Strategy

1-chloro-3-(morpholin-4-yl)isoquinoline (CAS: 1050885-07-8) is a specialized heterocyclic building block.[1][2] While often categorized under generic "Warning" labels, its structural motifs—a reactive 1-chloro-isoquinoline core fused with a morpholine ring—dictate a more nuanced safety approach than standard laboratory reagents.[1]

The Core Hazard Mechanism: The chlorine atom at the C1 position of the isoquinoline ring is susceptible to Nucleophilic Aromatic Substitution (


). Biologically, this means the compound can potentially alkylate proteins or DNA residues, acting as a sensitizer or cytotoxic agent. Furthermore, the morpholine moiety, while stabilizing, can contribute to mucosal irritation upon inhalation.

Immediate Risk Profile (GHS Classifications):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[4]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3][4][5]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[4] The following matrix is calibrated for the handling of fine heterocyclic powders that pose inhalation and contact risks.

Protection Zone Required Equipment Technical Justification & Specifications
Ocular/Face Chemical Splash Goggles (Not Safety Glasses)Powder fines can bypass the side-gaps of standard glasses.[1] Goggles must be ANSI Z87.1 (US) or EN 166 (EU) compliant. Upgrade to Face Shield if handling >5g or conducting open-flask reactions.[1]
Dermal (Hand) Double Nitrile Gloves (Min. 0.11 mm / 4 mil)Outer Layer: 5 mil Nitrile (changed every 60 mins). Inner Layer: 4 mil Nitrile (acts as a breakthrough indicator). Avoid Latex: Isoquinoline derivatives can permeate latex matrices rapidly.
Respiratory P100 / N95 Respirator (If outside Fume Hood)Primary control is the Fume Hood . If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of sensitized dust.[1]
Body Tyvek® Lab Coat (or Poly-Cotton with Apron)Standard cotton coats absorb liquids.[1] Use a chemically resistant apron (Tychem® or PVC) during liquid transfers to prevent "soak-through" to skin.[1]

Part 3: Operational Handling Protocol

Phase 1: Storage & Stability
  • Environment: Store at 2-8°C (Refrigerated) . While some sources cite room temperature, the C1-chloro position is moisture-sensitive over long periods.[1]

  • Atmosphere: Store under Argon or Nitrogen . Oxygen and moisture can lead to slow hydrolysis, releasing HCl gas and degrading the compound into the inactive lactam form.

Phase 2: Weighing & Transfer (The Critical Step)

Static electricity is the primary vector for contamination with this fine powder.[1]

  • Equip: Don double nitrile gloves and goggles.

  • Ionize: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the powder. This prevents "flying powder" events.

  • Transfer: Use a micro-spatula . Do not pour from the bottle.

  • Contain: Weigh inside a Chemical Fume Hood . If the balance is draft-sensitive, use a "balance enclosure" or a gentle flow setting, but never weigh on an open bench.

Phase 3: Solubilization & Reaction
  • Solvent Compatibility: Soluble in DMSO, DCM, and Methanol.

  • Exotherm Warning: When dissolving in reactive solvents (e.g., amines), mild exotherms may occur due to

    
     side reactions. Add solvent slowly.
    

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Logic

This decision tree ensures you select the correct control measures based on the state of the matter.

PPE_Logic Start Handling 1-chloro-3-(morpholin-4-yl)isoquinoline State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Is Fume Hood Available? Solid->Hood Action_Liquid Splash Hazard: Add Chemical Apron Face Shield if >100mL Liquid->Action_Liquid Action_Hood Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Hood->Action_Hood Yes Action_NoHood CRITICAL STOP: Must use N95/P100 Mask + Safety Goggles + Draft Shield Hood->Action_NoHood No

Caption: Decision matrix for selecting PPE based on physical state and engineering controls.

Diagram 2: Safe Weighing Workflow

A self-validating workflow to minimize exposure during the most hazardous step.[1]

Weighing_Protocol Prep 1. Prep Area: Anti-static gun Solvent waste bin PPE 2. Don PPE: Double Gloves Goggles Prep->PPE Weigh 3. Weighing: Inside Hood Use Micro-spatula PPE->Weigh Clean 4. Decon: Wipe balance with DCM/Methanol Weigh->Clean Waste 5. Disposal: Solid Waste Stream Clean->Waste

Caption: Step-by-step workflow for the weighing process to ensure containment.

Part 5: Emergency & Disposal Protocols

Spill Response (Solid):

  • Evacuate: Clear the immediate area of personnel.

  • Dampen: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.

  • Collect: Scoop the damp material into a sealable hazardous waste bag.

  • Clean: Wipe the surface with 0.1M NaOH (to neutralize potential HCl traces) followed by water.

Disposal Streams:

  • Solid Waste: Tag as "Toxic Organic Solid" (Halogenated).

  • Liquid Waste: Dispose in "Halogenated Organic Solvents" container. Do not mix with strong oxidizers (e.g., Nitric acid) as this may generate chlorine gas.

References

  • American Elements. (n.d.). 1-chloro-3-(morpholin-4-yl)isoquinoline Safety Data Sheet. Retrieved March 6, 2026, from [Link][1]

  • PubChem. (n.d.). 1-chloro-3-(morpholin-4-yl)isoquinoline Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-chloro-3-(morpholin-4-yl)isoquinoline
Reactant of Route 2
Reactant of Route 2
1-chloro-3-(morpholin-4-yl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.